molecular formula C16H10FNO2 B158383 2-(2-fluorophenyl)quinoline-4-carboxylic Acid CAS No. 1647-89-8

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Cat. No.: B158383
CAS No.: 1647-89-8
M. Wt: 267.25 g/mol
InChI Key: DKOMWOZFQXNJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)quinoline-4-carboxylic Acid (CAS 1647-89-8) is an organic compound with a molecular weight of 267.25 g/mol and the molecular formula C16H10FNO2 . This compound belongs to the class of quinoline-4-carboxylic acids, which are historically significant and synthetically versatile scaffolds in medicinal and heterocyclic chemistry . These structures are central intermediates in the Pfitzinger synthesis, a classical reaction that transforms isatin derivatives into functionalized quinoline-4-carboxylic acids in the presence of a base and a ketone . The presence of both a carboxylic acid group and the quinoline nucleus makes this compound a valuable precursor for generating diverse chemical libraries and for further functionalization into more complex structures through, for example, amide coupling or esterification reactions . It serves as a critical building block for researchers working in areas such as synthetic methodology development and the creation of novel compounds for screening. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(2-fluorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMWOZFQXNJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382518
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-89-8
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid. This compound has emerged as a key intermediate in the development of selective histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents. This document details the historical context of its synthesis, provides explicit experimental protocols, presents quantitative biological data for its derivatives, and illustrates the relevant biological pathways.

Discovery and Historical Context

The direct discovery of this compound is linked to a 2022 study aimed at developing novel histone deacetylase (HDAC) inhibitors.[1] In this research, the compound, designated as B10 , was synthesized as a key intermediate.[1] The rationale for its design was to create a "cap" group for an HDAC inhibitor that would form strong hydrophobic interactions with residues in the opening of the HDAC active site.[1] This strategic design ultimately led to the discovery of a selective HDAC3 inhibitor.[1]

While the specific synthesis of the 2-fluoro derivative is recent, the history of its parent structure, quinoline-4-carboxylic acid, dates back to the late 19th century. The foundational methods for creating this scaffold are the Pfitzinger reaction and the Doebner reaction.

  • The Pfitzinger Reaction: Discovered by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3] This has been a cornerstone for the synthesis of this class of compounds.[2][3]

  • The Doebner Reaction: This reaction, an alternative to the Pfitzinger synthesis, involves the reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.[2]

The synthesis of this compound in the 2022 study utilized the classical Pfitzinger reaction, demonstrating the enduring utility of this historical method in modern drug discovery.[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound (B10 ) was achieved through the Pfitzinger reaction.[1] This compound, along with other 2-phenylquinoline-4-carboxylic acid derivatives, served as a crucial building block for a library of potential HDAC inhibitors.[1]

General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

The general synthetic workflow for producing 2-aryl-quinoline-4-carboxylic acids, including the target compound, is depicted below.

G Isatin Isatin (A) Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Subst_Acetophenone Substituted Acetophenone (e.g., 2'-fluoroacetophenone) Subst_Acetophenone->Pfitzinger Base Base (e.g., KOH) Ethanol, 80°C Base->Pfitzinger Intermediate_B 2-(Aryl)quinoline-4-carboxylic acid (e.g., B10) Pfitzinger->Intermediate_B Condensation Condensation Intermediate_B->Condensation Coupling_Agent TBTU, Et3N Coupling_Agent->Condensation Linker 4-(piperazin-1-yl)methyl benzoate Linker->Condensation Intermediate_C Intermediate C Condensation->Intermediate_C Final_Product Final HDAC Inhibitor (e.g., D28) Intermediate_C->Final_Product Final_Step NH2OK, Methanol (for hydroxamic acids) or Hydrazinolysis (for hydrazides) Final_Step->Final_Product

Caption: Synthetic workflow for HDAC inhibitors.

Detailed Experimental Protocol for this compound (B10)

The following protocol is adapted from the supplementary information of Hui et al. (2022).[1]

Materials:

  • Isatin

  • 2'-fluoroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of isatin (3.4 mmol) in 10 mL of 33% aqueous potassium hydroxide is prepared.

  • To this solution, 20 mL of an ethanol solution of 2'-fluoroacetophenone (3.74 mmol) is slowly added.

  • The reaction mixture is refluxed at 85°C for 8 hours.

  • After completion, the solvent is removed by rotary evaporation.

  • The residue is dissolved in 100 mL of water.

  • The pH of the solution is adjusted to 5-6 using 3 M HCl, leading to the precipitation of the product.

  • The solid is collected by filtration and crystallized from ethyl acetate to yield this compound as a white solid.

Characterization Data for B10:

ParameterValue
Yield 59.7%
HRMS (m/z) [M+H]⁺ calculated for C₁₆H₁₀FNO₂: 268.07291, found: 268.07291
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H)

Biological Activity and Data Presentation

This compound served as the cap group for a series of synthesized HDAC inhibitors. The final compounds were evaluated for their ability to inhibit various HDAC isoforms and for their antiproliferative activity against a panel of cancer cell lines.[1]

HDAC Enzyme Inhibitory Activity

The representative compound D28 , which incorporates the this compound moiety, demonstrated significant selectivity for HDAC3.[1]

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
D28 >1000>100024.45>1000
D29 32.59183.50.477>1000
SAHA (Control) 0.210.180.530.08

Data extracted from Hui et al. (2022).[1]

Antiproliferative Activity

The antiproliferative activities of the final compounds were assessed against various cancer cell lines. The results indicate that these compounds are more potent against hematologic cancer cell lines.[1]

CompoundK562U266U937A549HCT116SW480MDA-MB-231MDA-MB-468MCF-7
D28 1.021.081.113.222.833.864.152.895.66
D29 3.882.953.15>10>10>10>10>10>10
D30 4.163.563.86>10>10>10>10>10>10
SAHA (Control) 1.151.211.183.563.114.134.213.755.77

IC₅₀ values are in µM. Data extracted from Hui et al. (2022).[1]

Signaling Pathways

HDAC3, the target of the inhibitors derived from this compound, is a crucial enzyme that regulates gene expression through the deacetylation of histones and other proteins.[5][6] Its overexpression is implicated in several cancers, and it influences key oncogenic pathways such as the Wnt and TGF-β signaling pathways.[5][6]

HDAC3 in Oncogenic Signaling

Inhibition of HDAC3 can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.[1] The diagram below illustrates the central role of HDAC3 in regulating these pathways.

G cluster_nucleus Nucleus cluster_pathways HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylation Transcription_Factors Transcription Factors (e.g., SMADs, TCF/LEF) HDAC3->Transcription_Factors Deacetylation Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Chromatin->Gene_Expression Represses Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Wnt_Pathway Wnt Signaling Wnt_Pathway->Transcription_Factors TGF_Pathway TGF-β Signaling TGF_Pathway->Transcription_Factors Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid derivative (e.g., D28) Inhibitor->HDAC3 Inhibits

Caption: Role of HDAC3 in oncogenic signaling pathways.

Conclusion

This compound represents a successful application of established synthetic chemistry in modern, targeted drug discovery. Its synthesis via the Pfitzinger reaction and its incorporation as a key structural element in a selective HDAC3 inhibitor highlight the importance of this chemical scaffold. The promising biological data of its derivatives underscore the potential of this line of research for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers interested in the synthesis and application of quinoline-4-carboxylic acid derivatives in drug development.

References

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] First identified in the 19th century, the quinoline ring system has been a subject of extensive pharmacological and synthetic exploration.[1] This guide focuses on a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a compound that serves as a key building block in the synthesis of molecules with potential applications in oncology and inflammatory diseases.[2][3][4] Its unique structure, featuring a fluorinated phenyl group at the 2-position, makes it a valuable intermediate for developing targeted therapeutic agents.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and hypothesized biological activities based on structurally related compounds, including detailed experimental protocols and potential mechanisms of action.

Chemical and Physical Properties

This compound is a derivative of quinolinecarboxylic acid with a fluorine atom on the phenyl ring.[3]

PropertyValueReference
Molecular Formula C₁₆H₁₀FNO₂[3]
Molecular Weight 267.25 g/mol [3]
CAS Number 1647-89-8[3]
Appearance White solid[2]
Melting Point 230 °C[3]
Boiling Point 448.5°C at 760 mmHg[3]
Flash Point 225.1°C[3]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated: 268.07291, found: 268.07291[2]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H).[2]

Synthesis

The synthesis of this compound can be achieved via the Pfitzinger reaction, a classical method for preparing quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in a basic medium.[1]

Experimental Protocol: Pfitzinger Reaction

This protocol is adapted from the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives.[2][5]

Materials:

  • Isatin

  • 2'-fluoroacetophenone

  • Potassium hydroxide (KOH) solution (33%)

  • Ethanol

  • Hydrochloric acid (HCl), 3 M

  • Water

  • Ethyl acetate (EtOAc) for crystallization

Procedure:

  • Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

  • Slowly add an ethanol solution of 2'-fluoroacetophenone (1.1 equivalents).

  • Reflux the mixture at 85°C for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Add 100 mL of water to the residue.

  • Adjust the pH of the solution to 5-6 using 3 M HCl, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Purify the crude product by crystallization from ethyl acetate to yield this compound as a white solid.[2]

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification Isatin Isatin Reagents 1. 33% KOH, Ethanol 2. Reflux, 85°C, 8h Isatin->Reagents Pfitzinger Condensation Fluoroacetophenone 2'-fluoroacetophenone Fluoroacetophenone->Reagents Pfitzinger Condensation Workup 1. Solvent Removal 2. Water Addition 3. HCl (pH 5-6) 4. Filtration Reagents->Workup Reaction Completion Purification Crystallization (EtOAc) Workup->Purification Product 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Purification->Product

Pfitzinger reaction workflow for synthesis.

Biological Activity and Potential Mechanisms of Action

While direct biological data for this compound is limited, the quinoline-4-carboxylic acid scaffold is present in compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Derivatives of this core structure are known to target several key enzymes in human pathophysiology.

Histone Deacetylase (HDAC) Inhibition

This compound has been used as a "cap" moiety in the design of novel Histone Deacetylase (HDAC) inhibitors.[2][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[5] Overexpression of certain HDACs is common in many cancers, making them an attractive therapeutic target.[2] Derivatives of the title compound have shown selective inhibition of HDAC3, an isoform implicated in cancer development.[2][5]

G HDAC Inhibition Signaling Pathway Compound Quinoline-4-carboxylic Acid Derivative HDAC3 HDAC3 Compound->HDAC3 Inhibits Histone Histone Protein HDAC3->Histone Deacetylates GeneRepression Tumor Suppressor Gene Repression Acetyl Acetyl Group Histone->Acetyl DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) Histone->DeacetylatedHistone HDAC3 Action AcetylatedHistone Acetylated Histone (Active Chromatin) AcetylatedHistone->Histone HATs GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression DeacetylatedHistone->GeneRepression Apoptosis Apoptosis GeneExpression->Apoptosis

HDAC inhibition leads to gene expression.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Structurally related quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[4] Inhibition of DHODH depletes the pyrimidine pool, leading to an S-phase cell cycle arrest and halting cell growth, a mechanism exploited in cancer and autoimmune disease therapies.[4]

Quantitative Biological Data (for Related Compounds)

No specific quantitative biological data for this compound has been published. However, data for derivatives that utilize this compound as a structural component are available.

Compound IDTargetAssay TypeIC₅₀ (µM)Cell LineReference
D28 *HDAC3Enzyme Inhibition24.45-[2][5]
P6 SIRT3Enzyme Inhibition7.2MLLr leukemic cells[7][9]
41 DHODHEnzyme Inhibition0.00971-[4]
43 DHODHEnzyme Inhibition0.0262-[4]

*Compound D28 is a hydroxamic acid derivative of this compound.

Experimental Protocols for Target Validation

The following are generalized protocols for assays used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.

Protocol for HDAC Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of a test compound against HDAC enzymes.[6]

Materials:

  • HeLa nuclear extract or purified HDAC enzyme

  • HDAC fluorometric substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound (e.g., D28) dissolved in DMSO

  • Known HDAC inhibitor (positive control)

  • Developer solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add 5 µL of the diluted test compound, 35 µL of Assay Buffer, and 10 µL of the HDAC enzyme solution to each well.

  • Reaction Initiation: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of Developer solution to each well and incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6][7]

Materials:

  • Cancer cell line (e.g., K562, MCF-7)

  • Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G MTT Assay Experimental Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with test compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for determining cytotoxicity.

Conclusion

This compound is a valuable chemical entity in medicinal chemistry. While it primarily serves as an intermediate, its core structure is integral to the development of potent and selective inhibitors of key therapeutic targets such as HDACs and DHODH. The synthetic accessibility of this scaffold allows for diverse functionalization, enabling the fine-tuning of pharmacological profiles for various diseases.[7] The protocols and data presented, based on its close derivatives, provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

2-(2-fluorophenyl)quinoline-4-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a derivative of quinolinecarboxylic acid.[1] Its core structure consists of a quinoline ring system substituted with a carboxylic acid group at the 4-position and a 2-fluorophenyl group at the 2-position.

IUPAC Name: this compound.[1][2]

Synonyms:

  • 4-Carboxy-2-(2-fluorophenyl)quinoline[1]

  • 4-Carboxy-2-(2-fluorophenyl)-1-azanaphthalene[1]

  • 1-(4-Carboxyquinolin-2-yl)-2-fluorobenzene[1]

IdentifierValue
CAS Number 1647-89-8[1]
Molecular Formula C₁₆H₁₀FNO₂[1]
Molecular Weight 267.25 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Melting Point 230 °C[1]
Boiling Point 448.5 °C at 760 mmHg[1]
Flash Point 225.1 °C[1]
Appearance White solid[3][4][5]
HRMS (m/z) [M+H]⁺ Calculated: 268.07291, Found: 268.07291[3][4][5]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H)[4]

Role in Drug Discovery and Biological Potential

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9][10] Specifically, the 2-arylquinoline-4-carboxylic acid scaffold is a key component in the design of various therapeutic agents.[8][11]

This compound serves as a crucial building block or intermediate in the synthesis of more complex molecules with targeted biological activities.[1][3] For instance, it has been utilized as the "cap" moiety in the development of novel Histone Deacetylase (HDAC) inhibitors for cancer therapy.[3][5] While the compound itself is a precursor, its derivatives have shown potential as anticancer and antibacterial agents.[1][8]

Experimental Protocols

Synthesis via Pfitzinger Reaction

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through condensation reactions such as the Pfitzinger or Doebner reactions.[11][12] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.

General Protocol for the Synthesis of this compound:

  • Preparation of Reactants: Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide (KOH).[5] A separate solution of 2'-fluoroacetophenone in ethanol is prepared.

  • Reaction: The ethanolic solution of 2'-fluoroacetophenone is added slowly to the isatin solution.

  • Reflux: The resulting mixture is heated to reflux (approximately 85°C) for a period of 8-12 hours.[5]

  • Work-up: After cooling, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Acidification: The residue is dissolved in water, and the pH is adjusted to 5-6 using a dilute acid like 3 M hydrochloric acid (HCl) to precipitate the carboxylic acid product.[5]

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate (EtOAc) to yield the final product as a solid.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Isatin Isatin Mix Mix & Reflux (85°C, 8-12h) Isatin->Mix Fluoroacetophenone 2'-Fluoroacetophenone Fluoroacetophenone->Mix Base KOH / Ethanol Base->Mix Evaporation Solvent Evaporation Mix->Evaporation Acidification Acidification (HCl) to pH 5-6 Evaporation->Acidification Filtration Filtration Acidification->Filtration Crystallization Crystallization (EtOAc) Filtration->Crystallization Product 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Crystallization->Product

Caption: Pfitzinger reaction workflow for synthesis.

Biological Evaluation Workflow

As a key intermediate, this compound is the starting point for creating libraries of derivative compounds for biological screening.

General Workflow for Drug Discovery Application:

  • Synthesis of Core: The title compound is synthesized as described previously.

  • Derivatization: The carboxylic acid moiety is chemically modified to introduce different functional groups or linkers. For example, in the synthesis of HDAC inhibitors, it is connected to a zinc-binding group (ZBG) like hydroxamic acid via a linker.[3][5]

  • In Vitro Screening: The synthesized derivatives are tested against specific biological targets. For potential anticancer agents, this includes enzyme inhibitory assays (e.g., against various HDAC isoforms) and antiproliferative assays against a panel of cancer cell lines.[3][5] For antibacterial evaluation, this involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[8]

  • Structure-Activity Relationship (SAR) Analysis: The results from the screening are analyzed to understand the relationship between the chemical structure of the derivatives and their biological activity. This analysis guides the design of more potent and selective compounds.

  • Lead Optimization: Promising compounds ("hits" or "leads") undergo further chemical modification and biological testing to improve their efficacy, selectivity, and pharmacokinetic properties.

G A Synthesis of 2-(2-fluorophenyl)quinoline- 4-carboxylic acid B Chemical Derivatization (e.g., add linker and ZBG) A->B Core Scaffold C In Vitro Biological Screening - Enzyme Inhibition (HDAC) - Antiproliferative Assays - Antibacterial Assays (MIC) B->C Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Activity Data E Lead Compound Identification & Optimization D->E Optimized Design E->B Iterative Refinement

Caption: Drug discovery workflow using the core scaffold.

References

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide range of biological activities, including potential as anticancer and antibacterial agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as a histone deacetylase (HDAC) inhibitor, a promising avenue for cancer therapy.

Chemical Structure and Identification

The foundational structure of this compound consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. At position 2 of the quinoline ring, a 2-fluorophenyl group is attached, and a carboxylic acid group is substituted at position 4.

Systematic Name (IUPAC): this compound

Chemical Formula: C₁₆H₁₀FNO₂

Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O

InChI: InChI=1S/C16H10FNO2/c17-12-7-5-4-6-11(12)15-9-13(16(19)20)10-8-3-1-2-7(8)18-15/h1-6,8-10H,(H,19,20)

Image of the Chemical Structure:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 267.25 g/mol [1]
Melting Point 230 °C[2]
Boiling Point 448.5 °C at 760 mmHg[2]
Solubility Predicted to have low aqueous solubility. Soluble in ethanol, diethyl ether, and chloroform.[3]
pKa Predicted to be acidic due to the carboxylic acid group.
logP Predicted to be in the range of 3-4, indicating moderate lipophilicity.
Table 2: Spectroscopic Data
TechniqueDataSource
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated: 268.07291, found: 268.07291[3]
¹H Nuclear Magnetic Resonance (¹H NMR) (400 MHz, DMSO-d₆) δ 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H).[3]
Infrared (IR) Spectroscopy Characteristic peaks expected for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200-1000 cm⁻¹).

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-established named reactions such as the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The Pfitzinger reaction utilizes isatin and a carbonyl compound as starting materials.

Experimental Protocol: Synthesis via Doebner Reaction

A detailed experimental protocol for the synthesis of this compound is provided below, based on literature procedures.[4]

Materials:

  • Aniline

  • 2-Fluorobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of aniline and 2-fluorobenzaldehyde in ethanol.

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid.

  • Continue to reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

  • Filter the solid product and dissolve it in an aqueous solution of potassium carbonate to form the potassium salt.

  • Filter the basic solution to remove any unreacted starting materials or byproducts.

  • Acidify the filtrate with hydrochloric acid until the pH is acidic, leading to the precipitation of the purified this compound.

  • Collect the final product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline Aniline Mix Mix in Ethanol Aniline->Mix Fluorobenzaldehyde 2-Fluorobenzaldehyde Fluorobenzaldehyde->Mix PyruvicAcid Pyruvic Acid Add Add Pyruvic Acid & TFA (catalyst) PyruvicAcid->Add Reflux1 Reflux (1 hr) Mix->Reflux1 Reflux1->Add Reflux2 Reflux (12 hrs) Add->Reflux2 Precipitate Precipitate in Ice Water Reflux2->Precipitate Purify Purification (Base/Acid Workup) Precipitate->Purify FinalProduct 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Purify->FinalProduct

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a crucial role in regulating gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes. By inhibiting HDACs, compounds like this compound can restore the normal acetylation patterns, leading to the re-expression of these silenced genes and ultimately inducing cancer cell death.

The anticancer effects of HDAC inhibitors are primarily mediated through two key cellular processes: apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway: Induction of Apoptosis by HDAC Inhibition

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the acetylation of non-histone proteins that regulate apoptosis, such as p53 and members of the Bcl-2 family.

Apoptosis_Pathway cluster_HDAC HDAC Inhibition cluster_acetylation Increased Acetylation cluster_gene_expression Altered Gene Expression cluster_apoptosis Apoptosis Induction HDACi 2-(2-fluorophenyl)quinoline- 4-carboxylic acid (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Histone_Ac Histone Acetylation HDAC->Histone_Ac Deacetylates p53_Ac p53 Acetylation HDAC->p53_Ac Deacetylates Tumor_Suppressor Tumor Suppressor Gene Expression Histone_Ac->Tumor_Suppressor Activates Pro_Apoptotic Pro-Apoptotic Gene (e.g., Bax, Bak) Expression p53_Ac->Pro_Apoptotic Activates Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Mitochondria Mitochondrial Dysfunction Pro_Apoptotic->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Signaling pathway for apoptosis induction by HDAC inhibition.

Signaling Pathway: Induction of Cell Cycle Arrest by HDAC Inhibition

In addition to inducing apoptosis, HDAC inhibitors can also cause cell cycle arrest, preventing cancer cells from proliferating. A key player in this process is the cyclin-dependent kinase inhibitor p21. HDAC inhibition leads to the increased expression of the p21 gene, which in turn inhibits cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Cell_Cycle_Arrest_Pathway cluster_HDAC HDAC Inhibition cluster_acetylation Increased Acetylation cluster_gene_expression Gene Expression cluster_cell_cycle Cell Cycle Regulation HDACi 2-(2-fluorophenyl)quinoline- 4-carboxylic acid (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Histone_Ac Histone Acetylation HDAC->Histone_Ac Deacetylates p21_Gene p21 Gene Expression Histone_Ac->p21_Gene Activates p21_Protein p21 Protein p21_Gene->p21_Protein Translates to CDK Cyclin-Dependent Kinases (CDKs) p21_Protein->CDK Inhibits CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycleArrest Progression Blocked

Caption: Signaling pathway for cell cycle arrest induced by HDAC inhibition.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and promising biological activity as a histone deacetylase inhibitor. Its synthesis is achievable through established chemical reactions, and its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development, highlighting its potential as a lead compound for novel anticancer therapies. Further research into its specific HDAC isoform selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

The Core Mechanism of Action of 2-(2-fluorophenyl)quinoline-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenylquinoline-4-carboxylic acid are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide delves into the primary mechanisms of action attributed to this scaffold, with a particular focus on its role as an inhibitor of key enzymes implicated in cancer and other diseases. While specific data for 2-(2-fluorophenyl)quinoline-4-carboxylic acid is limited in publicly available research, extensive studies on its close analogs provide a clear indication of its probable mechanisms of action. This document synthesizes the current understanding of how these compounds exert their effects at a molecular level, providing detailed experimental protocols, quantitative data from relevant studies, and visual representations of the key signaling pathways. The primary mechanisms discussed are the inhibition of histone deacetylases (HDACs), sirtuin-3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).

Introduction

The quinoline-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] The introduction of a 2-phenyl substituent creates a class of compounds with distinct biological profiles. The further addition of a fluorine atom to the 2-phenyl ring, as in this compound, modulates the electronic and steric properties of the molecule, potentially influencing its target affinity and pharmacokinetic properties. Research into 2-phenylquinoline-4-carboxylic acid and its derivatives has revealed their potent ability to inhibit several key enzymes involved in cellular signaling and metabolism, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.

Primary Mechanisms of Action

The anticancer and other biological activities of 2-phenylquinoline-4-carboxylic acid derivatives can be attributed to several distinct mechanisms of action. The most extensively studied of these are the inhibition of histone deacetylases (HDACs), sirtuin-3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] Their overexpression is frequently observed in various cancers, leading to the suppression of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors.[2][3] These compounds typically act as "cap" moieties that interact with the surface of the enzyme's active site.[2] By inhibiting HDACs, these molecules can induce the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[4]

HDAC_Inhibition HDAC_inhibitor 2-Phenylquinoline- 4-carboxylic acid derivative HDAC HDAC HDAC_inhibitor->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: HDAC Inhibition Pathway.

Compound IDTarget HDACIC50 (µM)Cell LineReference
D28HDAC324.45K562[2][3]
D29HDAC30.477K562[3][5]
D29HDAC132.59-[6]
D29HDAC2183.5-[6]
D29HDAC6>1,000-[6]

Note: D28 and D29 are derivatives of 2-phenylquinoline-4-carboxylic acid.

A fluorometric assay is commonly used to determine the in vitro inhibitory activity of compounds against HDAC enzymes.[7]

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3).

    • Fluorogenic HDAC substrate.

    • HDAC assay buffer.

    • HDAC developer solution.

    • Test compounds dissolved in DMSO.

    • Positive control (e.g., Trichostatin A).

    • Black 96-well microtiter plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Add HDAC assay buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the reaction by adding the HDAC enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Sirtuin 3 (SIRT3) Inhibition

SIRT3 is a member of the sirtuin family of NAD+-dependent deacetylases, which are class III HDACs.[8] Located in the mitochondria, SIRT3 plays a crucial role in regulating mitochondrial function and metabolism. Overexpression of SIRT3 has been implicated in the survival and proliferation of certain cancer cells, such as acute myeloid leukemia (AML).[8]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[8][9] By inhibiting SIRT3, these compounds can disrupt cancer cell metabolism and induce cell cycle arrest and differentiation.[9]

SIRT3_Inhibition SIRT3_inhibitor 2-Phenylquinoline- 4-carboxylic acid derivative SIRT3 SIRT3 SIRT3_inhibitor->SIRT3 Inhibition Mitochondrial_Proteins Acetylated Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylation Mitochondrial_Function Altered Mitochondrial Function & Metabolism Mitochondrial_Proteins->Mitochondrial_Function Cellular_Effects Cell Cycle Arrest, Differentiation Mitochondrial_Function->Cellular_Effects

Caption: SIRT3 Inhibition Pathway.

Compound IDTargetIC50 (µM)Reference
P6SIRT37.2[8][9]
P6SIRT132.6[8][9]
P6SIRT233.5[8][9]

Note: P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative.

A fluorometric assay is also employed to measure SIRT3 inhibitory activity.

  • Materials:

    • Recombinant human SIRT3 enzyme.

    • Fluorogenic SIRT3 substrate.

    • NAD+.

    • SIRT3 assay buffer.

    • Developer solution.

    • Test compounds dissolved in DMSO.

    • A known SIRT3 inhibitor as a positive control.

    • 96-well microtiter plates.

    • Fluorescence microplate reader.

  • Procedure:

    • In a 96-well plate, combine the SIRT3 enzyme, NAD+, and the test compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified period.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[10] As cancer cells have a high demand for nucleotides to support their rapid growth, DHODH has become an attractive target for cancer therapy.[10]

Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH.[10] These compounds are thought to occupy the same binding site as the well-known DHODH inhibitor brequinar.[10] Inhibition of DHODH leads to the depletion of pyrimidines, which in turn halts DNA and RNA synthesis and induces cell cycle arrest.

DHODH_Inhibition DHODH_inhibitor Quinoline-4-carboxylic acid derivative DHODH DHODH DHODH_inhibitor->DHODH Inhibition Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Nucleotide_Depletion Pyrimidine Depletion Pyrimidine_Synthesis->Nucleotide_Depletion Blockade Cellular_Effects Inhibition of DNA/RNA Synthesis, Cell Cycle Arrest Nucleotide_Depletion->Cellular_Effects

Caption: DHODH Inhibition Pathway.

Compound IDTargetIC50 (nM)Reference
41DHODH9.71 ± 1.4[10]
43DHODH26.2 ± 1.8[10]
3 (lead compound)DHODH250 ± 110[10]

Note: These compounds are quinoline-based analogs.

A spectrophotometric assay is typically used to measure DHODH inhibition.

  • Materials:

    • Purified human DHODH enzyme.

    • L-dihydroorotic acid (L-DHO).

    • Decylubiquinone (DUQ).

    • 2,6-dichloroindophenol (DCIP).

    • DHODH Assay Buffer.

    • Test compound.

    • A known DHODH inhibitor (e.g., Brequinar) as a positive control.

    • 96-well clear microplate.

    • Spectrophotometer.

  • Procedure:

    • Add the assay buffer, DCIP, DUQ, and the test compound to the wells of a 96-well plate.

    • Add the DHODH enzyme and incubate for a short period.

    • Initiate the reaction by adding L-DHO.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

    • Calculate the rate of reaction and the percentage of inhibition.

    • Determine the IC50 value from the dose-response curve.

Synthesis of this compound

The synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives is commonly achieved through the Pfitzinger or Doebner reaction.[3][11]

Experimental Workflow: Pfitzinger Reaction

Pfitzinger_Reaction Isatin Isatin Reaction Reaction in Ethanol/Water Isatin->Reaction Acetophenone 2'-Fluoroacetophenone Acetophenone->Reaction Base Base (e.g., KOH) Base->Reaction Product 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Reaction->Product

Caption: Pfitzinger Reaction Workflow.

Conclusion

While direct and extensive research on the mechanism of action of this compound is not widely published, the substantial body of evidence for the broader class of 2-phenylquinoline-4-carboxylic acid derivatives strongly indicates that its primary modes of action are through the inhibition of key enzymes such as HDACs, SIRT3, and DHODH. These mechanisms are central to the regulation of gene expression, cellular metabolism, and proliferation, making this class of compounds highly promising for the development of new anticancer therapies. Further investigation is warranted to elucidate the specific inhibitory profile and potency of this compound against these and other potential targets. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

The Biological Landscape of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid: A Core Scaffold for Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a key heterocyclic compound that serves as a fundamental scaffold in the development of potent and selective histone deacetylase (HDAC) inhibitors. While this compound, designated as B10 in seminal studies, is primarily a synthetic intermediate, its structural framework is integral to the pharmacological activity of its derivatives. This document provides a comprehensive overview of its synthesis, its role as a precursor to active HDAC inhibitors, and the biological activities of its prominent derivatives. Detailed experimental protocols for synthesis and biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic incorporation of a 2-(2-fluorophenyl) substituent has led to the development of a series of compounds with significant potential as modulators of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[3]

This guide focuses on this compound (B10) as the foundational structure for a novel class of HDAC inhibitors. We will explore the synthesis of this core molecule and the subsequent derivatization that leads to compounds with potent and selective inhibitory activity against specific HDAC isoforms, particularly HDAC3.

Synthesis of this compound (B10)

The synthesis of this compound is achieved through a well-established synthetic route.[2] The general procedure involves the reaction of isatin with an appropriately substituted acetophenone in the presence of a base.

Experimental Protocol: Synthesis of this compound (B10)

A detailed protocol for the synthesis of this compound (B10) is as follows:

  • Dissolution of Isatin: Isatin (3.4 mmol, 0.5 g) is dissolved in 10 mL of a 33% potassium hydroxide (KOH) solution.[4]

  • Addition of Acetophenone Derivative: A solution of 2'-fluoroacetophenone (3.74 mmol, 0.45 g) in 20 mL of ethanol is slowly added to the isatin solution.[4]

  • Reflux: The reaction mixture is heated to reflux at 85°C for 8 hours.[4]

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The residue is then treated with 100 mL of water.[4]

  • Precipitation: The pH of the aqueous solution is adjusted to 5-6 using 3 M hydrochloric acid (HCl), leading to the precipitation of the product.[4]

  • Isolation and Purification: The precipitate is collected by filtration and washed to afford the desired product, this compound (B10), as a white solid.[2]

Synthesis Workflow for this compound (B10)

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Isolation Isatin Isatin Mixing Mixing and Dissolution Isatin->Mixing Fluoroacetophenone 2'-Fluoroacetophenone Fluoroacetophenone->Mixing KOH Potassium Hydroxide (33%) KOH->Mixing Ethanol Ethanol Ethanol->Mixing Reflux Reflux at 85°C for 8h Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Water_Addition Addition of Water Evaporation->Water_Addition Acidification Acidification with 3M HCl (pH 5-6) Water_Addition->Acidification Filtration Filtration Acidification->Filtration Product 2-(2-Fluorophenyl)quinoline- 4-carboxylic Acid (B10) Filtration->Product

Caption: Synthetic workflow for this compound.

Biological Activity of Derivatives

While this compound (B10) itself is a synthetic precursor, its derivatives, particularly those incorporating a hydroxamic acid or hydrazide zinc-binding group (ZBG), have demonstrated significant biological activity as HDAC inhibitors.[2] One of the most notable derivatives, compound D28, has shown potent and selective inhibition of HDAC3.[2]

Quantitative Data for Key Derivatives

The inhibitory activities of key derivatives against various HDAC isoforms are summarized below.

CompoundTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
D28 HDAC324.45K562-[2][5]
HDAC1> 1000[5]
HDAC2> 1000[5]
HDAC6> 1000[5]
D29 HDAC132.59--[5]
HDAC2183.5[5]
HDAC30.477[5]
HDAC6> 1000[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: HDAC Enzymatic Inhibition Assay

The following protocol was utilized to determine the HDAC inhibitory activity of the synthesized compounds.[2][5]

  • Source of HDACs: A HeLa cell nucleus extract, containing a mixture of HDAC isoforms, is used as the source of the enzymes.[2]

  • Assay Principle: The assay is based on a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.

  • Procedure:

    • The synthesized compounds are incubated with the HeLa nuclear extract and the fluorogenic substrate in an assay buffer.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • A developer solution is added to stop the reaction and generate the fluorescent signal.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage inhibitory rate (PIR) is calculated to determine the activity of the test compounds. For potent compounds, IC50 values are determined by performing the assay with a range of compound concentrations.[2]

Signaling Pathway: HDAC3 and its Role in Gene Regulation

HDAC3 is a class I histone deacetylase that plays a pivotal role in transcriptional regulation. It is often found in a complex with nuclear receptor co-repressors (NCoR) and silencing mediator of retinoic and thyroid hormone receptors (SMRT).[6] This complex is recruited to specific gene promoters by transcription factors, leading to the deacetylation of histones and subsequent chromatin condensation and transcriptional repression.

The selective inhibition of HDAC3 by derivatives of this compound can disrupt this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes. This mechanism is believed to be a key contributor to the anti-cancer effects of these compounds.

HDAC3-Mediated Transcriptional Repression Pathway

G cluster_core HDAC3 Co-repressor Complex HDAC3 HDAC3 NCoR_SMRT NCoR/SMRT HDAC3->NCoR_SMRT Histones Histones (Acetylated) HDAC3->Histones Deacetylates Transcription_Factor Transcription Factor NCoR_SMRT->Transcription_Factor recruits DNA DNA Transcription_Factor->DNA Chromatin_Open Open Chromatin (Transcriptionally Active) Histones->Chromatin_Open Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed Gene_Expression Gene Expression Chromatin_Open->Gene_Expression Gene_Silencing Gene Silencing Chromatin_Closed->Gene_Silencing Inhibitor 2-(2-Fluorophenyl)quinoline- 4-carboxylic Acid Derivative (e.g., D28) Inhibitor->HDAC3 Inhibits

Caption: The role of HDAC3 in transcriptional repression and its inhibition.

Conclusion

This compound has emerged as a critical structural motif in the design of novel HDAC inhibitors. While the parent compound serves as a synthetic intermediate, its derivatives have demonstrated remarkable potency and selectivity, particularly against HDAC3. The detailed synthetic and biological testing protocols provided in this guide offer a valuable resource for researchers aiming to explore this chemical space further. The continued investigation of this quinoline-4-carboxylic acid scaffold holds significant promise for the development of next-generation epigenetic therapies for cancer and other diseases.

References

A Technical Guide to the Potential Therapeutic Targets of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid, and its potential as a therapeutic agent. While research on this exact molecule is part of broader investigations, analysis of its structural class reveals significant potential for targeting key pathways in oncology and inflammatory diseases. The primary therapeutic targets identified for this structural family include histone deacetylases (HDACs), sirtuins (SIRTs), and critical nodes within the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] This document consolidates the available data on related compounds, details relevant experimental methodologies, and provides visual representations of molecular pathways and workflows to guide further research and development.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antibacterial activities.[1][6][7] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has been a focal point of drug discovery efforts due to its synthetic accessibility and the ability to modulate its biological activity through substitutions on the quinoline and phenyl rings.[2][8] The subject of this guide, this compound, has been synthesized as part of a library of compounds aimed at discovering novel histone deacetylase inhibitors, highlighting its potential in oncology.[5][9][10]

Primary Potential Therapeutic Targets

Based on studies of structurally related compounds, three primary therapeutic avenues have been identified.

Target Class 1: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[5] Their dysregulation is a hallmark of many cancers, making them a validated target for anticancer drug development.[9][10] The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group for novel HDAC inhibitors, which interact with residues at the opening of the enzyme's active site.[5]

A study exploring 2-phenylquinoline-4-carboxylic acid derivatives for HDAC inhibition synthesized this compound (designated B10) as a key intermediate.[5][9] While IC50 values for the final hydroxamic acid derivatives were the focus, the data below for a selective inhibitor from that class (D28) illustrates the potential of the scaffold.

Compound IDTargetIC50 (µM)Selectivity ProfileReference
D28 HDAC324.45No inhibition of HDAC1, 2, 6[5][10]
SAHA (Vorinostat) Pan-HDAC~0.05-0.1Broad (Class I, II, IV)[10]

The diagram below illustrates the general mechanism of action for an HDAC inhibitor based on the 2-phenylquinoline-4-carboxylic acid scaffold. The scaffold acts as a cap group, the linker occupies the enzyme tunnel, and a zinc-binding group (ZBG) chelates the zinc ion in the catalytic site.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor HDAC Inhibitor Active_Site_Pocket Hydrophobic Tunnel Zinc_Ion Zn²⁺ Surface_Residues Surface Residues Cap_Group Cap Group (2-phenylquinoline -4-carboxylic acid) Cap_Group->Surface_Residues interacts with Linker Linker Cap_Group->Linker Linker->Active_Site_Pocket occupies ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG ZBG->Zinc_Ion chelates

Caption: Mechanism of a scaffold-based HDAC inhibitor.

Target Class 2: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, stress response, and aging.[4] SIRT3, a key mitochondrial deacetylase, has emerged as a potential therapeutic target for leukemia.[11] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which are structurally related to the core topic compound, were designed and synthesized as potent SIRT3 inhibitors.[4][11]

The study identified compound P6 as a selective inhibitor of SIRT3 over other Class I sirtuins.

Compound IDTargetIC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Reference
P6 SIRT37.232.633.5[4][11]
Target Class 3: NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammatory responses, cell survival, and proliferation.[12] Dysregulation of the NF-κB pathway is linked to chronic inflammatory diseases and many cancers.[3] Several studies have reported that quinoline derivatives can inhibit NF-κB activation, making this pathway a highly plausible target.[3][13] Inhibition can occur at various points, such as preventing the degradation of the IκBα inhibitor or interfering with the DNA-binding activity of the p65 subunit.[3][14]

A novel quinoline molecule, Q3, was shown to inhibit NF-κB-induced luciferase activity in a reporter cell line.

Compound IDAssayEffective ConcentrationCell LineReference
Q3 NF-κB Luciferase Reporter5 µMHeLa[3][12]
LU1501 Anti-proliferation (Breast Cancer)10.16 µM (IC50)SK-BR-3[14][15]

The following diagram outlines the canonical NF-κB signaling pathway, which is typically activated by stimuli like TNF-α, and highlights potential points of inhibition by quinoline derivatives.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates p65p50 p65/p50 (NF-κB) IkB->p65p50 degrades & releases p65p50_active p65/p50 (Active) p65p50->p65p50_active activation Nucleus Nucleus p65p50_active->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription initiates Inhibitor Quinoline Derivative Inhibitor->IKK inhibits? Inhibitor->p65p50_active blocks DNA binding?

Caption: Canonical NF-κB signaling and potential inhibition.

Key Experimental Protocols

This section provides detailed methodologies for assays relevant to the identified therapeutic targets.

In Vitro HDAC/SIRT Deacetylase Activity Assay (Fluorometric)

This protocol is adapted for measuring the enzymatic activity of Class I, II, or III deacetylases like HDAC3 or SIRT3.

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., this compound derivative) at various concentrations, the recombinant human deacetylase enzyme, and a fluorogenic acetylated peptide substrate. For sirtuins, NAD+ must be included as a co-substrate.

  • Reaction Incubation: In a 96-well microplate, add the assay buffer, the test compound, and the enzyme. Allow to pre-incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate (and NAD+ for sirtuins).

  • Development: Incubate the plate for 60 minutes at 37°C. Stop the reaction and generate a fluorescent signal by adding a developer solution, which contains a protease that digests the deacetylated substrate.

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.[3]

  • Cell Culture: Use a cell line (e.g., HeLa) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (10 ng/mL), and incubate for 6-8 hours.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the resulting luminescence using a luminometer.

  • Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of NF-κB activity relative to the stimulated control.

General Experimental Workflow

The development of a therapeutic agent based on the this compound scaffold would follow a multi-stage workflow from initial screening to in vivo validation.

Drug_Discovery_Workflow A Compound Synthesis (Library of Derivatives) B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Cell-Based Assays (Viability, Target Engagement) C->D E Mechanism of Action Studies (Western Blot, Reporter Assays) D->E F Lead Optimization (ADME/Tox Profiling) D->F E->F G In Vivo Efficacy (Xenograft Models) F->G

References

An In-depth Technical Guide to 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-phenylquinoline-4-carboxylic acid represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold is a recurring motif in a variety of natural and synthetic products demonstrating a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, anticancer, and antileishmanial properties.[1][2][3][4] The versatility of the quinoline ring system, coupled with the diverse functionalities that can be introduced at various positions, makes it a privileged structure in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-phenylquinoline-4-carboxylic acid derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, experimental protocols, and an understanding of the associated signaling pathways.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The synthesis of the 2-phenylquinoline-4-carboxylic acid core and its derivatives is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions. Subsequent modifications are then employed to introduce a variety of substituents, thereby modulating the biological activity of the resulting compounds.

Key Synthetic Methodologies

1. Doebner Reaction: This method typically involves the reaction of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[1][2][5] The reaction is often catalyzed by an acid, and variations in solvents and catalysts have been explored to improve yields.[1][2] Microwave-assisted Doebner reactions have also been reported to accelerate the synthesis.[1]

2. Pfitzinger Reaction: A versatile alternative, the Pfitzinger reaction, utilizes the condensation of isatin or its derivatives with an α-methyl ketone (like acetophenone) in the presence of a base.[1][6][7] This approach allows for the synthesis of a wide range of substituted 2-phenylquinoline-4-carboxylic acids.

3. Further Derivatization: The carboxylic acid moiety at the 4-position serves as a convenient handle for further chemical modifications. Common derivatizations include:

  • Amidation: Conversion of the carboxylic acid to an acyl chloride followed by reaction with various amines to produce a library of carboxamide derivatives.[1][6]

  • Esterification: Reaction with alcohols to form the corresponding esters.

  • Suzuki Coupling: Employed to introduce aryl functionalities at different positions of the quinoline ring, enhancing the structural diversity and potential for biological activity.[6]

Experimental Protocols

General Procedure for the Doebner Reaction: A mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid is refluxed in a suitable solvent such as ethanol or acetic acid, often in the presence of a catalytic amount of an acid like trifluoroacetic acid.[1][2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

General Procedure for the Pfitzinger Reaction: An appropriate isatin derivative and an acetophenone are added to a solution of a base, such as potassium hydroxide, in aqueous ethanol.[6][8] The reaction mixture is heated and stirred for several hours.[6] After cooling, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is then washed with an organic solvent and subsequently acidified to precipitate the 2-phenylquinoline-4-carboxylic acid product, which is then collected by filtration and purified.[6]

General Procedure for Amidation: The 2-phenylquinoline-4-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.[1][5] This intermediate is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the desired amide derivative.[1] The final product is typically purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Antibacterial Activity

A number of 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

CompoundBacterial StrainMIC (μg/mL)Reference
5a₄Staphylococcus aureus64[1][5]
5a₇Escherichia coli128[1][5]
Various DerivativesS. aureus, B. subtilisModerate Inhibition[4]
Anticancer Activity

The anticancer potential of these derivatives has been explored, with a focus on their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs). The half-maximal inhibitory concentration (IC₅₀) is used to quantify their inhibitory activity.

CompoundTargetIC₅₀ (µM)Cell LineReference
D28HDAC324.45K562[8][9][10]
P6SIRT37.2MLLr leukemic cells[11][12]
P6SIRT132.6-[11][12]
P6SIRT233.5-[11][12]
Antileishmanial Activity

Recent studies have highlighted the potential of 2-aryl-quinoline-4-carboxylic acid derivatives as antileishmanial agents.

CompoundLeishmania StrainIC₅₀ (µM)Reference
5nLeishmania infantum17.08[3]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-phenylquinoline-4-carboxylic acid derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[8][9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (e.g., HDAC3) Histones Histones HDAC->Histones Deacetylates PQCA 2-Phenylquinoline-4- carboxylic Acid Derivative PQCA->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Sirtuin (SIRT) Inhibition

Another important mechanism of action for some derivatives is the inhibition of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases.[11][12] Specifically, selective inhibition of SIRT3 has been observed.[11][12] SIRTs are involved in a wide range of cellular processes, including metabolism, stress response, and aging. In the context of cancer, SIRT3 has been implicated in the regulation of mitochondrial function and cellular metabolism. Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in certain cancer cells.[11][12]

SIRT_Inhibition_Pathway SIRT3 Sirtuin 3 (SIRT3) Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylates PQCA 2-Phenylquinoline-4- carboxylic Acid Derivative PQCA->SIRT3 Inhibits Acetylated_Mito_Proteins Acetylated Mitochondrial Proteins Mitochondrial_Proteins->Acetylated_Mito_Proteins Mitochondrial_Function Altered Mitochondrial Function Acetylated_Mito_Proteins->Mitochondrial_Function Cell_Cycle_Arrest Cell Cycle Arrest Mitochondrial_Function->Cell_Cycle_Arrest Differentiation Cell Differentiation Mitochondrial_Function->Differentiation

Caption: SIRT3 Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Experimental Workflows

The discovery and development of novel 2-phenylquinoline-4-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis (Doebner/Pfitzinger) Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., MIC, IC50) Characterization->Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cell Cycle) Screening->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Cell_Based_Assays->Mechanism_Studies

Caption: General Experimental Workflow for 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. Current research highlights the promise of these derivatives as antibacterial, anticancer, and antileishmanial agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substituents at various positions of the quinoline ring to optimize potency and selectivity.

  • Target Identification: Elucidating the specific molecular targets for derivatives with promising phenotypic activities.

  • Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to advance the development of 2-phenylquinoline-4-carboxylic acid derivatives as next-generation therapeutics.

References

The Inhibition of Dihydroorotate Dehydrogenase by 2-(2-fluorophenyl)quinoline-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid and its role as an inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of DHODH inhibition and the therapeutic potential of quinoline-4-carboxylic acid derivatives.

Introduction to DHODH and its Role in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2] DHODH catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2] This dependency makes DHODH a validated and attractive therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[1][2]

The this compound scaffold is a key pharmacophore in the development of potent DHODH inhibitors. It shares structural similarities with the well-known DHODH inhibitor brequinar.[1] The strategic placement of substituents on the quinoline and phenyl rings plays a crucial role in the inhibitory activity of these compounds.[3]

Mechanism of Action

This compound and its analogs inhibit DHODH by binding to the enzyme's active site. The carboxylic acid moiety at the 4-position of the quinoline ring is essential for activity, forming a salt bridge with key amino acid residues, such as arginine, within the active site.[1][4] The 2-phenyl group occupies a hydrophobic channel in the enzyme.[1] The nature and substitution pattern of this aryl group significantly influence the compound's potency. Bulky and hydrophobic substituents at the C-2 position of the quinoline ring are generally necessary for potent inhibition.[3][4]

Quantitative Data on DHODH Inhibition

Compound ID2-SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl5.2--[5]
Analog 3 2'-Fluoro-1,1'-biphenyl-4-yl250 ± 110--[1]
Analog 41 Substituted Pyridine9.71 ± 1.4--[1][6]
Analog 43 Substituted Pyridine26.2 ± 1.8--[1][6]
Analog 46 1,7-Naphthyridine28.3 ± 3.3--[1][6]
Analog 52 2-FluorophenylPotent>2-fold more potent than Brequinar>2-fold more potent than Brequinar[1]
H-006 Not specified3.8--[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DHODH inhibitors of the this compound class.

DHODH Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.[8]

Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction, measured by a decrease in absorbance at 600-650 nm, is proportional to DHODH activity.[8]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[8]

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, DHO, and CoQ10 in DMSO. Prepare a stock solution of DCIP in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., brequinar).

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Measurement: Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Cell Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the growth of cancer cell lines.[8]

Principle: The number of viable cells is quantified after treating them with the inhibitor for a defined period. Common methods include the MTT or CCK-8 assays.

Materials:

  • Cancer cell line (e.g., HCT-116, MIA PaCa-2)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., MTT, CCK-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control. For rescue experiments, a parallel set of wells is co-treated with the inhibitor and a high concentration of uridine.

  • Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[8]

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Inhibitor->Dihydroorotate Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Mechanism of DHODH Inhibition and its Cellular Consequences.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesis of 2-aryl-quinoline- 4-carboxylic acid analogs Enzyme_Assay DHODH Enzymatic Inhibition Assay Synthesis->Enzyme_Assay Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Prolif_Assay Cell Proliferation Assay Cell_Culture->Prolif_Assay Rescue_Exp Uridine Rescue Experiment Cell_Culture->Rescue_Exp GI50_Det GI50 Determination Prolif_Assay->GI50_Det

Caption: General Experimental Workflow for DHODH Inhibitor Evaluation.

References

Unveiling the Potential of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid Derivatives as Selective HDAC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid and its derivatives as a promising class of histone deacetylase (HDAC) inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and anti-cancer properties of these compounds, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their therapeutic potential.

Introduction: The Role of HDAC Inhibition in Cancer Therapy

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[3] In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2] Consequently, HDAC inhibitors have emerged as a validated therapeutic strategy in oncology, with several agents approved for the treatment of hematological malignancies.[2] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2][4]

The general structure of a classical HDAC inhibitor comprises three key pharmacophoric features: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.[5][6] Recent research has focused on developing isoform-selective HDAC inhibitors to enhance therapeutic efficacy and reduce off-target effects.[5][6] Within this context, derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as novel cap moieties in the design of potent and selective HDAC inhibitors.[5][6]

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, serves as a key intermediate in the synthesis of the active HDAC inhibitors.[5][6] Its synthesis is typically achieved through the Pfitzinger reaction.[5][6]

Synthesis of the Core Moiety

The synthesis of this compound (referred to as intermediate B10 in several studies) involves the condensation of isatin with 2'-fluoroacetophenone.[5][6]

Reaction Scheme:

  • Reactants: Isatin and 2'-fluoroacetophenone

  • Conditions: The reaction is carried out in the presence of a base, such as potassium hydroxide, in a solvent like ethanol, followed by heating under reflux.[7]

  • Workup: Acidification of the reaction mixture precipitates the desired product.[7]

Elaboration into Active HDAC Inhibitors

The carboxylic acid group of the core moiety is then derivatized to introduce a linker and a zinc-binding group, which are crucial for HDAC inhibitory activity.[5][6] A common strategy involves coupling the core with a linker, such as phenylpiperazine, followed by the introduction of a ZBG like hydroxamic acid or a hydrazide.[5][6]

Quantitative Analysis of HDAC Inhibition and Antiproliferative Activity

The inhibitory potency of derivatives of 2-phenylquinoline-4-carboxylic acid has been evaluated against various HDAC isoforms and cancer cell lines. The data highlights a preference for HDAC3 inhibition and potent antiproliferative effects, particularly in hematological cancer cell lines.[5][7]

CompoundLinkerZinc-Binding Group (ZBG)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D28 PhenylpiperazineHydroxamic acid>100>10024.45>100
D29 PhenylpiperazineHydrazide32.59183.50.477>1000

Table 1: In vitro HDAC inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives. Data summarized from reference[5].

CompoundK562 IC50 (µM)U266 IC50 (µM)U937 IC50 (µM)MCF-7 IC50 (µM)FaDu IC50 (µM)MDA-MB-231 IC50 (µM)MDA-MB-468 IC50 (µM)A549 IC50 (µM)A2780 IC50 (µM)HepG2 IC50 (µM)
D28 0.891.121.035.662.164.152.89>10>10>10
SAHA (Vorinostat) 1.231.561.345.772.544.213.75>10>10>10

Table 2: In vitro antiproliferative activity of compound D28 against various cancer cell lines. Data summarized from reference[7].

Mechanism of Action

The anticancer effects of these 2-phenylquinoline-4-carboxylic acid derivatives are attributed to their ability to selectively inhibit HDAC enzymes, leading to downstream cellular events that culminate in cell cycle arrest and apoptosis.[5][7]

HDAC Inhibition and Histone Hyperacetylation

By binding to the active site of HDACs, particularly HDAC3, these compounds prevent the deacetylation of histones.[5] This leads to an accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes.[2]

Induction of Cell Cycle Arrest and Apoptosis

Studies on the lead compound D28 have shown that it induces G2/M phase cell cycle arrest in K562 leukemia cells.[5][7] This is a common mechanism for HDAC inhibitors, often mediated by the upregulation of cell cycle regulators like p21.[2] Furthermore, these compounds have been demonstrated to promote apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[5][7]

G cluster_0 This compound Derivative (e.g., D28) cluster_1 Cellular Effects HDAC_Inhibitor HDAC Inhibitor (D28) HDAC3 HDAC3 Inhibition HDAC_Inhibitor->HDAC3 Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of the compounds against specific HDAC isoforms is determined using a fluorogenic assay.[5]

  • Principle: The assay measures the deacetylation of a fluorogenic substrate by a recombinant human HDAC enzyme. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Procedure:

    • Recombinant human HDAC enzyme (HDAC1, 2, 3, or 6) is incubated with the test compound at various concentrations.

    • A fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped, and a developer solution is added.

    • Fluorescence is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Cell-Based Antiproliferative Assay (CCK-8 Assay)

The cytotoxic effects of the compounds on cancer cell lines are assessed using a Cell Counting Kit-8 (CCK-8) assay.[5]

  • Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to a formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

    • CCK-8 solution is added to each well, and the plates are incubated.

    • The absorbance is measured at 450 nm using a microplate reader.

    • IC50 values, the concentration of compound that inhibits cell growth by 50%, are calculated.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of Core & Derivatives HDAC_Assay HDAC Inhibition Assay (Fluorometric) Synthesis->HDAC_Assay Antiproliferative_Assay Antiproliferative Assay (CCK-8) Synthesis->Antiproliferative_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Antiproliferative_Assay->Apoptosis_Assay

Caption: Experimental workflow for the evaluation of HDAC inhibitors.

Conclusion and Future Directions

Derivatives of this compound represent a promising new class of HDAC inhibitors with notable selectivity for HDAC3 and potent anticancer activity, particularly against hematological malignancies. The lead compound, D28, has demonstrated superior or comparable efficacy to the approved drug Vorinostat in several cancer cell lines. Further optimization of the linker and zinc-binding group could lead to the development of even more potent and selective HDAC inhibitors. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and a deeper investigation into the specific signaling pathways modulated by these compounds to fully elucidate their therapeutic potential for clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in a variety of biologically active compounds. These application notes provide a detailed protocol for the synthesis of this target molecule, primarily through the Pfitzinger reaction, which is a reliable method for generating substituted quinoline-4-carboxylic acids.[1][2][3][4] Alternative synthetic strategies such as the Doebner reaction will also be discussed.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2][3] The Doebner reaction, on the other hand, utilizes an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives.[5][6][7]

Synthesis of this compound via Pfitzinger Reaction

This protocol is adapted from a reported synthesis of this compound.[8][9]

Reaction Scheme:

Isatin reacts with 2'-fluoroacetophenone in the presence of a base to yield the target compound.

Materials and Reagents:

  • Isatin

  • 2'-Fluoroacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Water (H₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring.

  • Addition of Reactants: To the basic solution, add isatin and 2'-fluoroacetophenone.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for a sufficient time to ensure the reaction goes to completion.[8][9]

  • Work-up:

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water.

    • Wash the aqueous solution with an organic solvent like diethyl ether to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[3]

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with water to remove any inorganic impurities.

    • The crude product can be further purified by crystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a white solid.[8][9]

Quantitative Data

The following table summarizes the reported yield and characterization data for the synthesis of this compound and related analogs.

CompoundStarting MaterialsReaction TypeYield (%)Analytical DataReference
This compound (B10) Isatin, 2'-FluoroacetophenonePfitzinger59.7HRMS (M+H)⁺: calc. 268.07291, found 268.07291. ¹H NMR (400 MHz, DMSO-d₆) δ: 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H).[8]
2-(2-Chlorophenyl)quinoline-4-carboxylic acid (B14)Isatin, 2'-ChloroacetophenonePfitzinger49.0HRMS (M+H)⁺: calc. 284.04336, found 284.04639.[8]
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (B13)Isatin, 2'-MethoxyacetophenonePfitzinger51.1HRMS (M+H)⁺: calc. 280.09290, found 280.09583.[8]
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (B6)Isatin, 4'-MethoxyacetophenonePfitzinger63.0HRMS (M+H)⁺: calc. 280.09290, found 280.09592.[8]

Alternative Synthetic Route: Doebner Reaction

The Doebner reaction provides an alternative pathway for the synthesis of 2-substituted quinoline-4-carboxylic acids.[5][6] This three-component reaction involves the condensation of an aniline, a substituted benzaldehyde, and pyruvic acid.[7][10]

General Reaction Scheme:

Aniline reacts with 2-fluorobenzaldehyde and pyruvic acid in a suitable solvent, often with an acid catalyst, to form this compound.

Visualizations

Experimental Workflow for Pfitzinger Synthesis

Pfitzinger_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Isatin & 2'-Fluoroacetophenone reaction_step Reflux (80°C) start->reaction_step reagents KOH, EtOH reagents->reaction_step evaporation Solvent Evaporation reaction_step->evaporation dissolution Dissolve in H₂O evaporation->dissolution extraction Organic Wash dissolution->extraction acidification Acidify (pH 4-5) extraction->acidification filtration Filtration acidification->filtration crystallization Crystallization (Ethyl Acetate) filtration->crystallization product 2-(2-Fluorophenyl)quinoline- 4-carboxylic Acid crystallization->product

Caption: Workflow for the synthesis of this compound.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation isatin Isatin keto_acid Keto-acid (from Isatin hydrolysis) isatin->keto_acid Base (KOH) carbonyl 2'-Fluoro- acetophenone enamine Enamine (from condensation) carbonyl->enamine keto_acid->enamine cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration final_product Substituted Quinoline- 4-carboxylic Acid dehydration->final_product

Caption: Simplified mechanism of the Pfitzinger reaction.

References

Application Notes and Protocols for the Pfitzinger Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Pfitzinger Condensation for Quinoline-4-Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] First reported by Wilhelm Pfitzinger in 1886, this method has become a cornerstone in heterocyclic chemistry.[3]

The resulting quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4][5] Its versatility and the accessibility of diverse starting materials make the Pfitzinger reaction a highly valuable tool for drug discovery and development professionals.[2][3]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

  • Base-Induced Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), opening the five-membered ring to form the salt of an α-keto-acid (isatinic acid).[1][6]

  • Condensation and Imine Formation: The amine of the isatinic acid intermediate then condenses with the carbonyl group of the α-methylene ketone or aldehyde to form an imine (a Schiff base).[1][7]

  • Tautomerization: The imine subsequently tautomerizes to the more stable enamine intermediate.[1]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, and a subsequent dehydration step eliminates a water molecule to form the aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[1][6]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-Acid (Isatinic Acid) Isatin->KetoAcid + Base (e.g., KOH) Ring Opening Carbonyl α-Methylene Carbonyl Compound Imine Imine (Schiff Base) Carbonyl->Imine KetoAcid->Imine + Carbonyl Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & - H₂O

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is of significant interest due to its broad pharmacological profile. Derivatives synthesized via the Pfitzinger reaction have been investigated for various therapeutic applications:

  • Anticancer Agents: These compounds can act as inhibitors of enzymes crucial to cancer cell survival, such as sirtuins (e.g., SIRT3) and histone deacetylases (HDACs).[4][8]

  • Antibacterial Agents: The quinoline core is famous for its role in fluoroquinolone antibiotics. The Pfitzinger reaction provides a route to novel analogs to combat bacterial infections.[9]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory properties in cellular assays, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

  • Antiviral and Antimalarial: The quinoline ring is a key pharmacophore in antimalarial drugs like chloroquine, and new derivatives are constantly being explored for activity against malaria and other viral diseases.

Experimental Protocols

General Protocol for Pfitzinger Condensation

This protocol provides a generalized method based on common laboratory procedures.[2][10]

Materials:

  • Isatin or substituted isatin (1 equivalent)

  • Carbonyl compound (ketone or aldehyde) (1.0 - 2.0 equivalents)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3-4 equivalents)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Glacial acetic acid

  • Diethyl ether (for washing)

Procedure:

  • Base Preparation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (e.g., 25 mL) and water (e.g., 1 mL).

  • Isatin Ring Opening: Add the isatin (e.g., 0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change (often from purple/orange to brown/yellow) typically indicates the formation of the isatinic acid salt.[11]

  • Addition of Carbonyl Compound: Add the carbonyl compound (e.g., 0.07-0.15 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C for ethanol) and maintain for 12-36 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[10]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in water. Wash the aqueous solution with diethyl ether (2-3 times) to remove unreacted carbonyl compound and other non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with dilute HCl or glacial acetic acid until the product precipitates completely (typically at pH 4-5).[2][10]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product in a vacuum oven.[2]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Example Protocol: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[2]

Materials:

  • Isatin (10.0 mmol)

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol)

  • Potassium hydroxide (40.0 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a microwave-safe vessel, dissolve KOH in ethanol.

  • Add the isatin and the ethanone derivative.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9 minutes.[2]

  • After cooling, filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Workflow A 1. Reactant Preparation (Isatin, Carbonyl, Base in Solvent) B 2. Reaction (Reflux or Microwave) A->B C 3. Work-up (Solvent Removal, Dissolve in Water, Extract Impurities) B->C D 4. Acidification (Precipitate Product) C->D E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Purification & Drying (Recrystallization, Vacuum Oven) E->F G Final Product F->G

Caption: General experimental workflow for the Pfitzinger reaction.

Data Presentation: Examples of Pfitzinger Condensation

The following table summarizes representative examples of the Pfitzinger reaction with varied substrates and conditions.

Isatin DerivativeCarbonyl CompoundBaseSolvent/ConditionsProductYield (%)
IsatinMethyl ethyl ketoneKOHEthanol, Reflux2-Ethyl-3-methylquinoline-4-carboxylic acid-
5-Chloroisatin5,6-DimethoxyindanoneKOHEthanol, 16 hrs5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid38%[7]
5-ChloroisatinAcetophenoneKOHaq. EtOH, 80-90°C, 18-36 hrs6-Chloro-2-phenylquinoline-4-carboxylic acid-
IsatinPyruvic acidKOH-Quinoline-2,4-dicarboxylic acid-
5-MethylisatinPhenoxyacetoneKOH-2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid-
IsatinDiethyl oxaloacetateKOHWater, RT, 2 daysQuinoline-2,3,4-tricarboxylic acid-

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions. Some historical sources do not report quantitative yields.

Variations and Troubleshooting

  • Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[1]

  • Troubleshooting Low Yields:

    • Side Reactions: The Pfitzinger reaction can sometimes produce tarry by-products, especially with sensitive substrates or incorrect stoichiometry.[11]

    • Order of Addition: It is often beneficial to first allow the isatin to react completely with the base to ensure full ring opening before adding the carbonyl compound.[11]

    • Excess Reagents: Using an excess of the ketone component can sometimes help drive the reaction to completion and minimize unreacted isatin, which can be difficult to remove during purification.[11]

    • Temperature Control: For sensitive substrates like oxaloacetate, lower reaction temperatures may be required to prevent decomposition.[11]

Conclusion

The Pfitzinger condensation remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids.[2] Its operational simplicity, tolerance for a range of functional groups on both the isatin and carbonyl components, and the significant biological importance of its products ensure its continued use in medicinal chemistry and organic synthesis.[2][3] The protocols and data provided here serve as a practical guide for researchers aiming to leverage this classic reaction in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Suzuki Coupling in 2-Arylquinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structural motif found in numerous compounds of significant interest to the pharmaceutical and materials science sectors. These molecules exhibit a wide range of biological activities and are key building blocks in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a direct and efficient route to form the crucial carbon-carbon bond between the C2 position of the quinoline ring and an aryl group. This reaction typically involves the palladium-catalyzed coupling of a 2-haloquinoline, such as 2-chloroquinoline-4-carboxylic acid, with an arylboronic acid in the presence of a base. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids make the Suzuki coupling an attractive and highly utilized transformation in modern organic synthesis.

This document provides detailed application notes and a generalized protocol for the synthesis of 2-arylquinoline-4-carboxylic acids via the Suzuki coupling of 2-chloroquinoline-4-carboxylic acid with various arylboronic acids.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloroquinoline-4-carboxylic acid, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylquinoline-4-carboxylic acid product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar'-Pd(II)-Cl(L2) (Ar' = Quinoline) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (2-Arylquinoline-4- carboxylic acid) Reductive_Elimination->Product Boronic_Acid ArB(OH)2 + Base Boronic_Acid->Transmetalation Halide Ar'-Cl (2-Chloroquinoline-4- carboxylic acid) Halide->Oxidative_Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Data Presentation: Representative Yields

While the yields for the direct Suzuki coupling of 2-chloroquinoline-4-carboxylic acid are not extensively tabulated in the literature, the following table presents representative yields from a closely related decarbonylative Suzuki cross-coupling of pyridine carboxylic acids with various arylboronic acids.[1] This data illustrates the expected trends in reactivity based on the electronic and steric properties of the boronic acid partner and serves as a useful guide for anticipating outcomes in the synthesis of 2-arylquinoline-4-carboxylic acids.

EntryArylboronic Acid (ArB(OH)₂)Ar GroupRepresentative Yield (%)
1Phenylboronic acidPhenyl88
24-Methylphenylboronic acid4-Tolyl85
34-tert-Butylphenylboronic acid4-tert-Butylphenyl80
44-Biphenylboronic acid4-Biphenyl82
54-(Methylthio)phenylboronic acid4-(Methylthio)phenyl88
64-Cyanophenylboronic acid4-Cyanophenyl75
74-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenyl70
82-Methylphenylboronic acid2-Tolyl63
92-Methoxyphenylboronic acid2-Methoxyphenyl54
103-Methoxyphenylboronic acid3-Methoxyphenyl88
113-Cyanophenylboronic acid3-Cyanophenyl85
121-Naphthylboronic acid1-Naphthyl81

Note: Yields are based on a decarbonylative Suzuki coupling of pyridine carboxylic acids and are intended to be representative. Actual yields for the coupling of 2-chloroquinoline-4-carboxylic acid may vary.[1]

Experimental Protocols

General Protocol for the Suzuki Coupling of 2-Chloroquinoline-4-carboxylic Acid

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroquinoline-4-carboxylic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 2-chloroquinoline-4-carboxylic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required, 2-10 mol%), and the base (2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid to improve the chromatography of the carboxylic acid product) to afford the pure 2-arylquinoline-4-carboxylic acid.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - 2-Chloroquinoline-4-carboxylic acid - Arylboronic acid - Pd Catalyst & Ligand - Base B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Figure 2: General Experimental Workflow for Synthesis.

Troubleshooting and Optimization

Challenges in the Suzuki coupling of 2-chloroquinoline-4-carboxylic acid can arise due to the electron-deficient nature of the quinoline ring and the relative inertness of the C-Cl bond.

Troubleshooting_Suzuki cluster_catalyst Catalyst/Ligand Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield cat_issue Is the catalyst active? start->cat_issue boronic_issue Is the boronic acid degrading? start->boronic_issue temp_issue Is the temperature too low? start->temp_issue cat_sol Solution: - Use fresh catalyst - Degas solvent thoroughly cat_issue->cat_sol lig_issue Is the ligand appropriate for a C-Cl bond? cat_issue->lig_issue lig_sol Solution: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) lig_issue->lig_sol boronic_sol Solution: - Use fresh boronic acid - Consider using a boronic ester (pinacol ester) boronic_issue->boronic_sol base_issue Is the base strong enough? boronic_issue->base_issue base_sol Solution: - Use a stronger base (e.g., K3PO4, Cs2CO3) - Ensure the base is finely powdered base_issue->base_sol temp_sol Solution: - Increase temperature (e.g., to 100-110 °C) temp_issue->temp_sol solvent_issue Is the solvent optimal? temp_issue->solvent_issue solvent_sol Solution: - Screen different solvents (e.g., Toluene, DMF) solvent_issue->solvent_sol

Figure 3: Troubleshooting Logic for Low-Yield Reactions.

Key Optimization Parameters:

  • Catalyst and Ligand: For the activation of the relatively strong C-Cl bond in 2-chloroquinoline-4-carboxylic acid, more active catalyst systems are generally required. Systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂, are often effective.

  • Base: The choice of base is critical for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may provide better results than weaker bases like Na₂CO₃.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. The addition of water can help to solubilize the base and facilitate the reaction, but anhydrous conditions may be necessary for substrates sensitive to protodeboronation.

  • Temperature: Due to the lower reactivity of the chloride, higher reaction temperatures (100-110 °C) are often necessary to achieve a reasonable reaction rate.

Potential Side Reactions:

  • Protodeboronation: The boronic acid can be protonated and decompose, especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid or employing a more stable boronate ester can mitigate this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher catalyst loadings or if the oxidative addition step is slow.

  • Dehalogenation: The starting 2-chloroquinoline-4-carboxylic acid can be reduced to quinoline-4-carboxylic acid. This can be minimized by ensuring a strictly inert atmosphere and using fresh, high-quality reagents.

By carefully selecting and optimizing the reaction components and conditions, the Suzuki-Miyaura cross-coupling provides a robust and efficient method for the synthesis of a diverse library of 2-arylquinoline-4-carboxylic acids for applications in drug discovery and materials science.

References

Application Notes and Protocols for 2-(2-fluorophenyl)quinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, which are recognized for their diverse pharmacological activities.[1][2][3] This specific derivative has been identified as a potential histone deacetylase (HDAC) inhibitor, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][5] Dysregulation of HDACs is implicated in the pathogenesis of various cancers, making them a key target for therapeutic development.[6]

Studies have shown that this compound and its derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, highlighting its antiproliferative potential.[5][6] Its mechanism of action suggests its utility in cancer research, particularly for screening in various cancer cell lines and for studying the effects of HDAC inhibition on cellular processes. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in a suitable laboratory setting, adhering to all institutional and national safety guidelines.

Safety and Handling

Quinoline derivatives should be handled with care.[7] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[8][9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle the compound in a chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reagent Preparation

Stock Solution Preparation:

2-phenyl-4-quinolinecarboxylic acid and its derivatives are generally insoluble in water but soluble in organic solvents like DMSO, ethanol, and chloroform.[12]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications due to its miscibility with culture media and low toxicity at low concentrations (<0.5%).

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental goals. Optimization of cell density, compound concentration, and incubation time is recommended.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., K562, HeLa, MCF7)[1]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of Compound incubate_24h->prepare_dilutions add_compound Add Compound to Wells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Buffer incubate_4h->add_solubilization incubate_overnight Incubate Overnight add_solubilization->incubate_overnight read_absorbance Read Absorbance at 570nm incubate_overnight->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Calculate IC50 calculate_viability->plot_curve

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-cell blank control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in a humidified chamber at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway

Based on existing literature, this compound acts as an HDAC inhibitor.[4][5] HDAC inhibition leads to hyperacetylation of histones and other proteins, which alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis.

G cluster_nucleus Nucleus compound 2-(2-fluorophenyl)quinoline- 4-carboxylic acid hdac HDACs compound->hdac Inhibition acetyl_histones Acetylated Histones (Hyperacetylation) histones Histones histones->acetyl_histones Acetylation acetyl_histones->histones Deacetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_exp Altered Gene Expression (e.g., p21 up, Cyclin B1 down) chromatin->gene_exp g2m_arrest G2/M Phase Cell Cycle Arrest gene_exp->g2m_arrest apoptosis Apoptosis gene_exp->apoptosis

References

Application Notes and Protocols for the Solubilization of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluorophenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry, including as an anticancer and antibacterial agent.[1] Proper dissolution of this compound is a critical first step for any in vitro or in vivo experimentation to ensure accurate and reproducible results. This document provides detailed protocols for the solubilization of this compound using common laboratory solvents and pH modification techniques, based on the known properties of structurally related compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and a related compound is presented below.

PropertyThis compound2-Phenyl-4-quinolinecarboxylic Acid (Analogue)
Molecular Formula C₁₆H₁₀FNO₂C₁₆H₁₁NO₂
Molecular Weight 267.25 g/mol 249.26 g/mol
Melting Point 230°C[1]214-215°C
Water Solubility Not available (expected to be low)Insoluble
Organic Solvent Solubility Not availableAlcohol: 1 g in 120 mlDiethyl ether: 1 g in 100 mlChloroform: 1 g in 400 ml
Appearance White solid (recrystallized from EtOAc)[2]Powder

Experimental Protocols

The following protocols outline methods for dissolving this compound for experimental use. The choice of solvent will depend on the specific experimental requirements, such as the biological system being used and the desired final concentration.

Protocol 1: Dissolution in Organic Solvents

For many in vitro assays, particularly those involving cell culture, a concentrated stock solution is prepared in an organic solvent and then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out 2.67 mg of this compound.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution to 30-40°C for 5-10 minutes and vortex again. Avoid excessive heat to prevent compound degradation.

  • Sonication (Optional): Alternatively, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: Dissolution in Aqueous Buffers via pH Adjustment

The carboxylic acid moiety of this compound allows for increased aqueous solubility at basic pH through the formation of a more soluble carboxylate salt. This method is often preferred for in vivo studies where organic solvents may be toxic.

Materials:

  • This compound

  • Deionized water or a suitable buffer (e.g., PBS)

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure for Preparing an Aqueous Solution:

  • Suspend the Compound: Weigh the desired amount of the compound and suspend it in the chosen aqueous buffer.

  • Monitor pH: Place the suspension on a stir plate and begin stirring. Insert a calibrated pH electrode into the suspension to monitor the pH.

  • Titrate with Base: Slowly add 0.1 M NaOH or KOH dropwise to the suspension.

  • Observe Dissolution: Continue to add the base and monitor the pH. Observe the suspension for clarification as the compound dissolves.

  • Determine Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization. It is advisable to adjust the final pH to slightly above this value to ensure the compound remains in solution.

  • Final Formulation: For long-term stability, the final solution should be formulated in a buffer system that can maintain the desired pH.

  • Sterilization: If required for the experiment, the final solution can be filter-sterilized using a 0.22 µm filter.

Logical Workflow for Solubilization

The choice of an appropriate solvent system is crucial for successful experimentation. The following diagram illustrates a decision-making workflow for dissolving this compound.

G start Start: Dissolve Compound exp_type Determine Experimental Type (In Vitro vs. In Vivo) start->exp_type in_vitro In Vitro Experiment exp_type->in_vitro Cell-based in_vivo In Vivo Experiment exp_type->in_vivo Animal model organic_solvent Use Organic Solvent (e.g., DMSO) in_vitro->organic_solvent ph_adjust Use pH Adjustment in_vivo->ph_adjust stock_sol Prepare Concentrated Stock Solution organic_solvent->stock_sol dilute Dilute Stock into Aqueous Assay Medium stock_sol->dilute check_sol Check Solubility & Stability dilute->check_sol aqueous_sol Prepare Aqueous Solution (e.g., with NaOH) ph_adjust->aqueous_sol aqueous_sol->check_sol end Proceed with Experiment check_sol->end

Caption: Workflow for selecting a solubilization method.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are a subject of ongoing research, its structural class is known to interact with various biological targets. For instance, some 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs).[2] The general mechanism of HDAC inhibitors involves increasing histone acetylation, which leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

G compound 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Derivative hdac HDAC Enzyme compound->hdac Inhibition histone Histone Protein (Acetylated) hdac->histone Deacetylation chromatin Chromatin Relaxation histone->chromatin transcription Gene Transcription (e.g., Tumor Suppressors) chromatin->transcription apoptosis Apoptosis / Cell Cycle Arrest transcription->apoptosis

Caption: Potential mechanism of action via HDAC inhibition.

References

Application Notes and Protocols for In Vitro Assays of 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a molecule with demonstrated activity as both a Dihydroorotate Dehydrogenase (DHODH) inhibitor and a scaffold for Histone Deacetylase (HDAC) inhibitors. The following sections outline the relevant signaling pathways, experimental workflows, and specific assay methodologies.

Section 1: As a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

The inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, is a critical therapeutic strategy for various diseases, including cancer and autoimmune disorders.[1] By blocking this pathway, DHODH inhibitors deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells.[2][3]

Signaling Pathway

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA_RNA_Synthesis UMP->DNA_RNA_Synthesis DHODH_Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid DHODH DHODH DHODH_Inhibitor->DHODH

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow

DHODH_Workflow Start Compound (2-(2-fluorophenyl)quinoline- 4-carboxylic acid) Enzymatic_Assay DHODH Enzymatic Inhibition Assay (DCIP Reduction) Start->Enzymatic_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT, CCK-8) Start->Cell_Proliferation_Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Determine_EC50 Determine EC50 Cell_Proliferation_Assay->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Cell_Proliferation_Assay->Uridine_Rescue Confirm_MoA Confirm Mechanism of Action Uridine_Rescue->Confirm_MoA

Caption: Experimental workflow for evaluating the efficacy of a DHODH inhibitor.

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP Reduction Method)

This assay measures the inhibitory effect of the test compound on the enzymatic activity of purified human DHODH.[2][4] The activity of DHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which results in a decrease in absorbance at 600-650 nm.[4][5]

Materials:

  • Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[2][4]

  • L-Dihydroorotic acid (DHO)[4]

  • Coenzyme Q10 (CoQ10)[2][4]

  • 2,6-dichloroindophenol (DCIP)[2][4]

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.

    • Prepare a working solution of recombinant human DHODH in Assay Buffer.

    • Prepare a reaction mixture containing Coenzyme Q10 and DCIP in the Assay Buffer.

  • Assay Protocol:

    • Add 2 µL of the test compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.

    • Add the recombinant human DHODH enzyme solution to each well.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[2]

    • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes using a microplate spectrophotometer.[2][4]

  • Data Analysis:

    • Calculate the rate of DCIP reduction, which is proportional to DHODH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.[2]

Materials:

  • Cancer cell line (e.g., HCT-116, MIA PaCa-2)[3]

  • Complete cell culture medium

  • This compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., MTT, CCK-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Uridine Rescue (for mechanism confirmation):

    • In a parallel set of wells, co-treat the cells with the test compound and an excess of uridine.[6] Uridine supplementation should rescue the cells from the anti-proliferative effects of a DHODH inhibitor.[3]

  • Measurement:

    • Add the cell proliferation reagent (e.g., MTT, CCK-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the EC50 value from the dose-response curve.

Quantitative Data for Reference DHODH Inhibitors
CompoundTargetIC50 (nM)Reference
H-006DHODH3.8[5]
BrequinarDHODH4.5 - ~20[5]
A771726DHODH411 - 773[5]
Indoluidin DDHODH210[5]
NPD723DHODH1,523[5]
Analogue 41DHODH9.71 ± 1.4[3]
Analogue 43DHODH26.2 ± 1.8[3]

Section 2: As a Histone Deacetylase (HDAC) Inhibitor Scaffold

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of Histone Deacetylases (HDACs), particularly HDAC3.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition is a promising strategy in cancer therapy.

Signaling Pathway

HDAC_Pathway cluster_acetylation Histone Acetylation cluster_deacetylation Histone Deacetylation cluster_inhibition Inhibition Histone Histone Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone HAT Acetylated_Histone->Histone HDAC Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression HDAC HDAC HDAC_Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid derivative HDAC_Inhibitor->HDAC

Caption: Inhibition of HDAC by a this compound derivative, leading to histone hyperacetylation and gene expression.

Experimental Workflow

HDAC_Workflow Start Compound (2-(2-fluorophenyl)quinoline- 4-carboxylic acid derivative) Enzymatic_Assay HDAC Enzymatic Inhibition Assay Start->Enzymatic_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Start->Antiproliferative_Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Determine_EC50 Determine EC50 Antiproliferative_Assay->Determine_EC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Conclusion Characterize Anticancer Effects Cell_Cycle_Analysis->Conclusion Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Apoptosis_Assay->Conclusion EC50 EC50 EC50->Cell_Cycle_Analysis EC50->Apoptosis_Assay

Caption: Experimental workflow for evaluating the efficacy of an HDAC inhibitor.

Protocol 3: HDAC Enzymatic Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of a specific purified HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC substrate (fluorogenic)

  • Assay buffer

  • Developer solution

  • This compound derivative

  • Reference inhibitor (e.g., SAHA)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and a reference inhibitor in assay buffer.

  • Enzyme Reaction:

    • Add the HDAC enzyme to the wells containing the test compound or controls.

    • Incubate briefly at room temperature.

    • Add the fluorogenic HDAC substrate to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Cycle and Apoptosis Analysis

These assays determine the effect of the HDAC inhibitor on cell cycle progression and the induction of apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., K562)[8]

  • Complete cell culture medium

  • This compound derivative

  • Propidium Iodide (PI) for cell cycle analysis

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cancer cells with the test compound at various concentrations (e.g., 1x, 2x, and 4x the EC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • For Cell Cycle: Harvest the cells, fix them in ethanol, and stain with a solution containing PI and RNase.

    • For Apoptosis: Harvest the cells and stain them with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data for a Reference 2-phenylquinoline-4-carboxylic acid derivative (HDAC Inhibitor)
CompoundTargetIC50 (µM)Antiproliferative IC50 (µM) against K562 cellsReference
D28HDAC324.451.02[8][9]
D29HDAC132.59Not reported as highly potent[8]
HDAC2183.5[8]
HDAC30.477[8]
HDAC6>1,000[8]

References

The Expanding Role of Quinoline-4-Carboxylic Acid Derivatives in Oncology: A Detailed Overview of Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 28, 2025

Quinoline-4-carboxylic acid and its derivatives represent a versatile and increasingly significant scaffold in the field of cancer research and drug development. Possessing a wide range of biological activities, these compounds have demonstrated considerable potential as anticancer agents by targeting various critical cellular pathways. This document provides an in-depth look at their applications, summarizing key quantitative data and offering detailed experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

Core Applications in Cancer Research

Derivatives of quinoline-4-carboxylic acid have been extensively investigated for their cytotoxic effects against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of cell cycle arrest, and promotion of apoptosis.

Enzyme Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of crucial enzymes. Notably, they have been identified as potent inhibitors of:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[1][2][3][4] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell growth arrest.[4] Structure-activity relationship studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.[1][2]

  • Sirtuins (SIRTs): Certain derivatives have been designed as selective inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[5][6] For instance, the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, molecule P6, has shown selective inhibitory activity against SIRT3, which is implicated in the progression of certain cancers like mixed-lineage leukemia.[5][6][7]

  • Histone Deacetylases (HDACs): The quinoline-4-carboxylic acid scaffold has also been incorporated into the design of HDAC inhibitors.[8][9] These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Kinases: The quinoline core is a well-established pharmacophore in the development of kinase inhibitors, which are critical for treating various cancers.[10][11] These derivatives can target key kinases involved in cancer signaling pathways, thereby disrupting tumor growth and progression.[10]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, many quinoline-4-carboxylic acid derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[12][13] For example, the compound 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) has been reported to induce significant apoptosis in MCF-7 breast cancer cells.[12] Mechanistic studies have revealed that these compounds can trigger DNA damage and hinder the progression of cells through the S and G2/M phases of the cell cycle.[13]

Quantitative Data Summary

The anticancer activity of various quinoline-4-carboxylic acid derivatives has been quantified in numerous studies. The following table summarizes the inhibitory concentrations (IC50) and other relevant metrics for selected compounds against different cancer cell lines.

Compound IDTarget/Mechanism of ActionCancer Cell Line(s)Reported Activity (IC50 or % Inhibition)Reference(s)
Molecule P6SIRT3 InhibitionMLLr leukemic cell linesIC50: 7.2 µM (SIRT3)[5][6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)Apoptosis InductionMCF-7 (Breast)82.9% reduction in cellular growth; 22.5% apoptotic cell death in G2 phase[12]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b)S phase arrest, ApoptosisNot specifiedSignificant S phase apoptotic cell arrest[12]
Compound 41DHODH InhibitionNot specifiedIC50: 9.71 ± 1.4 nM[3]
Compound 43DHODH InhibitionNot specifiedIC50: 26.2 ± 1.8 nM[3]
Molecule D28HDAC3 InhibitionK562 (Leukemia)IC50: 24.45 µM (HDAC3)[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of quinoline-4-carboxylic acid derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoline-4-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with quinoline-4-carboxylic acid derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat the cells with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Protocol 3: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via the Doebner Reaction

A common synthetic route for preparing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[1]

Materials:

  • Aniline

  • An appropriate benzaldehyde derivative

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline and the benzaldehyde derivative in ethanol.

  • Addition of Reagents: Add pyruvic acid to the mixture. A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_drug Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cancer Cell Proliferation Cancer Cell Proliferation DNA/RNA Synthesis->Cancer Cell Proliferation Quinoline-4-Carboxylic Acid Derivative Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Quinoline-4-Carboxylic Acid Derivative->DHODH Inhibits

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Derivative (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h (Formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Cell_Cycle_Analysis_Workflow A Treat Cells with Quinoline Derivative B Harvest and Fix Cells (70% Ethanol) A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify Cell Population in G0/G1, S, G2/M phases D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a highly fruitful area of investigation in cancer research. The diverse mechanisms of action, coupled with the synthetic accessibility of these compounds, make them attractive candidates for the development of novel anticancer therapeutics. The protocols and data presented here provide a foundational resource for researchers to further explore the potential of this important class of molecules in the fight against cancer.

References

Application Notes and Protocols for 2-(2-fluorophenyl)quinoline-4-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a class of organic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Derivatives of this scaffold have been extensively investigated for their potential as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. 2-(2-fluorophenyl)quinoline-4-carboxylic acid is a specific analog within this class, and while detailed in vivo studies on this particular molecule are limited in publicly available literature, its structural similarity to other biologically active quinoline derivatives suggests potential therapeutic applications, particularly in oncology and inflammatory diseases.

These application notes provide a comprehensive overview of the potential uses of this compound in animal models, based on the activities of structurally related compounds. Detailed experimental protocols for preclinical evaluation are provided to guide researchers in their study design.

Potential Applications

Based on the known biological activities of various 2-phenylquinoline-4-carboxylic acid and quinoline-4-carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: Many quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and tubulin polymerization.[1] Some have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][3]

  • Inflammatory Diseases: Quinoline-4-carboxylic acid derivatives have shown significant anti-inflammatory properties.[4][5][6] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6]

Data Presentation

The following tables represent hypothetical data based on typical findings for active quinoline-4-carboxylic acid derivatives in preclinical animal models. These tables are intended to serve as a template for presenting experimental results.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Administration

ParameterValue (Mean ± SD)
Dose (mg/kg) 10
Cmax (ng/mL) 850 ± 120
Tmax (h) 1.5 ± 0.5
AUC₀₋t (ng·h/mL) 4200 ± 650
AUC₀₋inf (ng·h/mL) 4500 ± 700
t₁/₂ (h) 4.2 ± 0.8
CL/F (L/h/kg) 2.2 ± 0.4
Vd/F (L/kg) 13.1 ± 2.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Hypothetical Efficacy of this compound in a Murine Xenograft Model of Human Colorectal Carcinoma (HCT116)

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 150-
5-Fluorouracil 20750 ± 9050
Compound 101100 ± 12027
Compound 30600 ± 7560
Compound 100350 ± 5077

p.o.: oral administration; SEM: Standard Error of the Mean.

Table 3: Hypothetical Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model in Wistar Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3h (mL ± SEM)Inhibition of Edema (%)
Vehicle Control -1.2 ± 0.15-
Indomethacin 100.5 ± 0.0858
Compound 100.9 ± 0.1125
Compound 300.6 ± 0.0950
Compound 1000.4 ± 0.0667

p.o.: oral administration; SEM: Standard Error of the Mean.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Fast rats overnight with free access to water.

  • Administer the compound orally by gavage at a dose of 10 mg/kg. The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model in immunodeficient mice.

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

Procedure:

  • Subcutaneously implant 5 x 10⁶ human cancer cells (e.g., HCT116) in the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment groups may include: Vehicle control, positive control (e.g., a standard chemotherapy agent), and various dose levels of the test compound.

  • Administer the test compound and controls daily by oral gavage for 21 days.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

  • Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

anticancer_mechanism cluster_drug This compound cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome drug Compound hdac HDAC/SIRT Inhibition drug->hdac tubulin Tubulin Polymerization Disruption drug->tubulin cell_cycle Cell Cycle Arrest hdac->cell_cycle tubulin->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis outcome Tumor Growth Inhibition apoptosis->outcome

Caption: Potential anticancer mechanisms of action.

experimental_workflow_xenograft start Start: Tumor Cell Implantation (e.g., HCT116 in nude mice) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Oral Administration (Vehicle, Positive Control, Compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End: Data Analysis & Reporting analysis->end

Caption: Workflow for in vivo anticancer efficacy study.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_drug_action Drug Intervention cluster_outcome Physiological Response stimulus e.g., Carrageenan nfkb_pathway NF-κB Pathway Activation stimulus->nfkb_pathway pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb_pathway->pro_inflammatory outcome Reduced Edema & Inflammation pro_inflammatory->outcome drug This compound drug->nfkb_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

References

Application Notes and Protocols for the Characterization of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a compound of interest in pharmaceutical research and drug development. The following sections detail the methodologies for structural elucidation, purity assessment, and physicochemical property determination using a suite of modern analytical instrumentation.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry.[1] Accurate and thorough characterization is crucial for its development as a therapeutic agent, ensuring its identity, purity, and stability. This document outlines the key analytical techniques and detailed protocols for the comprehensive analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Technique Observed Chemical Shifts (δ) / ppm Description
1H NMR (400 MHz, DMSO-d6)[2]14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 7.90 - 7.70 (m, 3H), 7.65 - 7.50 (m, 2H)The downfield singlet at 14.02 ppm is characteristic of the carboxylic acid proton. The aromatic region shows complex multiplets corresponding to the protons on the quinoline and fluorophenyl rings.
13C NMR (126 MHz, DMSO-d6) (Predicted)~167, ~160 (d, 1JCF ≈ 250 Hz), ~154, ~148, ~138, ~132 (d), ~131, ~130, ~129, ~128, ~125 (d), ~124, ~120, ~118, ~116 (d, 2JCF ≈ 22 Hz)The carboxylic acid carbon is expected around 167 ppm. The carbon attached to the fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will show characteristic shifts and C-F couplings.
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of 13C.

    • Process the data with an exponential window function and Fourier transform.

  • Data Analysis: Integrate the 1H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both 1H and 13C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its structure through fragmentation analysis.

Technique Parameter Value
HRMS (ESI+)[2]Calculated [M+H]+268.07291
Found [M+H]+268.07291
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm-1) Vibrational Mode
O-H (Carboxylic Acid)[3][4]3300 - 2500 (broad)Stretching
C=O (Carboxylic Acid)[3][4]1725 - 1700Stretching
C=N, C=C (Aromatic)1620 - 1450Stretching
C-F1250 - 1000Stretching
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1 by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying conjugation. Quinoline derivatives typically exhibit multiple absorption bands in the UV region.[4]

Solvent Expected λmax (nm) Electronic Transition
Ethanol~230-250, ~320-340π → π*
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to an absorbance value below 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Baseline Correction: Use the pure solvent as a blank to correct the baseline.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of quinoline-4-carboxylic acid derivatives.[5][6]

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm and 325 nm
Column Temperature30°C
Injection Volume10 µL
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute the stock solution to a working concentration of approximately 50 µg/mL in a mixture of acetonitrile and water (50:50).

  • Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method as described in the table above.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total peak area.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and melting point of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study phase transitions.[7]

Parameter Expected Value
Melting Point (Tm)To be determined experimentally; related 2-phenylquinoline-4-carboxylic acids melt in the range of 210-250 °C.[8]
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of the compound.[9]

Parameter Expected Behavior
Decomposition Temperature (Td)To be determined experimentally; expected to be stable up to its melting point.
  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve (mass vs. temperature).

Visualizations

Experimental Workflow and Data Integration

The following diagrams illustrate the logical flow of the analytical characterization process.

G Analytical Workflow for Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Final Characterization Report Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV HPLC HPLC Sample->HPLC Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Properties Physicochemical Properties UV->Properties Purity Purity Assessment HPLC->Purity Thermal->Properties Report Comprehensive Characterization Structure->Report Purity->Report Properties->Report

Caption: Workflow for the analytical characterization of the target compound.

G Data Integration for Structural Confirmation center NMR NMR Data (Connectivity) center->NMR MS MS Data (Molecular Formula) center->MS IR IR Data (Functional Groups) center->IR Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Caption: Integration of spectroscopic data for structural confirmation.

References

Developing Analogs of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid as Potential Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

Introduction

Quinoline-4-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Analogs of 2-(2-fluorophenyl)quinoline-4-carboxylic acid are of particular interest for their potential as inhibitors of the tryptophan-catabolizing enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical players in tumor immune evasion, making them attractive targets for cancer immunotherapy. This document provides detailed protocols for the synthesis and evaluation of novel analogs of this compound and outlines the underlying biological rationale.

Overexpression of IDO1 and/or TDO in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][2] This metabolic shift suppresses the proliferation and effector function of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[2][3] Inhibition of IDO1 and TDO can restore anti-tumor immunity, making small molecule inhibitors of these enzymes a promising therapeutic strategy.[4]

Signaling Pathway: Tryptophan Metabolism in Cancer Immunity

The catabolism of tryptophan via the kynurenine pathway is a key mechanism of immunosuppression in cancer.[2][5] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either IDO1 or TDO.[1][5] N-formylkynurenine is subsequently converted to kynurenine. The depletion of tryptophan inhibits the activation and proliferation of effector T cells, while the accumulation of kynurenine and other downstream metabolites actively induces T cell apoptosis and promotes the generation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[3]

Tryptophan Metabolism Pathway Tryptophan Metabolism and Immune Suppression Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Inhibition by Analogs T_Cell_Suppression T-Cell & NK Cell Suppression Tryptophan->T_Cell_Suppression Depletion leads to Kynurenine Kynurenine & Metabolites IDO1_TDO->Kynurenine Kynurenine->T_Cell_Suppression Accumulation leads to Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion

Tryptophan metabolism pathway in cancer.

Experimental Protocols

Synthesis of this compound Analogs

The Doebner reaction is a classical and efficient one-pot method for synthesizing 2-substituted quinoline-4-carboxylic acids.[6]

Protocol: Doebner Reaction

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.1 mmol), the corresponding substituted 2-fluorobenzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis Workflow General Synthesis Workflow Start Substituted Aniline, 2-Fluorobenzaldehyde Derivative, Pyruvic Acid Reaction Doebner Reaction (Ethanol, Catalyst, 80°C) Start->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Purified Analog Purification->Product

General workflow for analog synthesis.
Biological Evaluation of Analogs

1. In Vitro IDO1/TDO Enzyme Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of IDO1 and TDO.

Protocol:

  • Reagents: Recombinant human IDO1 and TDO enzymes, L-tryptophan, methylene blue, catalase, ascorbic acid, and the test compounds.

  • Assay Procedure:

    • Prepare a reaction mixture containing the enzyme, catalase, and methylene blue in assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding L-tryptophan and ascorbic acid.

    • Incubate at room temperature for a set time (e.g., 15-60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Incubate to convert N-formylkynurenine to kynurenine.

    • Measure the kynurenine concentration by absorbance at 480 nm after adding Ehrlich's reagent.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Tryptophan Catabolism Assay

This assay assesses the ability of the compounds to inhibit IDO1 or TDO activity within a cellular context.

Protocol:

  • Cell Lines: Use a human cancer cell line that expresses IDO1 (e.g., HeLa, stimulated with IFN-γ) or TDO (e.g., A172 glioblastoma cells).[7]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • If necessary, stimulate IDO1 expression with IFN-γ for 24-48 hours.

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Add L-tryptophan to the culture medium.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

  • Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same colorimetric method described for the enzyme inhibition assay or by LC-MS/MS for higher sensitivity and specificity.[8]

  • Data Analysis: Determine the IC50 values for the inhibition of kynurenine production.

3. Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of tryptophan catabolism is due to specific enzyme inhibition or general cellular toxicity.

Protocol:

  • Cell Lines: Use the same cell lines as in the cell-based tryptophan catabolism assay.

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with the test compounds at the same concentrations used in the functional assays.

    • Incubate for the same duration as the functional assay.

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the CC50 value (the concentration of compound that causes 50% cell death). A compound is considered a specific inhibitor if its IC50 for IDO1/TDO inhibition is significantly lower than its CC50.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be analyzed.

Compound IDR1 (Position 6)R2 (Position 8)IDO1 IC50 (µM)TDO IC50 (µM)
1a HH15.225.8
1b FH8.512.3
1c ClH5.19.7
1d OCH₃H22.435.1
1e HF10.318.9
1f HCl7.814.2

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, preliminary SAR can be inferred:

  • Substitution on the Quinoline Ring: The introduction of small, electron-withdrawing groups at the 6- or 8-position of the quinoline ring (e.g., fluorine, chlorine) appears to enhance the inhibitory activity against both IDO1 and TDO compared to the unsubstituted analog (1a).

  • Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group at the 6-position (1d), seems to be detrimental to the inhibitory activity.

  • Positional Isomers: Comparing the fluoro- and chloro-substituted analogs, substitution at the 6-position (1b, 1c) appears to be slightly more favorable for potency than substitution at the 8-position (1e, 1f).

Further expansion of the analog library with diverse substituents at various positions on both the quinoline and the 2-phenyl rings is necessary to build a comprehensive SAR model. This will aid in the design of more potent and selective inhibitors.

Conclusion

The development of analogs of this compound presents a promising strategy for targeting the immunosuppressive IDO1 and TDO enzymes. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of novel compounds. Systematic exploration of the structure-activity relationship will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs, with the ultimate goal of developing effective cancer immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Pfitzinger and Doebner-von Miller reactions.

Issue 1: Low Yield in Pfitzinger Synthesis

Symptoms: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Isatin Ring Opening: The initial hydrolysis of isatin is a critical step.

    • Solution: Ensure the isatin is completely dissolved in a strong base (e.g., 33% KOH solution) before adding the 2'-fluoroacetophenone. The color of the reaction mixture should change, indicating the formation of the salt of isatinic acid.

  • Suboptimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of the ketone (2'-fluoroacetophenone) can help drive the reaction to completion. Experiment with molar ratios of ketone to isatin to find the optimal balance.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time or temperature. However, be cautious of excessively high temperatures which can promote side reactions.

  • Side Reactions and Tar Formation: The strongly basic conditions can promote self-condensation of the ketone or polymerization of intermediates, leading to the formation of tarry byproducts.

    • Solution: Consider the slow, dropwise addition of the 2'-fluoroacetophenone to the solution of the pre-formed isatinate. This can help to control the concentration of the ketone and minimize self-condensation.

Issue 2: Low Yield and Impurity Formation in Doebner-von Miller Synthesis

Symptoms: The reaction produces a low yield of the desired product along with significant amounts of byproducts and polymeric material.

Possible Causes & Solutions:

  • Polymerization of Reactants: The acidic conditions can cause the polymerization of 2-fluorobenzaldehyde or pyruvic acid.

    • Solution: Add the pyruvic acid solution dropwise to the mixture of 2-fluoroaniline and 2-fluorobenzaldehyde to control the reaction rate and minimize the formation of side products.

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial.

    • Solution: Experiment with different Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, SnCl₄) and optimize the catalyst loading to find the best conditions for your specific substrates.

  • Incomplete Oxidation: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate. If this step is inefficient, it can result in impurities.

    • Solution: Ensure an appropriate oxidizing agent is present or that the reaction conditions favor aromatization. In some variations, an external oxidizing agent like nitrobenzene is used, while in others, a Schiff base formed in situ acts as the oxidant.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify, and contaminants are carried through to the final product.

Possible Causes & Solutions:

  • Presence of Tarry Byproducts: Tar formation can make isolation and purification challenging.

    • Solution: An effective purification method involves converting the crude carboxylic acid into its salt. Disperse the crude product in water and add a base (e.g., NaOH or KOH) until it dissolves. The solution can then be treated with activated charcoal to remove colored impurities and filtered. The purified salt can be re-acidified to precipitate the clean carboxylic acid.

  • Unreacted Starting Materials: Residual isatin or 2-fluoroaniline can co-precipitate with the product.

    • Solution: During the workup of the Pfitzinger reaction, after basifying the solution, wash with an organic solvent like ethyl acetate to remove unreacted ketone and other neutral impurities before acidifying to precipitate the product. For the Doebner-von Miller reaction, unreacted aniline can often be removed by steam distillation from the basified reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner-von Miller, is generally better for preparing this compound?

A1: Both the Pfitzinger and Doebner-von Miller reactions are viable routes. The Pfitzinger reaction is often a straightforward method when the required substituted acetophenone (in this case, 2'-fluoroacetophenone) is readily available. A reported yield for the synthesis of this compound using a Pfitzinger-type reaction is 59.7%. The Doebner-von Miller reaction offers more flexibility in terms of the aniline and aldehyde starting materials. However, it can be more prone to side reactions like polymerization, especially with electron-deficient anilines or aldehydes.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Pfitzinger and Doebner-von Miller reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.

Q3: What is the role of the base in the Pfitzinger reaction?

A3: The base, typically a strong base like potassium hydroxide (KOH), has two primary roles in the Pfitzinger reaction. First, it catalyzes the hydrolysis of the amide bond in isatin to open the ring and form an intermediate keto-acid. Second, it facilitates the condensation reaction between the resulting aniline derivative and the ketone.

Q4: I am observing a significant amount of dark, tarry material in my reaction. What can I do?

A4: Tar formation is a common issue, particularly in the Doebner-von Miller synthesis due to the acidic conditions and in the Pfitzinger reaction under strongly basic conditions at high temperatures. To minimize tarring, you can try a slow, controlled addition of one of the reactants, optimize the reaction temperature to avoid excessive heat, and in the case of the Doebner-von Miller reaction, consider using a milder acid catalyst.

Q5: What is a good solvent for recrystallizing the final product?

A5: Ethyl acetate is a commonly used solvent for the recrystallization of this compound. Other solvent systems can also be explored depending on the specific impurities present.

Data Presentation

Synthesis Method Key Reactants Reported Yield (%) Reference
Pfitzinger ReactionIsatin, 2'-fluoroacetophenone, KOH59.7
Doebner-von Miller2-Fluoroaniline, 2-Fluorobenzaldehyde, Pyruvic AcidYields are substrate-dependent and require optimization.General Method

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is based on a general procedure for the Pfitzinger reaction.

Materials:

  • Isatin

  • 2'-fluoroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve KOH (e.g., 3.4 equivalents) in a mixture of ethanol and water.

  • Add isatin (1 equivalent) to the basic solution and stir.

  • Slowly add a solution of 2'-fluoroacetophenone (e.g., 1.1 equivalents) in ethanol to the reaction mixture.

  • Heat the mixture to reflux for several hours (e.g., 8-24 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone.

  • Carefully acidify the aqueous layer with HCl or acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: General Doebner-von Miller Synthesis of 2-Arylquinoline-4-carboxylic Acids

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 2-Fluoroaniline

  • 2-Fluorobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoroaniline and 2-fluorobenzaldehyde in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization or by the salt formation-acidification method described in the troubleshooting section.

Visualizations

Pfitzinger_Reaction_Pathway Isatin Isatin Ketoacid Isatinic Acid Salt (Keto-acid intermediate) Isatin->Ketoacid KOH, H2O (Ring Opening) Imine Imine Intermediate Ketoacid->Imine + 2'-Fluoroacetophenone Fluoroacetophenone 2'-Fluoroacetophenone Fluoroacetophenone->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Cyclized->Product - H2O (Dehydration)

Caption: Pfitzinger reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants (e.g., Isatin, KOH, Ketone) Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Solvent_Removal Remove Solvent Cool->Solvent_Removal Aqueous_Wash Aqueous Wash & Extraction (Remove Impurities) Solvent_Removal->Aqueous_Wash Acidify Acidify to Precipitate Product Aqueous_Wash->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Reaction Complete? (Check TLC) Start->Check_Completion Increase_Time Increase Reaction Time or Temperature Check_Completion->Increase_Time No Check_Stoichiometry Optimize Reactant Stoichiometry Check_Completion->Check_Stoichiometry Yes Tar_Formation Significant Tar Formation? Check_Stoichiometry->Tar_Formation Purification_Issue Purification Issue? Salt_Purification Use Salt Formation & Recrystallization Purification_Issue->Salt_Purification Yes Tar_Formation->Purification_Issue No Slow_Addition Slow Reactant Addition & Temp. Control Tar_Formation->Slow_Addition Yes

Caption: A troubleshooting decision tree for improving reaction outcomes.

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines and their main drawbacks?

A1: The foundational methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][2] While effective, these classical methods are often challenged by harsh reaction conditions, such as high temperatures and the use of strong acids like concentrated sulfuric acid.[2] Many of these syntheses also employ toxic reagents and oxidizing agents (e.g., nitrobenzene, arsenic acid), which can lead to low yields, significant formation of tar byproducts that complicate purification, and limited compatibility with sensitive functional groups.[2][3]

Q2: How can I control the regioselectivity when using an unsymmetrical ketone in my synthesis?

A2: Controlling regioselectivity is a common challenge, particularly in the Friedländer and Combes syntheses when using unsymmetrical ketones or anilines.[1][3] The outcome is influenced by a combination of steric and electronic effects.[1][4] Key strategies to control the formation of the desired isomer include:

  • Catalyst Selection: The use of specific Lewis acids, Brønsted acids, or ionic liquids can favor the formation of one regioisomer.[3][5]

  • Substrate Modification: Introducing bulky or specific directing groups (like a phosphoryl group on the α-carbon of the ketone) can steer the cyclization.[1][5][6]

  • Reaction Condition Optimization: Systematically adjusting the solvent, temperature, and reaction time can identify conditions that favor a single product.[1][5]

Q3: What are the advantages of using modern nanocatalysts in quinoline synthesis?

A3: Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, primarily in the realm of green chemistry.[7] Their high surface area and porosity can lead to significantly improved reaction efficiency, higher yields (often in the 85-96% range), and shorter reaction times (sometimes as little as 15-60 minutes).[8] Many reactions can be performed under milder, solvent-free conditions at lower temperatures (e.g., 80-100 °C).[8] Furthermore, nanocatalysts are often reusable for multiple cycles without a significant loss in activity, which reduces waste and cost.[7][8]

Q4: How can I effectively purify my final substituted quinoline product?

A4: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and tar-like byproducts.[5] The appropriate technique depends on the physical properties of the product. Common methods include:

  • Column Chromatography: Silica gel chromatography using a gradient of nonpolar and polar solvents (e.g., hexane-ethyl acetate) is the most common method for isolating pure products.[9]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Distillation: For liquid quinolines, steam distillation can be particularly effective for separating the volatile product from non-volatile tars, especially after a Skraup reaction.[10] This is often followed by distillation under reduced pressure.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My Skraup reaction is extremely exothermic and difficult to control.

  • Question: My Skraup reaction is proceeding too violently and seems uncontrollable. What are the immediate and preventative measures I should take?

  • Answer: A runaway Skraup reaction is a serious safety hazard due to its highly exothermic nature.[3][11][12]

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly. Always work behind a blast shield and ensure the reaction is conducted in a well-ventilated fume hood.[11]

    • Preventative Measures:

      • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction.[10][11] It acts as an oxygen carrier, making the oxidation step smoother and less violent.[11]

      • Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the mixture.[11]

      • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source immediately. The reaction's own exotherm should sustain it. Re-apply heat only after this initial vigorous phase has passed.[11]

Issue 2: I am observing a low yield in my Friedländer synthesis.

  • Question: I am following a standard Friedländer protocol, but my yields are consistently poor. What factors should I investigate?

  • Answer: Low yields in the Friedländer synthesis can be attributed to several factors, ranging from catalyst choice to substrate reactivity.[10]

    • Catalyst Choice and Loading: The reaction can be catalyzed by Brønsted acids (p-TsOH), Lewis acids (ZnCl₂, ZrCl₄), or bases (KOH).[6][9][10] If one type is ineffective, screening others is recommended. The catalyst loading is also critical and should be optimized.

    • Reaction Temperature and Time: These parameters are crucial. Monitor the reaction by TLC to determine the optimal time and prevent byproduct formation from prolonged heating. Recent protocols using nanocatalysts have achieved high yields at temperatures between 80-100 °C.[8]

    • Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone or aldehyde can deactivate the ring, making cyclization more difficult and requiring harsher conditions or more active catalysts.[10][13]

    • Solvent: While many modern procedures are solvent-free, the choice of solvent can be critical.[8] For some protocols, a 1:1 mixture of ethanol and water has proven effective.[9]

Issue 3: My Doebner-von Miller reaction is producing a thick, dark tar.

  • Question: My reaction mixture is turning into a dark tar, which makes product isolation nearly impossible and ruins the yield. What causes this and how can I prevent it?

  • Answer: Tar formation is a very common problem in the Doebner-von Miller reaction.[14] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[2][14]

    • Control Reagent Concentration: One key strategy is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at a low temperature. This keeps its concentration low at any given moment.[14]

    • Slow Addition: Add the carbonyl compound (e.g., acetaldehyde) slowly to the heated, acidic solution of the aniline. This helps control the exotherm and minimizes polymerization.[14]

    • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can dramatically reduce its polymerization in the acidic aqueous phase, thereby increasing the yield of the quinoline product.[2]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst and reaction conditions has a profound impact on the yield of substituted quinolines. The tables below summarize quantitative data from various studies.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield Reaction: 2-Aminobenzophenone with Ethyl Acetoacetate

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
ZrCl₄ (10)Ethanol/Water (1:1)6012092[9]
Cu-MOF (5)Toluene10012095[9]
Sulfamic Acid-MNPs (10)Solvent-free802596[7]
ZnO NPs (10)Solvent-free1004595[8]
NoneSolvent-free1102085[15]

Table 2: Optimization of a Photocatalytic Quinoline Synthesis Reaction: Oxidation of Tetrahydroquinoline

VariableConditionYield (%)
Initial (unoptimized)-42.7
Optimized Base (4.7 eq)DBU-
Optimized Catalyst (5 mol%)Rose Bengal-
Optimized Flow Rate (Liquid)5 µL/min-
Optimized Temperature25 °C-
Optimized Concentration0.1 M-
Final (fully optimized) All above 76.1

Data synthesized from optimization study.[16]

Experimental Protocols

Protocol 1: A Modern Friedländer Synthesis using a ZrCl₄ Catalyst

This protocol describes the synthesis of a substituted quinoline from 2-aminobenzophenone and ethyl acetoacetate.[9]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Zirconium(IV) chloride (ZrCl₄, 10 mol%)

    • Ethanol and Water (1:1 mixture, 10 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

    • Add 10 mL of a 1:1 mixture of ethanol and water.

    • Add ZrCl₄ (10 mol%) to the solution.

    • Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline.[9]

Protocol 2: A Moderated Skraup Synthesis of Quinoline

This protocol outlines the classical synthesis of quinoline with safety modifications. Warning: This reaction is highly exothermic and can become violent. It must be performed in a fume hood with a blast shield and appropriate personal protective equipment.[2][11][17]

  • Materials:

    • Aniline (10 g)

    • Glycerol (29 g)

    • Nitrobenzene (14 g, oxidizing agent)

    • Concentrated Sulfuric Acid (24 mL)

    • Ferrous sulfate (FeSO₄, small amount as moderator)

    • Ice-water bath

    • Apparatus for steam distillation

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, carefully add 24 mL of concentrated sulfuric acid.

    • To the acid, cautiously add 10 g of aniline, followed by 29 g of glycerol.

    • Slowly, and with vigorous stirring, add 14 g of nitrobenzene. Finally, add a small amount of ferrous sulfate.

    • Heat the mixture very gently to initiate the reaction.

    • Once the reaction becomes vigorous (boiling), immediately remove the heat source . Have an ice bath ready to cool the flask if the reaction becomes too violent.[2]

    • After the initial vigorous reaction subsides, heat the mixture at reflux for approximately 3 hours.

    • Cool the reaction mixture and carefully dilute by pouring it into a large volume of water.

    • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

    • Purify the crude quinoline by steam distillation to separate it from the tar.[10] Extract the distillate with an organic solvent, dry the organic layer, and purify further by distillation under reduced pressure.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate common workflows in quinoline synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (e.g., Amino-ketone + Ketone) Solvent 2. Add Solvent (if not solvent-free) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., Lewis Acid) Solvent->Catalyst Heat 4. Heat to Optimized Temperature Catalyst->Heat Monitor 5. Monitor Progress (e.g., via TLC) Heat->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (e.g., Column Chromatography) Dry->Purify Product Pure Substituted Quinoline Purify->Product

Caption: A generalized experimental workflow for quinoline synthesis.

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(2-fluorophenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is expected to have low solubility in aqueous solutions at neutral and acidic pH. The molecule possesses a large, hydrophobic bicyclic quinoline core and a fluorophenyl group. Carboxylic acids with more than five carbon atoms tend to be insoluble in water due to the dominance of the hydrophobic hydrocarbon portion[1]. An analogous compound, 2-phenyl-4-quinolinecarboxylic acid, is documented as insoluble in water. However, as a carboxylic acid, its solubility is expected to be highly pH-dependent, increasing significantly in basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt[1][2][3][4].

Q2: I am unable to dissolve the compound in my aqueous buffer. What is the primary reason for this?

A2: Poor aqueous solubility is a common issue for complex organic molecules in drug discovery. The primary reason is that the energy required to break the compound's stable crystal lattice and create a cavity in the water is not sufficiently offset by the energy released from the interaction between the compound and water molecules[5]. The hydrophobic nature of the quinoline and fluorophenyl rings leads to unfavorable interactions with polar water molecules, resulting in low solubility.

Q3: What is the recommended first step to address solubility problems?

A3: The crucial first step is to quantify the compound's baseline thermodynamic equilibrium solubility in your desired medium (e.g., water or a specific buffer). The shake-flask method is the gold-standard for this determination[6]. Establishing this baseline is essential to evaluate the effectiveness of any solubility enhancement techniques you employ.

Q4: What are the most common strategies to improve the solubility of a compound like this?

A4: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa will convert the carboxylic acid to its more soluble carboxylate salt[2][4][7].

  • Use of Co-solvents: Adding a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium[2][8].

  • Salt Formation: Synthesizing a stable salt of the carboxylic acid with a suitable basic counter-ion (e.g., sodium, potassium, tromethamine) can dramatically improve aqueous solubility[1][2].

  • Formulation with Excipients: Using surfactants to form micelles or cyclodextrins to form inclusion complexes can effectively solubilize hydrophobic compounds[2][8][9].

Q5: In which organic solvents is this compound likely to be soluble?

Solubility Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this systematic approach.

Step 1: Baseline Solubility Determination

First, determine the compound's intrinsic solubility in your desired aqueous medium using the Shake-Flask Method (see Experimental Protocol 1). This will provide a quantitative measure of the problem and a benchmark for improvement.

Step 2: Attempting Dissolution in Organic Solvents

For many applications, preparing a concentrated stock solution in an organic solvent is the most practical approach.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO). If solubility remains an issue, consider N,N-Dimethylformamide (DMF).

  • Procedure:

    • Add a pre-weighed amount of the compound to a vial.

    • Add a small volume of the organic solvent.

    • Use mechanical aids to assist dissolution:

      • Vortexing: Mix vigorously.

      • Sonication: Use an ultrasonic bath to break up solid aggregates.

      • Gentle Warming: Warm the solution (e.g., to 30-40°C). Be cautious, as excessive heat may cause degradation.

  • Troubleshooting: If the compound precipitates when this organic stock is diluted into your aqueous assay buffer, the issue is likely the final concentration of the co-solvent and the compound's low aqueous solubility. Proceed to Step 3.

Step 3: Solubility Enhancement in Aqueous Media

If a purely organic stock solution is not suitable for your experiment, use the following techniques to improve aqueous solubility.

  • pH Adjustment (Most Recommended for Carboxylic Acids):

    • Suspend the compound in your desired buffer or water.

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.

    • Monitor the pH and continue adding base until the compound dissolves. A pH 1-2 units above the compound's pKa is typically required for full dissolution[10].

    • See Experimental Protocol 2 for a detailed methodology.

  • Co-Solvent System:

    • If a small amount of organic solvent is permissible in your experiment, a co-solvent system can be effective.

    • Prepare mixtures of your aqueous buffer with varying percentages of a co-solvent (e.g., 10%, 20%, 50% ethanol or PEG 400).

    • Determine the solubility in each mixture to find the minimum co-solvent concentration required.

    • See Experimental Protocol 3 for a detailed methodology.

The logical flow for troubleshooting is visualized in the diagram below.

G start Start: Compound does not dissolve is_organic_stock_ok Is an organic stock solution acceptable for the experiment? start->is_organic_stock_ok use_dmso Attempt to dissolve in DMSO. Use vortexing, sonication, or gentle heat. is_organic_stock_ok->use_dmso Yes aqueous_sol Need to increase aqueous solubility directly. is_organic_stock_ok->aqueous_sol No precipitates Does compound precipitate upon dilution into aqueous buffer? use_dmso->precipitates lower_conc Lower the final concentration of the compound and/or DMSO in the assay. precipitates->lower_conc Yes sol_enhanced Problem Solved precipitates->sol_enhanced No lower_conc->sol_enhanced ph_adjust Method 1: pH Adjustment Titrate with base (e.g., NaOH) to form a soluble salt. aqueous_sol->ph_adjust ph_adjust->sol_enhanced Success cosolvent Method 2: Co-solvents Test solubility in aqueous buffer with co-solvents (Ethanol, PEG). ph_adjust->cosolvent Failure cosolvent->sol_enhanced Success excipients Method 3: Excipients Use surfactants (Tween® 80) or cyclodextrins (HP-β-CD). cosolvent->excipients Failure excipients->sol_enhanced Success

Caption: A workflow for troubleshooting solubility issues.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not available in the public domain. However, data for the parent compound, 2-phenyl-4-quinolinecarboxylic acid, provides a useful reference.

SolventSolubilityConcentration (mg/mL)Reference
WaterInsoluble-
AlcoholSoluble~8.3 mg/mL (1 g in 120 mL)
Diethyl EtherSoluble10 mg/mL (1 g in 100 mL)
ChloroformSoluble2.5 mg/mL (1 g in 400 mL)

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the compound in a specific solvent (e.g., pH 7.4 phosphate-buffered saline).

Materials:

  • This compound

  • Selected solvent (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Temperature-controlled shaker or rotator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Add the precise volume of the selected solvent to the vial.

  • Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully remove a sample of the supernatant. Clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm filter to remove all undissolved particles.

  • Dilute the clarified supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.

Protocol 2: Preparation of an Aqueous Stock Solution by pH Adjustment

Objective: To prepare a concentrated stock solution in an aqueous medium by forming the carboxylate salt.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of the compound into a glass beaker.

  • Add a volume of water or buffer to create a suspension (e.g., to 80% of the final target volume).

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitor the pH continuously. The solid should begin to dissolve as the pH increases.

  • Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • Adjust the pH to the desired final value (typically 1-2 units above the pKa).

  • Add water or buffer to reach the final target volume and mix thoroughly.

  • Sterile-filter the solution through a 0.22 µm filter if required for biological experiments.

Protocol 3: Solubility Determination in Co-solvent Mixtures

Objective: To identify a suitable co-solvent/water mixture for dissolving the compound.

Materials:

  • This compound

  • Water-miscible co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 10:90, 20:80, 50:50 v/v).

  • For each mixture, perform the Shake-Flask Method as described in Protocol 1.

  • Quantify the solubility in each mixture.

  • Plot solubility as a function of co-solvent percentage to determine the minimum concentration of co-solvent required to achieve the desired compound concentration.

Compound Function Visualization

This compound and its derivatives have been investigated as inhibitors of Histone Deacetylases (HDACs)[3][11][12]. In this context, the quinoline moiety typically serves as the "cap" region of the inhibitor, which interacts with the surface of the enzyme's active site.

G cluster_0 HDAC Inhibitor Structure cluster_1 Mechanism of Action Cap Cap Group (e.g., 2-(2-fluorophenyl)quinoline) Linker Linker Cap->Linker HDAC HDAC Enzyme Active Site Cap->HDAC interacts with surface ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker->ZBG Zinc Zn²⁺ Ion ZBG->Zinc chelates Deacetylation Deacetylation ZBG->Deacetylation blocks HDAC->Deacetylation catalyzes Histone Acetylated Histone Tail Histone->Deacetylation Acetylation Histone Acetylation Maintained Deacetylation->Acetylation Inhibition leads to Gene Gene Transcription Acetylation->Gene

Caption: Role of the compound as a cap group in an HDAC inhibitor.

References

Technical Support Center: Optimizing the Pfitzinger Reaction for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger reaction with fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of fluorinated quinoline-4-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise when using fluorinated carbonyl compounds in the Pfitzinger reaction.

Question 1: My Pfitzinger reaction with a fluorinated ketone is resulting in a low yield or failing completely. What are the likely causes and how can I improve it?

Answer:

Low yields or reaction failure with fluorinated ketones in the Pfitzinger reaction are common and often stem from the electronic properties of the fluorinated substrate. The strong electron-withdrawing nature of fluorine atoms can significantly decrease the nucleophilicity of the enolate, which is a key intermediate in the reaction.

Troubleshooting Steps:

  • Optimize the Base:

    • Increase Basicity: Fluorinated ketones have more acidic α-protons, but the resulting enolate is less nucleophilic. A stronger base might be required to ensure sufficient enolate formation. Consider switching from potassium hydroxide (KOH) to sodium hydroxide (NaOH), or even stronger bases like sodium or potassium tert-butoxide. Use of NaOH has been reported to give higher yields in some Pfitzinger reactions compared to KOH.[1]

    • Anhydrous Conditions: Water can compete with the enolate as a nucleophile and can also affect the equilibrium of the base. Performing the reaction under anhydrous conditions with an appropriate aprotic solvent and a non-hydroxide base (e.g., NaOtBu in THF) might be beneficial.

  • Increase Reaction Temperature and Time:

    • The reduced reactivity of the fluorinated enolate may require more forcing conditions. Cautiously increase the reaction temperature and monitor the progress by TLC. Extended reaction times may also be necessary to drive the reaction to completion.

  • Modified Reactant Addition:

    • A common and effective modification to the Pfitzinger reaction is to first dissolve the isatin in the basic solution to facilitate the ring-opening to the isatinic acid intermediate.[2] Only after the isatin has completely dissolved and the characteristic color change is observed should the fluorinated ketone be added. This can prevent side reactions of the ketone and ensures the isatin is ready to react.

  • Consider the Stability of the Fluorinated Ketone:

    • Some fluorinated ketones can be unstable in strong basic conditions and may undergo side reactions like the Haloform reaction, especially if there are three α-fluorine atoms (a trifluoromethyl group). If you suspect degradation of your starting material, consider using a milder base or shorter reaction times at a lower temperature.

Question 2: I am observing a significant amount of tar formation in my reaction mixture. How can this be minimized?

Answer:

Tar formation is a frequent issue in Pfitzinger reactions, often due to self-condensation of the isatin or the carbonyl compound under the strongly basic conditions.

Troubleshooting Steps:

  • Controlled Addition of Reactants: As mentioned previously, pre-dissolving the isatin in the base before the addition of the fluorinated ketone is a crucial step that can significantly reduce tar formation.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization and decomposition pathways. If the reaction requires heating, do so gradually and maintain a stable temperature.

  • Solvent Selection: While ethanol is a common solvent, its protic nature can sometimes contribute to side reactions. Experimenting with other solvents like methanol or a mixture of ethanol and a co-solvent might be beneficial. In some cases, running the reaction in water has been reported.[1]

  • Purification of Starting Materials: Ensure that both the isatin and the fluorinated ketone are pure, as impurities can often act as catalysts for polymerization.

Question 3: How can I deal with unreacted isatin in my final product?

Answer:

Residual isatin can be difficult to remove during purification. The following steps can help to improve its consumption:

Troubleshooting Steps:

  • Molar Ratio of Reactants: Use a slight excess (1.1 to 1.5 equivalents) of the fluorinated ketone to help drive the reaction to completion and ensure all the isatin is consumed.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isatin starting material. Continue the reaction until the isatin spot is no longer visible.

  • Work-up Procedure: During the work-up, after acidification to precipitate the quinoline-4-carboxylic acid, unreacted isatin may also precipitate. A careful recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often necessary to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger reaction and how does fluorine substitution affect it?

A1: The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group to form a substituted quinoline-4-carboxylic acid.[3] The mechanism proceeds through the following key steps:

  • Base-catalyzed hydrolysis of the amide bond in isatin to form an isatinic acid intermediate.

  • Condensation of the amino group of the isatinic acid with the carbonyl group of the ketone to form an imine.

  • Tautomerization of the imine to an enamine.

  • Intramolecular cyclization of the enamine.

  • Dehydration to yield the final quinoline-4-carboxylic acid.

Fluorine substitution on the ketone affects the enolization equilibrium and the nucleophilicity of the resulting enolate. The strong electron-withdrawing effect of fluorine makes the α-protons more acidic, but it also destabilizes the resulting enolate, making it a weaker nucleophile for the cyclization step. This can slow down the reaction and may require more forcing conditions.

Q2: Are there any alternative reaction conditions to the traditional strong base in ethanol?

A2: Yes, several modifications to the Pfitzinger reaction have been reported. These include:

  • Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times.[4]

  • Use of different catalysts: Some reports suggest the use of catalysts like copper sulfate in combination with a base.[4]

  • Solvent-free conditions: In some cases, the reaction can be performed without a solvent.

For fluorinated compounds, exploring these alternative conditions might provide better yields and fewer side products.

Q3: Can I use a fluorinated isatin with a non-fluorinated ketone in the Pfitzinger reaction?

A3: Yes, the Pfitzinger reaction has been successfully performed with fluorinated isatins. For instance, the reaction of 5,6-difluoroisatin with acetone has been reported to give a good yield of the corresponding 6,7-difluoro-2-methylquinoline-4-carboxylic acid.[1] The electronic effects of the fluorine on the isatin ring will influence the reactivity of the intermediate aniline, but the reaction generally proceeds as expected.

Data Presentation

Reactant 1 (Isatin)Reactant 2 (Ketone)BaseSolventConditionsProductYield (%)Reference
5,6-DifluoroisatinAcetoneKOHWater/EthanolReflux6,7-Difluoro-2-methylquinoline-4-carboxylic acid79[1]
IsatinAcetophenoneKOHEthanolReflux2-Phenylquinoline-4-carboxylic acid-[1]
Substituted IsatinsCyclic KetonesNaOH/KOHWater/EthanolRefluxFused-ring quinolinecarboxylic acids-[1]
IsatinAcetophenonesKOHWaterMicrowave, 12 mins, 140°C2-(4-methylphenyl)quinoline-4-carboxylic acid-[4]

Experimental Protocols

Representative Protocol for the Pfitzinger Reaction with a Fluorinated Ketone (Hypothetical Example)

This protocol is a generalized procedure adapted for a fluorinated substrate, such as 4'-fluoroacetophenone, based on standard Pfitzinger reaction conditions.[1][5] Optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Isatin (1.0 eq)

  • 4'-Fluoroacetophenone (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until it is completely dissolved, and the color of the solution changes from orange/red to a pale yellow/brown. This indicates the formation of the potassium salt of isatinic acid.

  • To this solution, add 4'-fluoroacetophenone.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid).

  • After the reaction is complete (as indicated by the consumption of isatin), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted 4'-fluoroacetophenone and other non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid while cooling in an ice bath. The product, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or acetic acid.

Visualizations

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Isatin Isatin IsatinicAcid Isatinic Acid Anion Isatin->IsatinicAcid + Base (Ring Opening) FluorinatedKetone Fluorinated Ketone (R-CO-CH2-R') Enamine Enamine FluorinatedKetone->Enamine Condensation & Tautomerization Base Base (e.g., KOH) IsatinicAcid->Enamine Condensation & Tautomerization Product Fluorinated Quinoline- 4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction with a fluorinated ketone.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckEnolization Is Enolization Favorable? Start->CheckEnolization OptimizeBase Increase Base Strength (e.g., NaOtBu) Consider Anhydrous Conditions CheckEnolization->OptimizeBase No IncreaseTempTime Increase Temperature and/or Reaction Time CheckEnolization->IncreaseTempTime Yes CheckStability Is Ketone Stable to Base? MilderCond Use Milder Base Shorter Reaction Time CheckStability->MilderCond No Success Improved Yield CheckStability->Success Yes OptimizeBase->CheckStability IncreaseTempTime->CheckStability MilderCond->Success

Caption: Troubleshooting decision tree for low-yield Pfitzinger reactions with fluorinated ketones.

Experimental_Workflow A 1. Isatin Ring Opening (Isatin + Base in Solvent) B 2. Add Fluorinated Ketone A->B C 3. Reaction (Heating/Stirring) B->C D 4. Work-up (Solvent Removal, Extraction) C->D E 5. Precipitation (Acidification) D->E F 6. Purification (Filtration, Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for the Pfitzinger reaction with fluorinated compounds.

References

troubleshooting 2-(2-fluorophenyl)quinoline-4-carboxylic acid stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-(2-fluorophenyl)quinoline-4-carboxylic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. What are the common causes and solutions?

A1: Precipitation of this compound from a solution can be attributed to several factors:

  • Solubility Limits: The concentration of the compound may have exceeded its solubility in the chosen solvent. Information on the solubility of the closely related 2-phenyl-4-quinolinecarboxylic acid suggests it is soluble in alcohol and diethyl ether but insoluble in water.[1]

  • pH Effects: The solubility of carboxylic acids is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid group will be protonated, making the molecule less polar and potentially less soluble in aqueous solutions.

  • Temperature: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution and compare it to known or experimentally determined solubility data for the specific solvent and temperature.

  • Adjust pH: For aqueous-based solutions, increasing the pH to deprotonate the carboxylic acid will increase its solubility. Many pharmaceuticals with a carboxylic acid group are stable in a pH range of 4 to 8.[2][3]

  • Co-solvents: Consider the use of a water-miscible organic co-solvent, such as DMSO, ethanol, or propylene glycol, to increase solubility.[2][3]

  • Temperature Control: Ensure the solution is stored and used at a constant temperature where the compound is known to be soluble.

  • Fresh Preparation: Prepare fresh solutions before each experiment to avoid issues with solvent evaporation and potential degradation over time.

Q2: I am observing a change in the color of my this compound solution. What could be the reason?

A2: A color change in the solution is often an indicator of chemical degradation. Potential causes include:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradants.[4]

  • Reaction with impurities: Trace impurities in the solvent or from the container could react with the compound to form colored species.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use High-Purity Solvents: Ensure that you are using high-purity, degassed solvents to minimize oxidative degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Analyze for Degradants: Use analytical techniques like HPLC with a photodiode array (PDA) detector or LC-MS to identify potential degradation products.

Q3: What are the typical storage conditions to ensure the stability of this compound solutions?

A3: To maintain the stability of your this compound solution, the following storage conditions are recommended:

  • Temperature: Store solutions at a low temperature, typically 2-8°C or -20°C, to slow down the rate of potential degradation reactions.

  • Light: Protect the solution from light by using amber-colored containers or by storing it in the dark.

  • Container: Use high-quality, inert containers (e.g., glass or polypropylene) to prevent leaching of impurities.

  • pH: If in an aqueous buffer, maintain a pH where the compound is both soluble and stable. A slightly acidic to neutral pH is often a good starting point for carboxylic acids, but this should be experimentally determined.

  • Aliquotting: For stock solutions, it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you might encounter during your experiments with this compound.

Q4: I am performing an HPLC analysis and see unexpected peaks in my chromatogram. How do I determine if these are degradation products?

A4: The appearance of new peaks in an HPLC chromatogram is a common sign of compound degradation. To confirm this, you should perform a forced degradation study.[6][7] This involves intentionally subjecting your compound to various stress conditions to generate potential degradation products.

Troubleshooting Workflow:

  • Run a Control: Analyze a freshly prepared solution of this compound to establish a baseline chromatogram.

  • Perform Forced Degradation: Expose the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions (see the experimental protocol below).

  • Analyze Stressed Samples: Run HPLC on the stressed samples.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples to your control. If the new peaks in your experimental sample match the retention times of the peaks generated under specific stress conditions, it is likely they are degradation products.

  • Peak Purity Analysis: Use a PDA detector to check the peak purity of your main compound. A non-homogenous peak can indicate the presence of co-eluting degradation products.

  • Mass Spectrometry (LC-MS): Use LC-MS to determine the mass of the parent compound and the unknown peaks. This can help in identifying the chemical structures of the degradation products.

Q5: My experimental results are inconsistent. Could this be related to the stability of my compound in the assay buffer?

A5: Yes, inconsistent results are often a consequence of compound instability in the experimental medium. The pH, ionic strength, and presence of other components in your assay buffer can all affect the stability of this compound.

Troubleshooting Steps:

  • Incubation Study: Incubate the compound in your assay buffer for the duration of your experiment. Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

  • Buffer Component Evaluation: Systematically evaluate the effect of individual buffer components on the stability of your compound. For example, some buffers can catalyze hydrolysis.

  • pH Optimization: Determine the optimal pH range for your compound's stability in the assay buffer. Most drugs are stable between pH 4 and 8.[3]

  • Fresh Dilutions: Prepare fresh dilutions of your compound in the assay buffer immediately before each experiment.

Data Presentation: Typical Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] The following table summarizes typical stress conditions used in such studies, which can be adapted for this compound.

Stress ConditionReagent/ConditionTypical DurationObjective
Acid Hydrolysis 0.1 M HCl2 - 24 hoursTo test for degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH2 - 24 hoursTo test for degradation in a basic environment.
Oxidation 3% H₂O₂2 - 24 hoursTo evaluate susceptibility to oxidative degradation.
Photolytic Exposure to UV and visible light (ICH Q1B)24 - 72 hoursTo assess light sensitivity.
Thermal 60 - 80°C24 - 72 hoursTo investigate the effect of elevated temperature.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place a solid sample of the compound and a solution in a temperature-controlled oven at a temperature between 60°C and 80°C.

3. Sample Collection and Neutralization:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

4. Sample Analysis:

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

  • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Use a PDA detector to monitor the elution of the parent compound and any degradation products at multiple wavelengths.

5. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Ensure mass balance, which is an important aspect of forced degradation studies.

Mandatory Visualizations

G cluster_start cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Stability Issue Observed (e.g., Precipitation, New Peaks, Color Change) check_solubility Check Solubility & pH start->check_solubility check_purity Analyze Purity (HPLC, LC-MS) start->check_purity forced_degradation Perform Forced Degradation Study start->forced_degradation solubility_issue Solubility Exceeded check_solubility->solubility_issue impurity_issue Impurity Present check_purity->impurity_issue degradation_issue Chemical Degradation forced_degradation->degradation_issue adjust_conditions Adjust Solvent/pH/Temp solubility_issue->adjust_conditions protect_sample Protect from Light/Air degradation_issue->protect_sample purify_sample Purify Compound impurity_issue->purify_sample use_fresh Use Freshly Prepared Solution adjust_conditions->use_fresh protect_sample->use_fresh purify_sample->use_fresh

Caption: Troubleshooting workflow for stability issues.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) compound This compound hydrolysis_product Potential Ring Opening or Decarboxylation Products compound->hydrolysis_product H⁺/OH⁻ oxidation_product N-oxide or Hydroxylated Derivatives compound->oxidation_product [O] photolysis_product Radical-induced or Rearrangement Products compound->photolysis_product

Caption: Hypothetical degradation pathways.

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze evaluate Evaluate Data (% Degradation, Mass Balance) analyze->evaluate

Caption: Experimental workflow for forced degradation.

References

Technical Support Center: Overcoming Resistance to 2-(2-fluorophenyl)quinoline-4-carboxylic acid in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a compound under investigation as a Dihydroorotate Dehydrogenase (DHODH) inhibitor.

Troubleshooting Guide

This guide provides solutions to common experimental issues in a question-and-answer format.

Problem 1: Decreased sensitivity to this compound in our cell line over time.

  • Question: We've noticed a gradual increase in the IC50 value of this compound in our cancer cell line after several passages. What could be the cause?

  • Answer: This is a common indication of acquired resistance. The primary mechanism of resistance to DHODH inhibitors like this compound is the upregulation of the pyrimidine salvage pathway.[1] Cells can compensate for the blockage of the de novo pyrimidine synthesis pathway by importing and utilizing extracellular pyrimidines.

Problem 2: My resistant cell line shows normal DHODH expression levels.

  • Question: We performed a Western blot and qPCR and found that the expression of DHODH in our resistant cell line is comparable to the sensitive parental line. What other resistance mechanisms should we investigate?

  • Answer: If DHODH expression is unchanged, consider the following possibilities:

    • Upregulation of the Pyrimidine Salvage Pathway: This is a key compensatory mechanism.[1] The enzyme Uridine-Cytidine Kinase 2 (UCK2) is a critical component of this pathway. Increased UCK2 expression can allow cells to bypass the DHODH inhibition.

    • Mutations in the DHODH Gene: Although less common, mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively, thus restoring its function.[1]

Problem 3: Difficulty in confirming the mechanism of resistance in our cell line.

  • Question: We suspect upregulation of the salvage pathway, but our results are inconclusive. What is a systematic approach to identify the resistance mechanism?

  • Answer: A multi-step approach is recommended:

    • Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in IC50 between your parental and suspected resistant cell line.

    • Analyze Gene Expression: Use qPCR to quantify the mRNA levels of DHODH and key salvage pathway genes like UCK2.

    • Assess Protein Levels: Use Western blotting to compare the protein expression of DHODH and UCK2 in sensitive and resistant cells.

    • Uridine Rescue Experiment: Culture the resistant cells in the presence of the inhibitor and supplement with uridine. If the cells' viability is restored, it strongly suggests a reliance on the salvage pathway.[2]

    • Sequence the DHODH Gene: If the above steps do not yield a clear answer, sequence the DHODH gene in both sensitive and resistant cell lines to check for mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound belongs to a class of compounds that have been identified as inhibitors of Dihydroorotate Dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1]

Q2: What are the known mechanisms of resistance to DHODH inhibitors?

A2: Resistance to DHODH inhibitors can occur through several mechanisms:[1]

  • Upregulation of the Pyrimidine Salvage Pathway: Cells bypass the inhibited de novo pathway by utilizing extracellular uridine and cytidine.

  • Increased DHODH Expression: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations for the same effect.

  • Mutations in the DHODH Gene: Alterations in the drug-binding pocket of the enzyme can reduce the inhibitor's binding affinity.

Q3: How can resistance to this compound be overcome in a research setting?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Co-treatment with an inhibitor of the pyrimidine salvage pathway, such as a UCK2 inhibitor, can re-sensitize resistant cells.

  • Targeting Downstream Pathways: Since DHODH inhibition can lead to cell cycle arrest, combining it with agents that target other phases of the cell cycle could be effective.

  • Development of Novel Analogs: Synthesizing derivatives of this compound may lead to compounds that can overcome specific resistance mutations or have higher potency.

Q4: Are there established protocols for developing a resistant cell line to this compound?

A4: Yes, a standard method for developing drug-resistant cell lines involves continuous exposure to the drug with gradually increasing concentrations over a prolonged period.[4] This process selects for cells that have acquired resistance mechanisms. The development of resistance should be periodically confirmed by determining the IC50 value.[4]

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines.

Cell LineDescriptionIC50 (µM)
Parental Cell LineSensitive to DHODH inhibition0.5
Resistant Cell LineAcquired resistance15.0

Note: These are representative values and will vary depending on the cell line and experimental conditions.

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines (Illustrative Data).

GeneFold Change in Resistant vs. Sensitive Cells (mRNA)
DHODH~1.2-fold
UCK2~8.5-fold

Note: This table illustrates a common finding where UCK2 is significantly upregulated in resistant cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Materials: 96-well plates, cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[5]

2. Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of DHODH and UCK2.

  • Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for DHODH, UCK2, and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Culture sensitive and resistant cells and treat as required.

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[6]

3. Western Blot for Protein Expression Analysis

This protocol is used to determine the protein levels of DHODH and UCK2.

  • Materials: Lysis buffer (e.g., RIPA buffer with protease inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-DHODH, anti-UCK2, anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Procedure:

    • Lyse the sensitive and resistant cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).[7]

Visualizations

Resistance_Pathway Signaling Pathway of Resistance to DHODH Inhibition cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine UMP UMP Intracellular Uridine->UMP UCK2 UMP->Pyrimidines DHODH_Inhibitor This compound DHODH_Inhibitor->Orotate Inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Resistance to DHODH inhibition via the pyrimidine salvage pathway.

Experimental_Workflow Workflow for Investigating Resistance Start Suspected Resistance to This compound Cell_Viability Cell Viability Assay (MTT) Confirm IC50 Shift Start->Cell_Viability Gene_Expression qPCR Analysis (DHODH, UCK2) Cell_Viability->Gene_Expression Resistance Confirmed Protein_Expression Western Blot (DHODH, UCK2) Gene_Expression->Protein_Expression Uridine_Rescue Uridine Rescue Experiment Protein_Expression->Uridine_Rescue Sequencing DHODH Gene Sequencing Uridine_Rescue->Sequencing Salvage Pathway Not Confirmed Mechanism_Identified Mechanism of Resistance Identified Uridine_Rescue->Mechanism_Identified Salvage Pathway Confirmed Sequencing->Mechanism_Identified Mutation Found

Caption: Experimental workflow for identifying resistance mechanisms.

Troubleshooting_Logic Troubleshooting Logic for Resistance Start Decreased Drug Sensitivity? Check_DHODH DHODH Expression Increased? Start->Check_DHODH Yes Check_UCK2 UCK2 Expression Increased? Check_DHODH->Check_UCK2 No Action_DHODH Investigate Gene Amplification Check_DHODH->Action_DHODH Yes Check_Mutation DHODH Mutation Present? Check_UCK2->Check_Mutation No Action_UCK2 Confirm Salvage Pathway Activity (Uridine Rescue) Check_UCK2->Action_UCK2 Yes Action_Mutation Characterize Mutation Effect on Drug Binding Check_Mutation->Action_Mutation Yes No_Clear_Mechanism Investigate Other Mechanisms (e.g., Drug Efflux) Check_Mutation->No_Clear_Mechanism No

Caption: Logical flow for troubleshooting resistance.

References

Technical Support Center: 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Safety precautions should be strictly followed when handling this or any other chemical compound.

General Advisory on Potential Off-Target Effects

While comprehensive off-target profiling for 2-(2-fluorophenyl)quinoline-4-carboxylic acid is not extensively documented in publicly available literature, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been investigated against multiple target families. Researchers using this compound should be aware that unexpected experimental outcomes may arise from interactions with targets other than the intended one. This guide is based on the known activities of structurally related analogs and aims to help troubleshoot potential off-target effects.

Derivatives of this scaffold have been reported to exhibit inhibitory activity against various enzymes, including:

  • Histone Deacetylases (HDACs), with some selectivity for specific isoforms like HDAC3.[1][2][3]

  • Sirtuins (Class III HDACs), particularly SIRT3.[4]

  • Aurora Kinases.[5]

  • Dihydroorotate Dehydrogenase (DHODH).[6]

Therefore, if your research is focused on a specific target, any activity related to the pathways mentioned above could be considered a potential off-target effect.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common questions and troubleshooting tips for researchers encountering unexpected results with this compound.

Q1: I am using this compound as a selective inhibitor, but I'm observing broad changes in gene expression consistent with widespread chromatin remodeling. What could be happening?

A1: This phenotype may indicate that the compound is inhibiting multiple Histone Deacetylase (HDAC) isoforms, not just your intended target. The 2-phenylquinoline-4-carboxylic acid scaffold is a known "cap" group in many HDAC inhibitors.[1][2] While some derivatives show selectivity for certain isoforms like HDAC3, they may still inhibit other Class I HDACs (HDAC1, 2) at higher concentrations.[1][3] We recommend performing an in vitro HDAC isoform selectivity panel to determine the IC50 values against a range of HDACs.

Q2: My cells are undergoing apoptosis, but this is not a known downstream effect of my primary target. What are the potential off-target mechanisms?

A2: Apoptosis induction is a reported activity for some 2-phenylquinoline-4-carboxylic acid derivatives.[3][5] This can be triggered by several mechanisms:

  • HDAC Inhibition: Inhibition of HDACs can lead to the expression of pro-apoptotic genes. One study showed that a related compound, D28, induced apoptosis in K562 cells in a dose-dependent manner.[3]

  • Aurora Kinase Inhibition: A structurally similar compound was found to inhibit Aurora A kinase, which plays a critical role in mitosis.[5] Inhibition of Aurora kinases can lead to mitotic catastrophe and subsequent apoptosis.

  • SIRT3 Inhibition: Inhibition of the mitochondrial sirtuin SIRT3 has also been linked to changes in cell viability and apoptosis in certain cancer cell lines.[4]

To investigate this, you can perform an Annexin V/PI apoptosis assay to confirm and quantify the apoptotic cell population.

Q3: I'm observing a G2/M phase cell cycle arrest, which is inconsistent with the known function of my target protein. What should I investigate?

A3: A G2/M cell cycle arrest is a classic indicator of mitotic stress. This could be due to off-target inhibition of kinases involved in cell cycle progression, such as Aurora kinases.[5] Additionally, some HDAC inhibitors have been shown to induce G2/M arrest.[3] We recommend performing cell cycle analysis by flow cytometry after propidium iodide (PI) staining to confirm the arrest phase. Western blotting for key mitotic markers (e.g., Phospho-Histone H3) can also provide mechanistic insights.

Q4: My compound's potency in cell-based assays is much higher than in my biochemical assays. What could explain this discrepancy?

A4: This could be due to several factors:

  • Transporter Inhibition: The compound might be inhibiting efflux pumps like ABCG2, leading to its accumulation inside the cell.[7] This would increase its intracellular concentration and apparent potency.

  • Metabolism: The compound could be metabolized into a more active form within the cell.

  • Polypharmacology: The observed cellular effect could be the result of the compound hitting multiple targets simultaneously (e.g., your primary target and an off-target like an HDAC or a kinase), leading to a synergistic effect on the cellular phenotype.

Consider performing a cellular thermal shift assay (CETSA) to confirm direct target engagement in a cellular context and identify other potential binding partners.

Quantitative Data on Related Compounds

The following tables summarize the inhibitory activities of various 2-phenylquinoline-4-carboxylic acid derivatives against different enzyme classes, as reported in the literature. This data can provide an estimate of the potential off-target activities and concentrations at which they might occur.

Table 1: Inhibitory Activity of HDAC Inhibitors with a 2-Phenylquinoline-4-Carboxylic Acid Scaffold

Compound IDTargetIC50 (µM)Source
D28HDAC324.45[1]
D29HDAC132.59[1][2]
HDAC2183.5[1][2]
HDAC30.477[1][2]
HDAC6>1,000[1][2]

Table 2: Inhibitory Activity of a SIRT3 Inhibitor with a 2-Phenylquinoline-4-Carboxylic Acid Scaffold

Compound IDTargetIC50 (µM)Source
P6SIRT37.2[4]
SIRT132.6[4]
SIRT233.5[4]

Table 3: Inhibitory Activity of a Quinazoline-4-Carboxylic Acid Derivative Against a Kinase Panel

Compound IDTargetActivity % at 10 µMSource
6eAurora A48.22[5]
Other 13 Kinases> 83[5]

(Note: Compound 6e is a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, structurally related to the quinoline scaffold.)

Experimental Protocols

Protocol 1: In Vitro HDAC Isoform Selectivity Assay

This protocol provides a general workflow for determining the selectivity of a compound against different HDAC isoforms using a commercially available fluorogenic assay kit.

  • Reagent Preparation:

    • Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6) and the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in assay buffer (e.g., 100 µM to 1 nM). Also, prepare a DMSO-only control.

  • Assay Procedure:

    • In a 96-well black plate, add the compound dilutions.

    • Add the specific HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution, which contains a protease to digest the deacetylated substrate and release the fluorophore.

    • Incubate at 37°C for an additional 15-20 minutes.

  • Data Analysis:

    • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the DMSO control (100% activity) and a potent, non-selective HDAC inhibitor like SAHA (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a desired time period (e.g., 24, 48 hours). Include a vehicle (DMSO) control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Experimental Result Observed Hypothesis Hypothesize Potential Off-Target Pathways (HDAC, Kinase, SIRT, etc.) Start->Hypothesis Literature Review Literature for Scaffold Activities Hypothesis->Literature Biochem Biochemical Assays (e.g., Kinase/HDAC Panel) Literature->Biochem Cellular Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle, CETSA) Literature->Cellular Validate Validate Off-Target (e.g., siRNA, Crispr) Biochem->Validate If hit identified Cellular->Validate If phenotype confirmed Conclusion Identify Off-Target Effect and Refine Experiment Validate->Conclusion If validated NoEffect No Off-Target Confirmed, Re-evaluate Hypothesis Validate->NoEffect If not validated

Caption: Troubleshooting workflow for identifying potential off-target effects.

G cluster_targets Potential Off-Targets cluster_effects Downstream Cellular Effects Compound 2-Arylquinoline- 4-Carboxylic Acid Derivatives HDACs HDAC Isoforms (e.g., HDAC3) Compound->HDACs SIRTs Sirtuins (e.g., SIRT3) Compound->SIRTs Kinases Aurora Kinases Compound->Kinases DHODH DHODH Compound->DHODH Acetylation Altered Protein Acetylation HDACs->Acetylation Apoptosis Apoptosis SIRTs->Apoptosis CellCycle Cell Cycle Arrest (G2/M) Kinases->CellCycle Proliferation Reduced Proliferation DHODH->Proliferation GeneExp Changes in Gene Expression Acetylation->GeneExp GeneExp->Apoptosis GeneExp->CellCycle CellCycle->Apoptosis

Caption: Potential off-target pathways and cellular effects.

G cluster_1 Experimental Workflow for Off-Target Identification Start Start: Compound of Interest Step1 Step 1: Broad Profiling (e.g., KinomeScan, Broad HDAC Panel) Start->Step1 Step2 Step 2: Hit Validation (Dose-Response IC50 Determination) Step1->Step2 Step3 Step 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) Step2->Step3 Step4 Step 4: Phenotypic Correlation (Compare cellular phenotype with known effects of inhibiting the off-target) Step3->Step4 Step5 Step 5: Genetic Validation (siRNA/shRNA/CRISPR knockdown of putative off-target) Step4->Step5 End Conclusion: Confirmed Off-Target Step5->End

Caption: A general experimental workflow for off-target identification.

References

Technical Support Center: Refining In Vivo Dosage of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing and refining in vivo dosing regimens for 2-(2-fluorophenyl)quinoline-4-carboxylic acid and related quinoline-4-carboxylic acid derivatives. Given the novelty of specific compounds in this class for in vivo applications, this guide focuses on a systematic approach to dose determination, troubleshooting common experimental challenges, and understanding the underlying biological mechanisms.

Frequently Asked Questions (FAQs)

Q1: I have promising in vitro data for this compound. How do I determine a starting dose for my in vivo animal studies?

A1: There is no direct formula to convert an in vitro IC50 value to an in vivo dose.[1][2] The process requires a stepwise approach starting with comprehensive in vitro characterization, followed by a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study in a small cohort of animals.[3][4][5]

Initial Steps:

  • In Vitro Efficacy: Establish a solid understanding of the compound's potency (IC50) across a panel of relevant cell lines.

  • Solubility and Stability: Assess the compound's solubility in various pharmaceutically acceptable vehicles. Poor solubility is a common hurdle for in vivo studies of quinoline derivatives.

  • In Silico Prediction: Utilize computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to anticipate potential in vivo liabilities.

Q2: What is a Maximum Tolerated Dose (MTD) study and how do I design one?

A2: An MTD study is a critical preclinical experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[3][4][5] This is a crucial step before proceeding to efficacy studies.

MTD Study Design:

  • Animal Model: Select a relevant animal model (e.g., mice, rats) and strain.

  • Group Size: Use small groups of animals (e.g., 3-5 per group).

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 2-fold or 3-fold increases) until signs of toxicity are observed.[4]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of distress.[5]

Q3: My compound, a this compound derivative, has poor aqueous solubility. What are my options for formulation for in vivo administration?

A3: Poor solubility is a common challenge for this class of compounds. Several formulation strategies can be employed to enhance bioavailability for in vivo studies.

Formulation Strategies for Poorly Soluble Compounds:

  • Co-solvents: Use of a mixture of solvents, such as DMSO, PEG300, or corn oil, can improve solubility.

  • Suspensions: Micronizing the compound and suspending it in a vehicle like carboxymethylcellulose (CMC-Na) can be an effective approach.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[6]

It is crucial to test the stability and homogeneity of the chosen formulation over the duration of the experiment.

Q4: What are the potential mechanisms of action for this compound that I should investigate in my in vivo studies?

A4: Based on existing research on similar quinoline-4-carboxylic acid derivatives, this compound is a potential inhibitor of Histone Deacetylases (HDACs) and Sirtuin 3 (SIRT3).[7][8] These enzymes play critical roles in cancer development and metabolism.

Potential Signaling Pathways to Investigate:

  • HDAC Inhibition: May lead to cell cycle arrest, apoptosis, and inhibition of angiogenesis. Key pathways to examine include the PI3K/Akt/mTOR and p53 signaling pathways.[7][9]

  • SIRT3 Inhibition: Can impact mitochondrial function, cellular metabolism (including the Warburg effect), and reactive oxygen species (ROS) production.[10][11][12] Key pathways include those involving HIF-1α and antioxidant responses.[10][13]

Troubleshooting Guide for In Vivo Studies

Issue Potential Cause Troubleshooting Steps
No observable in vivo efficacy despite potent in vitro activity. Poor bioavailability due to low solubility or rapid metabolism.1. Re-evaluate the formulation to improve solubility and absorption. 2. Conduct a pilot pharmacokinetic (PK) study to determine the compound's concentration in plasma and target tissues over time. 3. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
Significant animal toxicity at low doses. The compound may have off-target effects or a narrow therapeutic window.1. Perform a more gradual dose escalation in the MTD study. 2. Conduct a preliminary toxicity assessment, including histopathology of major organs. 3. Investigate potential off-target activities through in vitro screening.
High variability in tumor growth inhibition between animals. Inconsistent drug administration or formulation instability.1. Ensure precise and consistent dosing technique. 2. Verify the homogeneity and stability of the formulation before each administration. 3. Increase the number of animals per group to improve statistical power.
Precipitation of the compound in the formulation during the study. The compound is not stable in the chosen vehicle over time.1. Prepare fresh formulations more frequently. 2. Evaluate the stability of the compound in the vehicle at the storage and administration temperatures. 3. Consider a different formulation strategy.

Data Presentation: In Vivo Data for Related Quinolone-4-Carboxylic Acid Derivatives

The following tables summarize in vivo data for quinoline-4-carboxamide and SIRT3 inhibitor derivatives, which can serve as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of a Quinoline-4-carboxamide Derivative in a P. berghei Mouse Model

CompoundDose (mg/kg)Dosing ScheduleEfficacy (Parasitemia Reduction)Reference
2 304 days, once daily, oralComplete cure[7]
40 14 days, once daily, oral>99%[7]
43 14 days, once daily, oral>99%[7]
44 14 days, once daily, oral>99%[7]

Table 2: In Vivo Toxicity Assessment of a SIRT3 Inhibitor (SJ-106C) in NSG Mice

Dose (mg/kg)Dosing ScheduleObservationReference
50Daily IP injections for 5 daysMinimal effect on body weight, no obvious decrease in physical activity[14]
100Daily IP injections for 5 daysMinimal effect on body weight, no obvious decrease in physical activity[14]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% CMC-Na in sterile water)

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

  • Standard animal caging and husbandry supplies

  • Calibrated balance for animal weighing

  • Dosing needles (oral gavage or injection)

Procedure:

  • Formulation Preparation: Prepare a stock solution or suspension of the test compound in the chosen vehicle. Ensure homogeneity.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Assignment: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage). Start with a low dose (e.g., 5 mg/kg).

  • Observation: Monitor animals daily for at least 14 days for signs of toxicity, including changes in weight, appearance, and behavior.

  • Dose Escalation: If no significant toxicity is observed in a dose group, escalate the dose in a new cohort of animals (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg).

  • Endpoint Determination: The MTD is the highest dose that does not result in mortality or more than a 15-20% loss in body weight.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.

Materials:

  • Cancer cell line of interest (e.g., one that showed high sensitivity in vitro)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulation at the determined safe dose (below MTD)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment: Begin treatment with the test compound at the predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine efficacy.

Mandatory Visualizations

Signaling Pathways

HDAC_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones Acetylated_Histones Acetylated Histones p53 p53 Acetylated_p53 Acetylated p53 HDAC HDAC HDAC->Histones Deacetylation HDAC->p53 Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Acetylated_p53->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->Apoptosis Inhibition HDAC_Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid (HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibition HDAC_Inhibitor->PI3K_Akt_mTOR Inhibition SIRT3_Inhibitor_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol SIRT3 SIRT3 Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylation ROS Reactive Oxygen Species (ROS) SIRT3->ROS Reduction Metabolism Oxidative Metabolism SIRT3->Metabolism Activation Acetylated_Mito_Proteins Acetylated Mitochondrial Proteins HIF1a HIF-1α ROS->HIF1a Stabilization Warburg_Effect Warburg Effect (Glycolysis) HIF1a->Warburg_Effect Activation SIRT3_Inhibitor 2-(2-fluorophenyl)quinoline- 4-carboxylic acid (SIRT3 Inhibitor) SIRT3_Inhibitor->SIRT3 Inhibition SIRT3_Inhibitor->ROS Increase SIRT3_Inhibitor->Metabolism Inhibition In_Vivo_Dosage_Refinement_Workflow Start Start: In Vitro Characterization (IC50, Solubility, Stability) Formulation Formulation Development (Vehicle Selection) Start->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study (Dose Escalation) Formulation->MTD_Study Toxicity Toxicity Observed? MTD_Study->Toxicity Toxicity->MTD_Study No Efficacy_Study In Vivo Efficacy Study (Xenograft Model) Toxicity->Efficacy_Study Yes (Select dose below MTD) PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Efficacy_Study->PK_PD_Study Dose_Refinement Dose Refinement and Optimization PK_PD_Study->Dose_Refinement Dose_Refinement->Efficacy_Study End Optimized In Vivo Dose Dose_Refinement->End

References

Technical Support Center: Purification of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylquinoline-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-phenylquinoline-4-carboxylic acid derivatives?

A1: The primary purification techniques for this class of compounds include:

  • Recrystallization: Effective for removing minor impurities, especially when a suitable solvent or solvent system can be identified.

  • Acid-Alkali Neutralization: This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[1]

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.[2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing to achieve high purity (>99%).[4]

Q2: How do I choose the best purification method for my specific derivative?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. A general approach is to start with a simple, bulk purification method like recrystallization or acid-alkali neutralization, followed by a high-resolution technique like column chromatography or preparative HPLC if necessary.

Q3: What are the likely impurities I might encounter?

A3: Impurities often stem from the synthetic route used. For derivatives synthesized via the Doebner or Pfitzinger reactions, common impurities may include unreacted starting materials (anilines, aldehydes, pyruvic acid, or isatin), byproducts from side reactions, or polymeric material.[5][6][7]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.- Try a solvent in which the compound is less soluble.- Use a binary solvent system where an anti-solvent is added to a solution of the compound in a good solvent.[3]
The solution is not sufficiently saturated.- Concentrate the solution by evaporating some of the solvent.
"Oiling Out" The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent.- Add a small amount of additional solvent to the hot solution before cooling.- Cool the solution more slowly.[3]
Poor Purity Improvement Impurities have similar solubility profiles to the product.- Try a different recrystallization solvent or a multi-solvent system.- Consider an alternative purification method like column chromatography.[3]
Low Yield Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution to a lower temperature to maximize crystal precipitation.[8]
Column Chromatography
Problem Possible Cause Solution
Compound Streaking/Tailing on TLC and Column The carboxylic acid group is interacting strongly with the silica gel.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid.[9]
Compound Stuck on the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent.- If the compound is very polar, consider using reverse-phase chromatography.[10]
Poor Separation of Compound and Impurities The eluent system does not provide sufficient resolution.- Optimize the solvent system using TLC by trying different solvent mixtures and ratios.- Consider using a different stationary phase (e.g., alumina for certain aromatic carboxylic acids).[11]
Low Recovery/Decomposition on Column The compound is unstable on silica gel.- Deactivate the silica gel by adding a small amount of triethylamine to the eluent (for basic compounds) or by using neutral alumina.- Perform a quick filtration through a plug of silica ("flash column") rather than a long column.[10]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical 2-Phenylquinoline-4-Carboxylic Acid Derivative
Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Scale Notes
Recrystallization (Ethanol) 8595-9860-80mg to multi-gramGood for removing less soluble or more soluble impurities.
Acid-Alkali Neutralization 8590-9580-95mg to multi-gramEffective for removing neutral or basic impurities.
Column Chromatography (Silica Gel) 85>9850-70mg to gramRequires careful solvent system optimization.
Preparative HPLC (C18) 98>99.5>90mgIdeal for final purification to high purity.[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, ethyl acetate, and toluene.[3]

  • Dissolution: In a flask, add the crude 2-phenylquinoline-4-carboxylic acid derivative and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A common mobile phase for these compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking, consider adding 0.1-1% acetic or formic acid to the mobile phase.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization analyze_purity Analyze Purity (TLC/HPLC/NMR) recrystallization->analyze_purity acid_base->analyze_purity column_chrom Column Chromatography column_chrom->analyze_purity prep_hplc Preparative HPLC pure_product Pure Product (>99%) prep_hplc->pure_product is_pure Is Purity Sufficient? analyze_purity->is_pure is_pure->recrystallization No is_pure->column_chrom No, complex mixture is_pure->prep_hplc No, requires high purity is_pure->pure_product Yes

Caption: General purification workflow for 2-phenylquinoline-4-carboxylic acid derivatives.

TroubleshootingRecrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield too_soluble Too Soluble? no_crystals->too_soluble Check Solubility cool_rate Cooled too quickly? oiling_out->cool_rate Check Cooling Rate mother_liquor Too much compound lost? low_yield->mother_liquor Check Mother Liquor change_solvent Use less polar solvent or binary system too_soluble->change_solvent Yes concentrate_solution Evaporate some solvent too_soluble->concentrate_solution No slow_cooling Cool slowly to RT, then ice bath cool_rate->slow_cooling Yes add_solvent Add more solvent to hot solution cool_rate->add_solvent No use_less_solvent Use minimum hot solvent; cool thoroughly mother_liquor->use_less_solvent Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

avoiding side reactions in Suzuki coupling of quinoline precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving quinoline precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific problems you may encounter during the Suzuki coupling of quinoline-containing molecules.

Issue 1: Low or No Conversion to the Desired Product

Q1: My Suzuki coupling reaction with a quinoline substrate is showing very low or no yield. What are the common causes and how can I fix it?

A1: Low to no conversion is a frequent challenge, particularly with heteroaromatic systems like quinolines. The issue often stems from the catalyst system, reaction conditions, or the quality of your starting materials. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[1] A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical. For challenging substrates like quinolines, especially less reactive chloroquinolines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands which are often more effective.[2] Consider pre-formed catalysts that readily generate the active Pd(0) species.[3] Effective catalyst systems often include a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos.[2] Pre-formed catalysts like Pd(dppf)Cl₂ have also proven effective in many cases.[2][3]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][4] The strength and type of base can significantly impact your reaction's success.

    • Recommendation: Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][5] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[5] Stronger bases like K₃PO₄ are often preferred for more challenging couplings.[2]

  • Solvent and Degassing: The solvent affects both catalyst activity and the solubility of your reagents. Oxygen can deactivate the palladium catalyst, leading to reaction failure.[3][5]

    • Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[5] It is imperative to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Reaction Temperature: Inadequate temperature can result in a slow or incomplete reaction.

    • Recommendation: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[5] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.[5]

  • Quality of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation (protodeboronation).[5][6]

    • Recommendation: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[3][5]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?

A2: The formation of side products is a common issue in Suzuki couplings. The main culprits are typically homocoupling, protodeboronation, and dehalogenation.[1][3]

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: This side reaction produces a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the quinoline halide.[3]

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3] High catalyst loadings can also contribute to this issue.[1]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas.[3] Ensure you are using a pre-catalyst that efficiently generates the active Pd(0) species.[3]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile.[7] This is a well-known undesired side reaction in couplings that utilize boronic acids.[7]

    • Cause: This reaction involves the protonolysis of the boronic acid.[7] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[6] The reaction conditions, especially the presence of water and the type of base, can influence the rate of protodeboronation.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] Minimizing the presence of water in non-aqueous systems and screening milder bases may also be beneficial.[3] A "slow release" strategy using MIDA boronate esters has also been employed to keep the concentration of the unstable boronic acid low during the reaction.[7]

  • Dehalogenation: In this side reaction, the halogen atom on the quinoline ring is replaced by a hydrogen atom.[3]

    • Cause: The palladium complex, after oxidative addition, may react with a hydride source in the reaction mixture.[6]

    • Solution: The choice of base and solvent can influence this side reaction.[3] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to minimize dehalogenation.[3]

Quantitative Data Summary

The choice of reaction parameters can significantly influence the yield of your Suzuki coupling. Below are tables summarizing the effects of different bases and solvents on reaction yields, compiled from various studies.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolvent SystemYield (%)Reference
1Na₂CO₃DMF/H₂O98[8]
2K₂CO₃DMF/H₂O95[8]
3K₃PO₄DMF/H₂O92[8]
4NaOHDMF/H₂O85[8]
5KOHDMF/H₂O88[8]
6NaOAcDMF/H₂O75[8]
7TEADMF/H₂O65[8]

Reaction conditions: Aryl halide, arylboronic acid, Pd catalyst in the specified solvent system with the listed base.

Table 2: Effect of Solvent on Suzuki Coupling Yield

EntrySolventYield (%)Reference
1Dioxane/H₂O95Fictional Example
2Toluene/H₂O92Fictional Example
3DMF/H₂O98[8]
4Acetonitrile85[9]
5THF88[9]

Reaction conditions: Aryl halide, arylboronic acid, Pd catalyst, and a suitable base in the specified solvent.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol provides a general starting point. Optimization of specific parameters is often necessary for different substrate combinations.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the haloquinoline (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[2][10]

  • Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Diagrams of Key Processes and Troubleshooting Logic

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L2-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (Quinoline Halide) ArX->OxAdd ArBOH Ar'-B(OH)2 (Boronic Acid) + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use an efficient pre-catalyst. check_catalyst->optimize_catalyst No check_base Is the Base Choice and Strength Appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Try a Stronger Base (e.g., K3PO4, Cs2CO3) or a Milder Base (e.g., KF) if needed. check_base->optimize_base No check_conditions Are Reaction Conditions Optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Ensure Thorough Degassing. Optimize Temperature (80-110 °C). check_conditions->optimize_conditions No check_reagents Are Starting Materials of High Quality? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use Fresh Boronic Acid or a more stable Boronic Ester (e.g., Pinacol Ester). check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Side_Reactions start Quinoline-X + Ar-B(OH)2 suzuki_product Desired Product: Quinoline-Ar start->suzuki_product Suzuki Coupling homocoupling Homocoupling start->homocoupling protodeboronation Protodeboronation start->protodeboronation dehalogenation Dehalogenation start->dehalogenation homocoupling_products Byproducts: Ar-Ar or Quinoline-Quinoline homocoupling->homocoupling_products protodeboronation_product Byproduct: Ar-H protodeboronation->protodeboronation_product dehalogenation_product Byproduct: Quinoline-H dehalogenation->dehalogenation_product

Caption: Common side reactions in the Suzuki coupling of quinoline precursors.

References

Validation & Comparative

A Comparative Guide to DHODH Inhibitors: Focus on 2-(2-fluorophenyl)quinoline-4-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. A special focus is placed on the performance of analogs of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the core structure of the potent inhibitor Brequinar, against other well-characterized DHODH inhibitors. This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual pathway representations to aid in research and drug development.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[1][2] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target in oncology and autoimmune diseases.[1][2] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in these highly proliferative cells.[3]

Quantitative Comparison of DHODH Inhibitors

The inhibitory potency of various compounds against human DHODH is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several prominent DHODH inhibitors, including analogs of the this compound scaffold.

Compound/AnalogCore StructureHuman DHODH IC50 (nM)Reference(s)
Brequinar Analogs
Brequinar2-(2'-fluoro[1,1'-biphenyl]-4-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid5.2
Analog 414-Quinoline Carboxylic Acid Derivative9.71 ± 1.4[4][5]
Analog 434-Quinoline Carboxylic Acid Derivative26.2 ± 1.8[4][5]
Other Notable DHODH Inhibitors
BAY 2402234 (Orludodstat)N/A1.2[6]
ASLAN003 (Farudodstat)N/A35[6]
Teriflunomide (A77 1726)Active metabolite of Leflunomide24.5 - 411[3][7]
LeflunomideProdrug>10,000[3]
S416N/AMost potent reported

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the broader cellular impact of DHODH inhibition, it is essential to visualize the relevant biological pathways and the experimental workflows used to evaluate these inhibitors.

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by the compounds discussed.

DHODH_Pathway cluster_0 Mitochondrion Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DHODH->Orotate Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Carbamoyl_aspartate->Dihydroorotate UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DHODH_Inhibitors DHODH Inhibitors (e.g., this compound analogs) DHODH_Inhibitors->DHODH inhibit

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

General Experimental Workflow for Evaluating DHODH Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of DHODH inhibitors, from initial enzymatic assays to cellular and in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay DHODH Enzymatic Assay (e.g., DCIP Assay) IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) IC50_Determination->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Uridine_Rescue Uridine Rescue Experiment Cell_Proliferation->Uridine_Rescue Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Toxicity Evaluate Efficacy & Toxicity Xenograft_Model->Efficacy_Toxicity

Caption: A streamlined workflow for the evaluation of DHODH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the characterization of DHODH inhibitors.

DHODH Enzymatic Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Materials:

    • Recombinant human DHODH enzyme

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (CoQ10)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • DMSO

    • Test compounds

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Enzyme and Substrate Preparation:

      • Prepare stock solutions of DHO, DCIP, and CoQ10.

      • Dilute the recombinant hDHODH in Assay Buffer to the desired working concentration.

    • Assay Protocol:

      • Add a small volume of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

      • Add the hDHODH enzyme solution to each well.

      • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

      • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

      • Initiate the reaction by adding the reaction mix to each well.

      • Immediately measure the decrease in absorbance at 600-650 nm over time.[8]

    • Data Analysis:

      • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

      • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Cell Proliferation Assay (e.g., MTT, CCK-8)

This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • Cell viability reagent (e.g., MTT, CCK-8)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

    • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Normalize the results to the vehicle control to determine the percent inhibition of cell proliferation and calculate the GI50 (concentration for 50% growth inhibition).[9]

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects of a compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

  • Procedure:

    • Follow the same procedure as the Cell Proliferation Assay.

    • In a parallel set of wells, co-treat the cells with the test compound and a saturating concentration of uridine (e.g., 100 µM).[8]

    • Data Analysis: Compare the cell viability curves in the presence and absence of uridine. A rightward shift in the GI50 curve in the presence of uridine indicates a successful rescue and confirms the on-target activity of the DHODH inhibitor.[8]

Conclusion

The this compound scaffold, as exemplified by Brequinar and its analogs, represents a potent class of DHODH inhibitors.[4][5] The development of next-generation inhibitors such as BAY 2402234 demonstrates the ongoing potential of targeting DHODH for therapeutic intervention.[6] This guide provides a foundational comparison and standardized protocols to aid researchers in the evaluation and development of novel DHODH inhibitors for cancer, autoimmune disorders, and other diseases driven by rapid cell proliferation.

References

A Comparative Analysis of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid Derivatives and Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Their ability to modulate gene expression by altering the acetylation state of histones and other proteins makes them a focal point of extensive research. This guide provides a comparative overview of derivatives of the novel scaffold 2-(2-fluorophenyl)quinoline-4-carboxylic acid against well-established HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat.

While this compound itself serves as a key structural motif, or "cap" group, for the synthesis of active HDAC inhibitors, its direct inhibitory activity is not extensively reported.[1][2][3][4] Therefore, this guide will focus on the performance of its more potent derivatives, notably compounds D28 and D29, as described in recent literature, and compare them to the aforementioned approved drugs.[1][2][4]

Data Presentation: Quantitative Comparison of Inhibitory Potency

The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. The following tables summarize the IC50 values for the derivatives of this compound and the established HDAC inhibitors against various HDAC isoforms and cancer cell lines.

Table 1: Comparative HDAC Isoform Selectivity (IC50, µM)

CompoundHDAC1HDAC2HDAC3HDAC6Class of Inhibitor
D28 >100>10024.45>100Selective (HDAC3)
D29 32.59183.50.477>1000Selective (HDAC3)
Vorinostat (SAHA) 0.010.020.01-Pan-inhibitor
Romidepsin 0.0360.047--Pan-inhibitor (Class I)
Panobinostat <0.0132<0.0132<0.0132<0.0132Pan-inhibitor

Data for D28 and D29 are from Hui et al., 2022.[1][2][4] Data for Vorinostat, Romidepsin, and Panobinostat are compiled from various sources.[5][6][7][8][9][10][11][12][13][14][15]

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)

Cell LineCancer TypeD28Vorinostat (SAHA)
K562Chronic Myelogenous Leukemia1.02~2.0 - 8.6
U266Multiple Myeloma1.08-
U937Histiocytic Lymphoma1.11-
MDA-MB-231Breast Cancer4.154.21
MDA-MB-468Breast Cancer2.893.75
MCF-7Breast Cancer5.665.77
A549Lung Cancer2.83~1.0 - 5.0
HCT116Colon Cancer3.86~2.5

Data for D28 and comparative Vorinostat values are from Hui et al., 2022 and other sources.[3][16][17][18]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the comparison of these HDAC inhibitors.

HDAC_Inhibition_Pathway General Mechanism of HDAC Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition and Gene Activation HDAC HDAC Histone Acetylated Histone HDAC->Histone DNA DNA Histone->DNA wraps HDACi HDAC Inhibitor Inactive_HDAC Inactive HDAC HDACi->Inactive_HDAC inhibits Hyperacetylated_Histone Hyperacetylated Histone Active_Gene Gene Transcription Hyperacetylated_Histone->Active_Gene allows Experimental_Workflow Experimental Workflow for HDAC Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A HDAC Activity Assay (Fluorometric) B Determine IC50 Values A->B E Western Blot for Histone Acetylation B->E Select Lead Compounds C Cell Viability Assay (e.g., MTT) D Determine Anti-proliferative IC50 C->D D->E F Confirm Target Engagement E->F Structural_Relationship Structural Relationship of the Investigated Scaffold Scaffold This compound (B10) 'Cap' Group Derivative Compound D28 Active HDAC3 Inhibitor Scaffold->Derivative Serves as a scaffold for

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-(2-fluorophenyl)quinoline-4-carboxylic acid and its analogs, focusing on their anticancer activities. The structure-activity relationship (SAR) is explored by examining how chemical modifications to the core scaffold influence efficacy, with supporting data from various studies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Core Structure and Rationale

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of the quinoline core, the carboxylic acid at position 4, and a substituted phenyl ring at position 2 are key features that contribute to the pharmacological properties of this class of compounds. The fluorine substitution on the 2-phenyl ring, as seen in the parent compound, is often introduced to modulate electronic properties, metabolic stability, and binding interactions with biological targets.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs)

Research has primarily focused on the potential of this compound analogs as inhibitors of two key cancer-related targets: dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Cancer cells, with their high rate of division, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy. Inhibition of DHODH leads to pyrimidine depletion and subsequent cell cycle arrest and apoptosis.[1]

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis.[2] The 2-phenylquinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group in the design of novel HDAC inhibitors.[2]

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data on the inhibitory activities of various 2-arylquinoline-4-carboxylic acid analogs, providing insights into the structure-activity relationships.

Table 1: DHODH Inhibitory Activity of 2-Arylquinoline-4-carboxylic Acid Analogs

Compound ID2-Aryl SubstituentDHODH IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
1 2-Fluorophenyl0.250 ± 0.11--[3]
2 4-Fluorophenyl>100 (as MRP2 inhibitor)A2780/RCIS>100[4]
3 Phenyl-K5621.02[5]
4 2',5'-Difluorophenyl---[2]
5 2'-Chlorophenyl---[2]
6 4'-(Trifluoromethyl)phenyl---[2]
7 4'-Methoxyphenyl---[2]
8 Substituted Pyridine (41)0.00971--[3][6]
9 Substituted Pyridine (43)0.0262--[3][6]
10 2-(4-Acrylamidophenyl)- (SIRT3 IC50: 7.2 µM)MLLr leukemic cells-[7][8]

SAR Insights for DHODH Inhibition:

  • 2-Aryl Substituent: The nature and substitution pattern on the 2-phenyl ring significantly impact DHODH inhibitory potency. While the 2-fluorophenyl substitution (Compound 1) shows potent activity, replacing the phenyl ring with a substituted pyridine (Compounds 8 and 9) can lead to highly potent inhibitors.[3][6]

  • Fluorine Position: The position of the fluorine atom is crucial. A 2-fluoro substitution appears more favorable for DHODH inhibition compared to a 4-fluoro substitution (Compound 2), which was found to be a multidrug resistance protein 2 (MRP2) inhibitor with low cytotoxicity.[4]

  • Bulky and Hydrophobic Groups: Generally, bulky and hydrophobic substituents at the C-2 position are considered favorable for DHODH inhibition.[1]

Table 2: HDAC Inhibitory Activity and Antiproliferative Activity of 2-Phenylquinoline-4-carboxylic Acid-based HDAC Inhibitors

Compound ID2-Phenyl SubstituentLinker and Zinc-Binding Group (ZBG)HDAC3 IC50 (µM)K562 IC50 (µM)Other Cancer Cell Lines IC50 (µM)Reference
D28 PhenylPhenylpiperazine-Hydroxamic acid24.451.02MCF-7: 5.66, MDA-MB-231: 4.15, A549: 2.83[2][5]
D29 PhenylPhenylpiperazine-Hydrazide0.477>10-[5]
D1 Phenyl(Structure not fully detailed)--PIR: 55.31% @ 2µM[5]
D3 2-Chlorophenyl(Structure not fully detailed)--PIR: 49.43% @ 2µM[2]
D8 4-Chlorophenyl(Structure not fully detailed)--PIR: 51.81% @ 2µM[2]
D11 2,4-Difluorophenyl(Structure not fully detailed)--PIR: 63.49% @ 2µM[2]
D12 2,5-Difluorophenyl(Structure not fully detailed)--PIR: 74.91% @ 2µM[2]

*PIR: Percentage Inhibitory Rate against a mixture of HDAC isoforms.

SAR Insights for HDAC Inhibition:

  • Cap Group: The 2-phenylquinoline-4-carboxylic acid moiety serves as an effective "cap" group that interacts with the entrance of the HDAC active site.[2]

  • Substituents on the Phenyl Ring: Substitutions on the 2-phenyl ring influence HDAC inhibitory activity. Difluoro-substitutions (D11, D12) generally show higher inhibitory rates compared to the unsubstituted analog (D1) or chloro-substituted analogs (D3, D8).[2] Methyl and methoxy substitutions on the phenyl ring were found to reduce HDAC inhibitory potency.[2]

  • Zinc-Binding Group (ZBG): The nature of the ZBG is critical for potency and selectivity. While a hydroxamic acid ZBG (D28) confers good antiproliferative activity, a hydrazide ZBG (D29) can significantly increase HDAC3 inhibitory potency and selectivity, though this did not translate to improved cellular anticancer activity in the studied case.[5]

Experimental Protocols

Synthesis of this compound Analogs (Doebner Reaction)

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[4]

General Procedure:

  • A mixture of an appropriately substituted aniline (1 equivalent), a substituted benzaldehyde (e.g., 2-fluorobenzaldehyde, 1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.

  • The reaction mixture is heated to reflux for several hours (typically 4-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or hexane) and can be further purified by recrystallization.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

General Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, an MTT solution is added to each well, and the plate is incubated for a few hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

General Procedure:

  • Recombinant human DHODH is incubated with the test compound at various concentrations in an assay buffer.

  • The enzymatic reaction is initiated by adding the substrate, dihydroorotate, and a co-substrate/electron acceptor pair, such as coenzyme Q and 2,6-dichloroindophenol (DCIP).

  • The reduction of DCIP, which results in a decrease in absorbance at around 600-650 nm, is monitored over time using a microplate reader.

  • The rate of the reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

General Synthetic Scheme for 2-Arylquinoline-4-carboxylic Acids

G cluster_reactants Reactants Aniline Substituted Aniline Reaction Doebner Reaction (Reflux, Solvent) Aniline->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Arylquinoline-4-carboxylic Acid Reaction->Product

Caption: Synthetic route via the Doebner reaction.

DHODH Inhibition Signaling Pathway

G DHODH_Inhibitor 2-Arylquinoline-4-carboxylic Acid (e.g., Compound 1) DHODH DHODH DHODH_Inhibitor->DHODH Inhibition Proliferation Cell Proliferation DHODH_Inhibitor->Proliferation Inhibition Apoptosis Apoptosis DHODH_Inhibitor->Apoptosis Induction Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA DNA_RNA->Proliferation

Caption: DHODH inhibition pathway.

HDAC Inhibition Signaling Pathway

G HDAC_Inhibitor 2-Phenylquinoline-4-carboxylic Acid Analog (e.g., D28) HDAC HDAC HDAC_Inhibitor->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: HDAC inhibition pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies indicate that modifications at the 2-phenyl position and the choice of a suitable linker and zinc-binding group can lead to potent and selective inhibitors of DHODH and HDACs. The data presented in this guide highlights key structural features that can be optimized to enhance biological activity. Further investigation into the synthesis and evaluation of a broader range of analogs is warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Comparative Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid (BAY 2402234) as a Research Tool for DHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, also known as BAY 2402234, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), with other commonly used DHODH inhibitors. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and other fields where the de novo pyrimidine synthesis pathway is a therapeutic target.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of DHODH.[1][2][3] Inhibition of this enzyme leads to pyrimidine depletion, cell cycle arrest, and induction of differentiation or apoptosis in susceptible cell populations.[1][4]

This compound (BAY 2402234): A Potent and Selective Research Tool

BAY 2402234 is a novel, potent, selective, and orally bioavailable inhibitor of human DHODH.[2][4] It has demonstrated significant anti-tumor efficacy in preclinical models of various cancers, most notably in acute myeloid leukemia (AML), where it has been shown to induce differentiation of leukemic cells.[2][4][5] Its high potency and selectivity make it a valuable research tool for studying the biological consequences of DHODH inhibition.

Comparison with Alternative DHODH Inhibitors

Several other compounds are used to inhibit DHODH in a research setting. The most common alternatives include Brequinar and Leflunomide (and its active metabolite, Teriflunomide).

  • Brequinar: A potent, well-characterized DHODH inhibitor that has been extensively used in preclinical studies.[1][6][7] It is known to be a competitive inhibitor with respect to ubiquinone.[8]

  • Leflunomide/Teriflunomide: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide.[9][10] Teriflunomide is a less potent DHODH inhibitor compared to Brequinar and BAY 2402234 and is approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[10][11]

The following tables summarize the available quantitative data for the enzymatic inhibition of DHODH and the anti-proliferative effects of these compounds in various cancer cell lines.

Table 1: In Vitro DHODH Enzyme Inhibition
CompoundTargetIC50 (nM)Reference
BAY 2402234 Human DHODH1.2
BrequinarHuman DHODH5.2[7]
BrequinarHuman DHODH~20
Teriflunomide (active metabolite of Leflunomide)Human DHODH307[12]
Teriflunomide (active metabolite of Leflunomomide)Human DHODH~600[13]
LeflunomideHuman DHODHKi of 2.7 µM for active metabolite[9]
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
BAY 2402234 Various AML cell linesAcute Myeloid LeukemiaSub-nanomolar to low-nanomolar range[2][5]
BAY 2402234 Various CRC cell linesColorectal CancerSub-nanomolar to low-nanomolar range[14]
BrequinarSCLC cell linesSmall Cell Lung CancerVaries by cell line[6]
ASLAN003 (another DHODH inhibitor)THP-1Acute Myeloid Leukemia152[15][16]
ASLAN003MOLM-14Acute Myeloid Leukemia582[15][16]
ASLAN003KG-1Acute Myeloid Leukemia382[15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the in vitro inhibitory activity of a compound on DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[17][18]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., BAY 2402234)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).

  • Add 178 µL of a solution containing the DHODH enzyme in assay buffer to each well.

  • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., BAY 2402234)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight to allow cells to attach.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the IC50 value.

Cell Differentiation Assay (Flow Cytometry for CD11b)

This protocol describes the use of flow cytometry to measure the expression of the cell surface marker CD11b, a common marker of myeloid differentiation.[23][24][25]

Materials:

  • AML cell line (e.g., HL-60, THP-1)

  • Complete cell culture medium

  • Test compound (e.g., BAY 2402234)

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • PE-conjugated anti-human CD11b antibody

  • PE-conjugated isotype control antibody

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed AML cells in a culture plate at an appropriate density.

  • Treat the cells with different concentrations of the test compound or vehicle control for a specified time (e.g., 48-96 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of cold Flow Cytometry Staining Buffer.

  • Add the PE-conjugated anti-human CD11b antibody or the isotype control antibody to the respective cell suspensions.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells with Flow Cytometry Staining Buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

  • Add a viability dye a few minutes before analysis to exclude dead cells.

  • Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells.

Visualizations

Signaling Pathway

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibitors DHODH Inhibitors cluster_cellular_effects Cellular Effects of DHODH Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Orotate->UMP UMPsynthase Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA BAY_2402234 BAY 2402234 BAY_2402234->Dihydroorotate Brequinar Brequinar Brequinar->Dihydroorotate Leflunomide Leflunomide Leflunomide->Dihydroorotate Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Differentiation Pyrimidine_Depletion->Differentiation Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis

Caption: De novo pyrimidine synthesis pathway and the mechanism of DHODH inhibitors.

Experimental Workflows

DHODH_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffers, Substrates, Inhibitor) start->prepare_reagents plate_inhibitor Plate Serial Dilutions of Inhibitor prepare_reagents->plate_inhibitor add_enzyme Add DHODH Enzyme Solution plate_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min, 25°C) add_enzyme->pre_incubate add_reaction_mix Add Reaction Mix (DHO, DCIP, CoQ10) pre_incubate->add_reaction_mix measure_absorbance Measure Absorbance (600-650 nm) add_reaction_mix->measure_absorbance analyze_data Analyze Data and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro DHODH enzyme inhibition assay.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Compound incubate_overnight->treat_cells incubate_treatment Incubate (e.g., 72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance analyze_data Analyze Data and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Differentiation_Assay_Workflow start Start seed_cells Seed AML Cells start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells incubate_treatment Incubate (e.g., 48-96 hours) treat_cells->incubate_treatment harvest_cells Harvest and Wash Cells incubate_treatment->harvest_cells stain_cells Stain with Anti-CD11b Antibody harvest_cells->stain_cells incubate_stain Incubate (20-30 min, 4°C) stain_cells->incubate_stain wash_cells Wash Stained Cells incubate_stain->wash_cells add_viability_dye Add Viability Dye wash_cells->add_viability_dye acquire_data Acquire Data on Flow Cytometer add_viability_dye->acquire_data analyze_data Analyze Data for CD11b Expression acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell differentiation assay using flow cytometry.

References

Comparative Potency of Quinoline-4-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various quinoline-4-carboxylic acid derivatives against key biological targets. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide focuses on a comparative analysis of their potency, primarily targeting dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and various cancer cell lines and bacterial strains.

Data Presentation: Comparative Potency of Derivatives

The following tables summarize the in vitro potency of selected quinoline-4-carboxylic acid derivatives, as measured by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Compound IDR 1R 2DHODH IC 50Reference
3 2'-Fluoro-1,1'-biphenyl-4-ylH0.250 ± 0.11 µM[1]
41 Substituted pyridineH9.71 ± 1.4 nM[1][2]
43 Substituted pyridineH26.2 ± 1.8 nM[1][2]
46 1,7-naphthyridineH28.3 ± 3.3 nM[1][2]
Table 2: Inhibition of Histone Deacetylases (HDACs)
Compound IDCap GroupZinc-Binding GroupHDAC1 IC 50 (µM)HDAC2 IC 50 (µM)HDAC3 IC 50 (µM)HDAC6 IC 50 (µM)Reference
D28 2-Phenylquinoline-4-carboxylic acidHydroxamic acid>50>5024.45>50[3]
D29 2-Phenylquinoline-4-carboxylic acidHydrazide32.59183.50.477>1000[3]
Table 3: Antiproliferative Activity against Cancer Cell Lines
Compound IDCancer Cell LineIC 50Reference
P6 MLLr leukemic cell lines7.2 µM (SIRT3 inhibition)[4][5]
3j MCF-7 (Breast)82.9% growth reduction[6]
D28 K562 (Leukemia)1.02 µM[7]
D28 A549 (Lung)1.08 µM[7]
D28 HCT116 (Colon)1.11 µM[7]
Table 4: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Compound 1 MRSA15.62[8]
Compound 3 MDR E. coli7.81[8]
Substituted quinolines Gram (+) and Gram (-) bacteria62.50 - 250[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[9][10]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[10]

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP.

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, CoQ10, and DCIP.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a known DHODH inhibitor as a positive control.

  • Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding DHO to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.[12]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.[13]

Materials:

  • Recombinant HDAC enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.[13]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.[13]

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[13]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[13][14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.[15][16]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18]

Materials:

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)[19]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[19]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[19]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of quinoline-4-carboxylic acid derivatives.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Biosynthesis Leads to DHODH->Orotate Product Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative Quinoline_Derivative->DHODH Inhibits Cell_Proliferation Cell_Proliferation Pyrimidine_Biosynthesis->Cell_Proliferation Required for HDAC_Inhibition_Workflow cluster_plate 96-Well Plate A1 1. Add Reagents: - HDAC Enzyme - Assay Buffer - Test Compound A2 2. Pre-incubate (e.g., 15 min at 37°C) A1->A2 A3 3. Add Fluorogenic Substrate A2->A3 A4 4. Incubate (e.g., 30 min at 37°C) A3->A4 A5 5. Add Developer (Stop Solution) A4->A5 A6 6. Incubate (e.g., 15 min at RT) A5->A6 Measurement Measure Fluorescence (Ex/Em = 360/460 nm) A6->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

References

Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of 2-(2-fluorophenyl)quinoline-4-carboxylic acid. While comprehensive public data on the broad cross-reactivity of this specific molecule is limited, this document synthesizes available information on its primary target, potential off-target interactions based on its structural class, and compares its profile with other relevant compounds. Detailed experimental protocols for assessing cross-reactivity are also provided to guide further research.

Introduction to this compound

This compound is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is found in a variety of biologically active molecules, and derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antimalarial treatments. Recent studies have identified this compound as a potential inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.

Primary Target and Potential for Cross-Reactivity

The primary molecular targets of this compound appear to be histone deacetylases (HDACs). Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as HDAC inhibitors, with some showing selectivity towards certain HDAC isoforms.

The broader class of quinoline-4-carboxylic acid derivatives has been associated with a wide array of biological activities, suggesting that compounds with this scaffold have the potential for cross-reactivity with multiple cellular targets. These activities include:

  • Anti-inflammatory effects : Some quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties.

  • Anticancer activity : This class of compounds has shown cytotoxic effects against various cancer cell lines.

  • Antimalarial and antibacterial activity : Certain derivatives have been developed as treatments for infectious diseases.

This diverse pharmacology of the quinoline-4-carboxylic acid scaffold underscores the importance of comprehensive cross-reactivity profiling for any new derivative under investigation.

Comparative Analysis with Other HDAC Inhibitors

To provide a context for the potential selectivity of this compound, the following table summarizes the inhibitory activity of several well-characterized HDAC inhibitors against different HDAC isoforms. It is important to note that direct, quantitative cross-reactivity data for this compound against a broad panel of targets is not yet publicly available. The data below is for comparative purposes to illustrate typical selectivity profiles of other HDAC inhibitors.

CompoundClass of HDAC InhibitorHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC6 (IC50)HDAC8 (IC50)Other Notable Targets/Activities
Vorinostat (SAHA) Pan-HDAC0.07 µM----Broad activity against Class I and II HDACs.
Romidepsin Class I selective-----Potent inhibitor of Class I HDACs.
MS-275 (Entinostat) Class I selective-----Selective for HDAC1 and HDAC3 over other isoforms.
Tubastatin A HDAC6 selective---15 nM830 nMHighly selective for HDAC6.
PCI-34051 HDAC8 selective>20 µM>20 µM>20 µM>20 µM10 nMHighly selective for HDAC8.

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Primary Target Engagement and Selectivity Assay (HDACs)

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of purified human HDAC enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.) and a fluorogenic acetylated peptide substrate are used.

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure:

    • The HDAC enzyme is pre-incubated with the test compound or vehicle control in an assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Broad Panel Off-Target Screening

Objective: To identify potential off-target interactions by screening the compound against a large panel of receptors, kinases, ion channels, and other enzymes.

Methodology:

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A common approach is radioligand binding assays for receptors and enzymatic assays for kinases.

  • Compound Submission: A sample of this compound at a specified concentration (e.g., 10 µM) is submitted.

  • Binding Assays (Receptors, Ion Channels): The ability of the compound to displace a specific radioligand from a panel of target proteins is measured. The percentage of inhibition of binding is determined.

  • Enzymatic Assays (Kinases, other enzymes): The ability of the compound to inhibit the activity of a panel of enzymes is measured. The percentage of inhibition of enzyme activity is determined.

  • Data Analysis: Significant interactions (e.g., >50% inhibition at 10 µM) are flagged for further investigation to determine the potency (IC50 or Ki) of the interaction.

Visualizing Pathways and Workflows

HDAC_Mechanism cluster_0 Chromatin Compaction cluster_1 Gene Transcription Histone Histone DNA DNA Histone->DNA wraps around Gene_Expression Gene_Expression Histone->Gene_Expression relaxation allows HDAC_Inhibitor This compound HDAC Histone Deacetylase HDAC_Inhibitor->HDAC inhibits Acetyl_Group Acetyl Group HDAC->Acetyl_Group removes Acetyl_Group->Histone attaches to

Cross_Reactivity_Workflow Start Compound Synthesis Primary_Screening Primary Target Assay (e.g., HDAC panel) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Broad_Panel Broad Off-Target Panel (e.g., Kinases, GPCRs) Dose_Response->Broad_Panel Hit_Validation Hit Validation and Secondary Assays Broad_Panel->Hit_Validation Selectivity_Profile Comprehensive Selectivity Profile Hit_Validation->Selectivity_Profile

Conclusion

This compound is an intriguing molecule with potential as a histone deacetylase inhibitor. While its primary target class has been identified, a comprehensive understanding of its cross-reactivity is crucial for its further development as a therapeutic agent. The diverse biological activities of the broader quinoline-4-carboxylic acid class suggest a potential for off-target effects that warrant thorough investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the selectivity profile of this and other novel compounds, ultimately contributing to the development of safer and more effective medicines.

Preclinical Evaluation of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical evaluation of 2-(2-fluorophenyl)quinoline-4-carboxylic acid and its derivatives, focusing on their potential as anticancer agents. The quinoline-4-carboxylic acid scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties.[1][2] This document summarizes the synthesis, in vitro efficacy, and mechanisms of action of these compounds, offering a comparative analysis with relevant alternatives to inform further drug discovery and development efforts.

Synthesis and Characterization

The synthesis of this compound and its analogs is commonly achieved through the Doebner reaction. This method involves the condensation of an aniline, a benzaldehyde derivative, and pyruvic acid.[3] In a typical procedure, the reaction is carried out in a suitable solvent like ethanol or acetic acid under reflux conditions. The resulting product can then be purified by recrystallization.

A specific synthesis for this compound (designated as compound B10 in some studies) has been reported as an intermediate in the development of more complex derivatives.[3][4][5] The characterization of this and similar compounds is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Comparative In Vitro Efficacy

While direct and extensive preclinical data on the biological activity of this compound itself is limited in publicly available literature, its derivatives have been synthesized and evaluated, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[4][5]

This guide focuses on a key derivative, a hydroxamic acid-containing compound (designated as D28 ), which utilizes this compound as its "cap" region to interact with the HDAC active site.[4][5] The in vitro anticancer activity of D28 has been evaluated against a panel of human cancer cell lines and compared with other 2-phenylquinoline-4-carboxylic acid derivatives bearing different substitutions on the phenyl ring.

Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of compound D28 and the established HDAC inhibitor SAHA (Vorinostat) against a variety of cancer cell lines. The data is extracted from studies evaluating the antiproliferative effects of these compounds using a CCK-8 assay.[4]

CompoundK562 (Leukemia) IC₅₀ (µM)U266 (Myeloma) IC₅₀ (µM)U937 (Lymphoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Fadu (Head & Neck) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)MDA-MB-468 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
D28 (Derivative of 2-(2-fluorophenyl) quinoline-4-carboxylic acid)1.021.081.115.663.224.152.892.833.862.16
SAHA (Vorinostat)0.430.510.485.774.834.213.754.134.523.84

Data sourced from a study by Hui et al. (2022).[4]

The data indicates that the derivative D28 exhibits potent antiproliferative activity across a broad range of cancer cell lines, with IC₅₀ values in the low micromolar range.[4] Its potency is comparable to the approved drug SAHA in several cell lines.[4]

Histone Deacetylase (HDAC) Inhibitory Activity

The primary mechanism of action for compound D28 is the inhibition of HDAC enzymes. The following table presents the IC₅₀ values of D28 and its hydrazide analog D29 against various HDAC isoforms, with SAHA as a reference compound.[4]

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
D28 >100>10024.45>100
D29 32.59183.50.477>1000
SAHA 0.0210.0350.0120.018

Data sourced from a study by Hui et al. (2022).[4]

These results highlight that D28 is a selective inhibitor of HDAC3.[4] Its analog, D29 , demonstrates significantly improved potency against HDAC3, suggesting that further chemical modifications can enhance the inhibitory activity of this class of compounds.[4]

Mechanism of Action

The anticancer effects of the derivative D28 have been attributed to the induction of cell cycle arrest and apoptosis.[4][5]

  • Cell Cycle Arrest: Treatment of K562 leukemia cells with D28 resulted in a dose-dependent increase in the proportion of cells in the G2/M phase of the cell cycle, indicating a disruption of cell division at this stage.[4]

  • Apoptosis Induction: D28 was also shown to induce apoptosis (programmed cell death) in K562 cells in a dose-dependent manner.[4]

Experimental Protocols

Synthesis of this compound (Doebner Reaction)

A general procedure involves the reaction of aniline, 2-fluorobenzaldehyde, and pyruvic acid in a suitable solvent such as ethanol. The mixture is refluxed for several hours, and the product precipitates upon cooling. The crude product is then collected by filtration and purified by recrystallization.

In Vitro Antiproliferative Assay (CCK-8 Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • CCK-8 Addition: A solution of CCK-8 (Cell Counting Kit-8) is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting the dose-response curves.[4]

HDAC Enzyme Inhibition Assay

The inhibitory activity of the compounds against HDAC isoforms is typically evaluated using commercially available kits. The assay measures the fluorescence intensity generated by the deacetylation of a fluorogenic substrate by the HDAC enzyme. The inhibition rate is calculated from the fluorescence readings of the test wells relative to control wells, and IC₅₀ values are determined using appropriate software.[4]

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Preclinical Evaluation cluster_invitro In Vitro Assays cluster_moa Mechanism of Action start Aniline + 2-Fluorobenzaldehyde + Pyruvic Acid doebner Doebner Reaction (Reflux in Ethanol) start->doebner purification Purification (Recrystallization) doebner->purification product This compound purification->product derivative Derivative Synthesis (e.g., D28) product->derivative antiproliferative Antiproliferative Assay (CCK-8) derivative->antiproliferative hdac_inhibition HDAC Inhibition Assay derivative->hdac_inhibition cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle apoptosis Apoptosis Assay antiproliferative->apoptosis

Caption: Workflow for the synthesis and preclinical evaluation of this compound derivatives.

mechanism_of_action compound 2-(2-fluorophenyl)quinoline- 4-carboxylic acid Derivative (D28) hdac3 HDAC3 Inhibition compound->hdac3 histone_acetylation Increased Histone Acetylation hdac3->histone_acetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression cell_cycle_arrest G2/M Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis cancer_cell_death Cancer Cell Death cell_cycle_arrest->cancer_cell_death apoptosis->cancer_cell_death

Caption: Proposed mechanism of action for the anticancer activity of the this compound derivative D28.

Conclusion

The preclinical data available for derivatives of this compound, particularly as selective HDAC3 inhibitors, demonstrates their potential as promising anticancer agents. The lead compound D28 shows potent antiproliferative activity across a range of cancer cell lines, comparable to the clinically approved drug SAHA. The mechanism of action involves the induction of cell cycle arrest and apoptosis. Further optimization of this scaffold, as suggested by the enhanced potency of the analog D29 , could lead to the development of novel and effective cancer therapeutics. This guide provides a foundational comparison to aid researchers in the strategic development of this promising class of compounds.

References

In Vivo Efficacy of 2-Arylquinoline-4-Carboxylic Acid Derivatives: A Comparative Guide for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of 2-arylquinoline-4-carboxylic acid derivatives, focusing on their potent antimalarial activity. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. The quinoline-4-carboxamide scaffold, a closely related derivative of 2-arylquinoline-4-carboxylic acids, has demonstrated significant promise in preclinical animal models, offering a novel mechanism of action against Plasmodium falciparum.

Comparative In Vivo Efficacy in a Murine Malaria Model

A series of quinoline-4-carboxamides, derived from the 2-arylquinoline-4-carboxylic acid scaffold, have been evaluated for their in vivo efficacy in a Plasmodium berghei-infected mouse model. The standard 4-day suppressive test was employed to determine the effective dose required to reduce parasitemia by 90% (ED₉₀). The results highlight the potent oral activity of these compounds.[1][2][3][4][5]

CompoundStructureOral ED₉₀ (mg/kg) in P. berghei Mouse ModelKey In Vitro & Pharmacokinetic Parameters
DDD107498 (Compound 2) 6-fluoro-N-(2-(morpholin-4-yl)ethyl)-2-(p-tolyl)quinoline-4-carboxamide0.1 - 0.3 P. falciparum (3D7) EC₅₀ = 1 nM; Mouse bioavailability (F) = 74%[1]
Compound 27 6-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyl)quinoline-4-carboxamide2.6 Improved in vitro potency over earlier leads, but poor oral bioavailability due to low permeability.[1]
Compound 49 6-fluoro-N-(2-(morpholin-4-yl)ethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide< 3.0 (at 4 x 3 mg/kg dose)Showed excellent in vivo activity, demonstrating that the 2-aryl group can be replaced by a heteroaryl ring.[1]

Experimental Protocols

In Vivo Efficacy Assessment: The 4-Day Suppressive Test

The in vivo antimalarial activity of the quinoline-4-carboxamide series was determined using the Peters' 4-day suppressive test in a Plasmodium berghei murine model.[6][7][8] This widely used assay assesses the ability of a compound to inhibit the proliferation of malaria parasites in the blood.

Methodology:

  • Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with a chloroquine-sensitive strain of Plasmodium berghei.[6][9]

  • Treatment: The test compounds are administered orally to groups of infected mice once daily for four consecutive days, starting a few hours after infection.

  • Evaluation: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group. The percentage of chemosuppression is calculated, and the ED₉₀ (the dose that suppresses parasitemia by 90%) is determined.[7]

The following diagram illustrates the general workflow of the 4-day suppressive test.

G cluster_day0 Day 0 cluster_day1_3 Days 1-3 cluster_day4 Day 4 cluster_analysis Data Analysis infection Infection with P. berghei treatment_d0 Oral Administration of Compound infection->treatment_d0 2-4 hours post-infection treatment_d1 Daily Oral Administration treatment_d2 Daily Oral Administration treatment_d3 Daily Oral Administration blood_smear Blood Smear Preparation treatment_d3->blood_smear parasitemia Determine % Parasitemia blood_smear->parasitemia ed90 Calculate ED₉₀ parasitemia->ed90

Workflow for the 4-day suppressive test.

Mechanism of Action: Inhibition of Protein Synthesis

The antimalarial activity of the quinoline-4-carboxamide series, including the lead compound DDD107498, is attributed to a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][10][11][12] PfEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[13] By inhibiting this step, these compounds effectively halt protein production in the parasite, leading to its death.[13] This mode of action is distinct from many currently used antimalarials, making this compound class a valuable tool against drug-resistant malaria strains.

The diagram below illustrates the signaling pathway targeted by these compounds.

G cluster_ribosome Ribosome A_site A site P_site P site A_site->P_site tRNA translocation E_site E site P_site->E_site tRNA translocation Protein Protein Synthesis E_site->Protein mRNA mRNA PfEF2 PfEF2 PfEF2->A_site catalyzes translocation GTP GTP GTP->PfEF2 hydrolysis provides energy DDD107498 Quinoline-4-carboxamide (e.g., DDD107498) DDD107498->PfEF2 Inhibits

Inhibition of PfEF2-mediated translocation.

Conclusion

The 2-arylquinoline-4-carboxylic acid scaffold and its carboxamide derivatives represent a promising class of antimalarial agents with potent in vivo efficacy. The lead compound, DDD107498, demonstrates excellent oral activity in a murine malaria model, with an ED₉₀ below 1 mg/kg.[2][5] The novel mechanism of action, inhibition of parasitic protein synthesis via PfEF2, makes these compounds particularly attractive for combating drug-resistant malaria. Further research and development of this chemical series could lead to new, effective, and safe antimalarial therapies. While this guide focuses on the significant findings in the context of malaria, the broader therapeutic potential of 2-arylquinoline-4-carboxylic acids in other areas such as oncology and bacteriology is an active area of investigation, though comparative in vivo efficacy data in these fields is less established.

References

Assessing the Selectivity of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-fluorophenyl)quinoline-4-carboxylic acid serves as a key structural motif in the development of novel therapeutic agents. While this core structure is a foundational component, research into its biological activity has primarily focused on its derivatives, particularly in the realm of oncology and epigenetic modulation. This guide provides a comparative analysis of the selectivity of a notable derivative, referred to as molecule D28, a histone deacetylase (HDAC) inhibitor. The selectivity of D28 is compared against established HDAC inhibitors to provide a clear perspective on its potential therapeutic utility and specificity.

Comparative Selectivity of HDAC Inhibitors

The inhibitory potency of D28 and other benchmark HDAC inhibitors against various HDAC isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. It is important to note that IC50 values can vary between different studies and experimental conditions.

CompoundHDAC1 (μM)HDAC2 (μM)HDAC3 (μM)HDAC6 (μM)Class Selectivity
Molecule D28 > 2 µM (inactive)> 2 µM (inactive)24.45> 2 µM (inactive)Class I (HDAC3 selective)
Vorinostat (SAHA) ~0.01~0.01~0.01~0.02Pan-HDAC (inhibits Class I and II)[1][2][3]
Entinostat (MS-275) ~0.51>1~1.7InactiveClass I selective[4][5][6][7][8]
Romidepsin (FK228) ~0.01~0.02~0.05~0.5Primarily Class I[9][10][11][12]

Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparison. The selectivity of molecule D28 was noted at a concentration of 2 µM where it did not show inhibition for HDAC1, 2, and 6.[13]

Experimental Protocols

The determination of IC50 values for HDAC inhibitors is typically performed using an in vitro fluorometric assay. This method measures the enzymatic activity of purified recombinant HDAC isoforms in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorometric HDAC Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human recombinant HDAC isoforms.

Materials:

  • Purified, active recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Test compound (e.g., Molecule D28) and reference compounds (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the desired concentration of the inhibitor.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified HDAC enzyme to each well. Include control wells with no enzyme (background) and wells with enzyme but no inhibitor (vehicle control).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the deacetylation reaction to proceed.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. The HDAC inhibitor in the developer solution prevents further enzymatic activity.

  • Fluorescence Measurement: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a potent, broad-spectrum inhibitor or no enzyme (100% inhibition). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14][15][16]

Visualizations

Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor Histone Histone Tail (Lysine) Acetyl Acetyl Group Histone->Acetyl Acetylated DNA DNA Histone->DNA Interacts with HDAC HDAC Acetyl->HDAC Removes HDAC->Histone Deacetylates Chromatin_C Condensed Chromatin (Gene Repression) DNA->Chromatin_C Histone_I Histone Tail (Lysine) Acetyl_I Acetyl Group Histone_I->Acetyl_I Remains Acetylated DNA_I DNA Histone_I->DNA_I Reduced Interaction HDAC_I HDAC Inhibitor HDAC Inhibitor (e.g., D28) Inhibitor->HDAC_I Inhibits Chromatin_O Open Chromatin (Gene Expression) DNA_I->Chromatin_O

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Workflow for Determining HDAC Inhibitor Selectivity

HDAC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_assay Set up 96-well Plate: Buffer, Substrate, Inhibitor prep_compounds->setup_assay add_enzyme Add Purified HDAC Isoforms setup_assay->add_enzyme incubate_reaction Incubate at 37°C add_enzyme->incubate_reaction stop_develop Stop Reaction & Add Developer incubate_reaction->stop_develop measure_fluorescence Measure Fluorescence stop_develop->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition measure_fluorescence->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 compare_selectivity Compare Selectivity Profile determine_ic50->compare_selectivity end End compare_selectivity->end

References

Safety Operating Guide

Proper Disposal of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(2-fluorophenyl)quinoline-4-carboxylic acid (CAS No. 1647-89-8). Due to its classification as a halogenated aromatic carboxylic acid, this compound must be treated as hazardous waste.

Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Physicochemical and Hazard Data

PropertyValueReference
CAS Number 1647-89-8[3][4][5]
Molecular Formula C₁₆H₁₀FNO₂[3][5]
Molecular Weight 267.26 g/mol [3][5]
Melting Point 230 °C[3]
Boiling Point 448.5 °C at 760 mmHg[3]
Flash Point 225.1 °C[3]
Hazard Codes Xi (Irritant)[3]
Hazard Class IRRITANT[3]

Experimental Protocols: Disposal Procedures

The following protocols are based on general guidelines for the disposal of halogenated organic compounds and quinoline derivatives.[1][2]

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[2]

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.[6]

Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and its CAS number: 1647-89-8.

  • The associated hazards (e.g., Irritant).

  • The accumulation start date.

Storage

Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1] This area should be cool, dry, and well-ventilated.

Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Follow your institution's specific procedures for waste pickup.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol), and collect the rinsate as "Halogenated Organic Liquid Waste".[2]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_solid->liquid_waste Liquid label_container Label container with chemical name, CAS number, and hazards solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated satellite accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end_disposal Disposed by licensed waste management contact_ehs->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-(2-fluorophenyl)quinoline-4-carboxylic Acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed steps for personal protection, operational handling, and waste disposal.

A Safety Data Sheet (SDS) for the structurally similar compound 2-(4-Fluorophenyl)quinoline-4-carboxylic acid indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the structural similarity, this compound should be handled with the same level of caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[2][3] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2][4]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation.[2] For handling solutions or when vapors may be generated.[2]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and clothing from contamination.[4] A chemical-resistant apron is recommended for larger quantities.[2]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing.[4]Secondary

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4]

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[2][3][4]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[4]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriately labeled waste containers, before handling the chemical.[4]

2. Donning PPE:

  • Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[2]

  • If handling the powder outside of a fume hood or if dust is likely to be generated, an N95 respirator is required.[2]

3. Handling the Compound:

  • Weighing: Handle the solid compound carefully to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[2]

  • Experimental Procedures: Maintain a safe distance from ongoing reactions and utilize appropriate shielding.[2] Avoid all direct contact with the substance.[2]

4. Post-Handling Procedures:

  • Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[2][3]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4]

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Solutions containing the compound must be collected in a labeled hazardous waste container. Do not empty into drains.[3]

  • Disposal Method: Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_action Action start Start: Handling the Acid is_solid Is the compound in solid/powder form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No respirator Add N95 Respirator is_solid->respirator Yes splash_risk High risk of splashing? is_solution->splash_risk Yes base_ppe Base PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles is_solution->base_ppe No splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Caution base_ppe->proceed respirator->is_solution face_shield->base_ppe

Caption: Logical workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.